1-Bromo-4-(2-ethoxyethoxy)benzene
Description
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Properties
IUPAC Name |
1-bromo-4-(2-ethoxyethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-2-12-7-8-13-10-5-3-9(11)4-6-10/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACZJJNHOATNHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501301026 | |
| Record name | 1-Bromo-4-(2-ethoxyethoxy)benzene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID501301026 | |
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Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39255-20-4 | |
| Record name | 1-Bromo-4-(2-ethoxyethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39255-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(2-ethoxyethoxy)benzene | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(2-ethoxyethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.421 | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-4-(2-ethoxyethoxy)benzene
CAS Number: 39255-20-4
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern organic synthesis, aryl halides are indispensable building blocks. Among these, 1-Bromo-4-(2-ethoxyethoxy)benzene has emerged as a versatile intermediate, particularly valuable for researchers, medicinal chemists, and materials scientists. Its unique bifunctional nature, possessing a reactive aryl bromide moiety for cross-coupling reactions and a flexible ethoxyethoxy side chain, allows for the strategic construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a detailed synthesis protocol, key applications with an emphasis on palladium-catalyzed cross-coupling reactions, and essential safety information.
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature. The presence of the ethoxyethoxy group imparts a degree of hydrophilicity and can influence the solubility of the molecule and its derivatives in various solvents. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 39255-20-4 | [1][2] |
| Molecular Formula | C₁₀H₁₃BrO₂ | [1] |
| Molecular Weight | 245.11 g/mol | [1] |
| Boiling Point | 130-132 °C | [1] |
| Flash Point | 106.1 °C | [1] |
| Appearance | Colorless to pale yellow liquid | General observation |
| Purity | Typically ≥95% | [1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-bromophenol (4-bromophenoxide) is reacted with 1-bromo-2-ethoxyethane.
Reaction Scheme
Caption: General workflow for the Williamson ether synthesis of this compound.
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol describes a robust and scalable procedure for the laboratory synthesis of this compound.
Materials:
-
4-Bromophenol (1.0 eq)
-
1-Bromo-2-ethoxyethane (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenol.
-
Solvent Addition: Add anhydrous DMF (or acetonitrile) to dissolve the 4-bromophenol.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride portion-wise (or potassium carbonate in one portion). The mixture will be stirred at this temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases (in the case of NaH), indicating the formation of the sodium 4-bromophenoxide.
-
Alkylation: To the resulting solution, add 1-bromo-2-ethoxyethane dropwise at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure liquid.
Applications in Organic Synthesis
The primary utility of this compound lies in its role as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds and organic materials. This compound can be readily coupled with a variety of arylboronic acids or their esters.
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction using this compound.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 eq)
-
Solvent system (e.g., Toluene and Water, 4:1 v/v)
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent system to the reaction vessel.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and add water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Safety and Handling
Potential Hazards:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause irritation to the skin, eyes, and respiratory tract.
Recommended Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecules for applications in drug discovery and materials science. The synthetic protocol outlined in this guide, based on the robust Williamson ether synthesis, provides a reliable method for its preparation. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use.
References
-
Watson International. 1-(4¡¯-Bromophenoxy)-1-ethoxyethane CAS 39255-20-4. [Link]
-
AccelaChem. This compound. [Link]
-
India Fine Chemicals. This compound. [Link]
-
Lookchem. Cas 39255-20-4,1-(4'-Bromophenoxy)-1-ethoxyethane. [Link]
-
PubChem. 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene. [Link]
-
NIST. Benzene, 1-bromo-4-ethoxy-. [Link]
-
The Role of this compound in Advanced Organic Synthesis. (2025-10-10). [Link]
-
This compound: A Versatile Intermediate for Aromatic Halide Chemistry. (2025-10-12). [Link]
-
Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]
-
Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). [Link]
-
Chem-Station. Williamson Ether Synthesis. (2014-04-13). [Link]
-
Edubirdie. Williamson Ether Synthesis Lab 3. (2023). [Link]
Sources
An In-Depth Technical Guide to 1-Bromo-4-(2-ethoxyethoxy)benzene: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides an in-depth exploration of 1-Bromo-4-(2-ethoxyethoxy)benzene, a versatile chemical intermediate of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its fundamental properties, provide validated protocols for its synthesis and subsequent application in cross-coupling reactions, and discuss its strategic importance in medicinal chemistry.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No. 39255-20-4) is an aromatic compound featuring a brominated phenyl ring functionalized with an ethoxyethoxy ether linkage. This unique combination of a reactive aryl bromide and a flexible, polar side chain makes it a valuable building block for creating complex molecular architectures. The bromine atom serves as a key handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. The ethoxyethoxy group enhances solubility in organic solvents and can influence the pharmacokinetic properties of derivative molecules.
Its key quantitative properties are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃BrO₂ | [1] |
| Molecular Weight | 245.11 g/mol | [1] |
| Boiling Point | 130-132 °C | [1][2] |
| Density | ~1.415 g/cm³ (estimate) | [1][3] |
| Refractive Index | ~1.521-1.523 | [1] |
| CAS Number | 39255-20-4 | [1] |
Synthesis via Williamson Etherification: A Validated Protocol
The most reliable and common method for preparing this compound is the Williamson ether synthesis.[4] This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[4][5] In this specific application, the hydroxyl group of 4-bromophenol is deprotonated by a strong base to form the more nucleophilic 4-bromophenoxide. This intermediate then displaces a halide from an electrophilic 2-ethoxyethyl source.
The choice of base and solvent is critical for ensuring high yield and purity. Potassium carbonate is an effective and easily handled base, while a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates the Sₙ2 mechanism by solvating the cation without strongly interacting with the nucleophile.
Logical Workflow for Williamson Ether Synthesis
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
-
Reactant Charging: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and anhydrous dimethylformamide (DMF, ~0.5 M).
-
Phenoxide Formation: Stir the suspension at room temperature for 30 minutes. The formation of the potassium 4-bromophenoxide salt is crucial for activating the nucleophile.
-
Electrophile Addition: Add 1-chloro-2-ethoxyethane (1.2 eq.) to the reaction mixture dropwise via syringe. While 2-bromoethyl ethyl ether is also effective, the chloro-analogue is often more stable and cost-effective.
-
Reaction: Heat the mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromophenol is consumed (typically 4-6 hours).
-
Aqueous Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate. The ether product will partition into the organic layer.
-
Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and saturated brine. The brine wash helps to remove residual water from the organic phase. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure compound.
Application in Suzuki-Miyaura Cross-Coupling
The primary synthetic utility of this compound lies in its function as an aryl halide partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a cornerstone of modern organic synthesis for constructing C(sp²)-C(sp²) bonds.[6][7] This reaction is instrumental in building the biaryl and heteroaryl scaffolds prevalent in pharmaceuticals and advanced materials.[8]
The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6]
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Representative Experimental Protocol
This protocol describes a typical Suzuki-Miyaura coupling using this compound with a generic arylboronic acid.
-
Vessel Preparation: In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), and a base such as sodium carbonate (Na₂CO₃, 2.0 eq.).
-
Catalyst and Ligand: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.). The bulky, electron-rich phosphine ligands stabilize the Pd(0) species and facilitate the oxidative addition step.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add a degassed solvent system, typically a mixture like toluene/ethanol/water (e.g., 4:1:1 ratio), via syringe. The aqueous component is essential for activating the boronic acid during the transmetalation step.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) under the inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to isolate the desired biaryl product.
Strategic Role in Drug Discovery
The this compound scaffold is particularly valuable in medicinal chemistry. The ethoxyethoxy linker is a common bioisostere for less stable or more complex functionalities, offering a balance of flexibility and polarity that can improve a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
A prominent example is found in the development of the dual endothelin receptor antagonist, Macitentan.[9] The molecular structure of Macitentan features a central pyrimidine ring connected to a 5-bromo-2-pyrimidinyl group via an ethoxyethoxy linker. This entire fragment is constructed from precursors conceptually similar to this compound. The bromophenyl moiety on the other side of the core is then used as a handle for a Suzuki coupling to introduce another pyrimidine ring, demonstrating the sequential and strategic use of this type of building block to assemble a complex, biologically active molecule. The ethoxyethoxy chain serves to optimally position the functional groups for receptor binding.[9]
Conclusion
This compound is more than a simple aryl bromide; it is a strategically designed intermediate that provides chemists with a reliable handle for advanced molecular construction while incorporating a beneficial ether linkage. Its straightforward synthesis and predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling ensure its continued relevance in the synthesis of complex organic molecules, from novel materials to next-generation pharmaceuticals. The self-validating nature of the described protocols, grounded in well-established mechanistic principles, provides researchers with a trusted foundation for their synthetic endeavors.
References
-
Javaherian, M., et al. (2017). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research, 3(1), 73-85. [Link]
-
Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211. [Link]
-
ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Semantic Scholar. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]
-
ChemBK. 1-(4'-BROMOPHENOXY)-1-ETHOXYETHANE. [Link]
-
Jones, C. D., et al. (1997). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. Journal of Medicinal Chemistry, 40(10), 1407-1416. [Link]
- Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
PubChem. 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene. [Link]
-
ScenTree. Manzanate® (CAS N° 39255-32-8). [Link]
-
Global Substance. (2025). The Role of this compound in Advanced Organic Synthesis. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Adams, R., & Marvel, C. S. (1921). p-BROMOPHENOL. Organic Syntheses, 1, 39. [Link]
-
Al-Masum, M., & Islam, M. (2012). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. Journal of the Bangladesh Chemical Society, 25(1), 74-81. [Link]
-
Huston, R. C., & Ballard, M. M. (1934). o-BROMOPHENOL. Organic Syntheses, 14, 14. [Link]
-
Kotschy, A., et al. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. Letters in Organic Chemistry, 5(4), 282-285. [Link]
-
Schubart, A., et al. (2020). Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. Journal of Medicinal Chemistry, 63(11), 5697-5722. [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16404–16457. [Link]
-
Saini, S. K., et al. (2016). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Forensic Toxicology, 34(1), 1–24. [Link]
-
Ferreira, I., et al. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 13(9), 249. [Link]
-
Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
Sources
- 1. 1-(4'-Bromophenoxy)-1-ethoxyethane CAS#: 39255-20-4 [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-4-(2-ethoxyethoxy)benzene
This guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-4-(2-ethoxyethoxy)benzene, a key intermediate in advanced organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and material science, offering both theoretical insights and practical, field-tested protocols.
Introduction
This compound is a versatile bifunctional molecule of significant interest in the development of pharmaceuticals and novel organic materials. Its structure, featuring a brominated aromatic ring and an ethoxyethoxy side chain, offers two distinct points for chemical modification. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of complex molecular architectures. The ethoxyethoxy group can modulate solubility, influence electronic properties, and provide a site for further functionalization. This unique combination of features makes it a valuable building block for creating targeted molecules with specific therapeutic or material properties.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This robust and versatile SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[1][2][3] In this specific application, the sodium salt of 4-bromophenol (4-bromophenoxide) is reacted with 1-bromo-2-ethoxyethane.
Reaction Mechanism and Rationale
The synthesis proceeds in two key steps:
-
Deprotonation of 4-bromophenol: A strong base, typically sodium hydride (NaH), is used to deprotonate the hydroxyl group of 4-bromophenol. This generates the highly nucleophilic sodium 4-bromophenoxide. The choice of a powerful, non-nucleophilic base like NaH is crucial to ensure complete and rapid formation of the phenoxide without competing side reactions.[3] The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), which effectively solvates the cation and enhances the nucleophilicity of the phenoxide.[4]
-
Nucleophilic Substitution (SN2): The generated 4-bromophenoxide then acts as a nucleophile, attacking the primary alkyl halide, 1-bromo-2-ethoxyethane. The reaction follows an SN2 pathway, leading to the displacement of the bromide leaving group and the formation of the desired ether linkage.[3] The selection of a primary alkyl halide is critical to favor the SN2 mechanism and minimize the competing E2 elimination reaction, which can be significant with secondary or tertiary halides.[3]
The overall synthetic workflow can be visualized as follows:
Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocol
Safety Precautions: This procedure involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Sodium hydride is a flammable solid that reacts violently with water, releasing flammable hydrogen gas.[5] 4-Bromophenol is harmful if swallowed and causes skin and eye irritation. 1-Bromo-2-ethoxyethane is irritating to the eyes, respiratory system, and skin.[6]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Bromophenol | 173.01 | 10.0 | 1.73 g |
| Sodium Hydride (60% in oil) | 24.00 | 12.0 | 0.48 g |
| 1-Bromo-2-ethoxyethane | 153.02 | 11.0 | 1.68 g (1.24 mL) |
| Anhydrous Dimethylformamide (DMF) | - | - | 50 mL |
| Diethyl Ether | - | - | As needed |
| Saturated aq. NH4Cl | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous MgSO4 | - | - | As needed |
| Silica Gel (for chromatography) | - | - | As needed |
| Hexane/Ethyl Acetate (eluent) | - | - | As needed |
Procedure:
-
Preparation: A 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reaction Setup: Sodium hydride (0.48 g, 12.0 mmol) is carefully weighed and transferred to the reaction flask. Anhydrous DMF (20 mL) is added to create a suspension.
-
Phenoxide Formation: 4-Bromophenol (1.73 g, 10.0 mmol) is dissolved in anhydrous DMF (10 mL) and added dropwise to the sodium hydride suspension at 0 °C (ice bath) over 15 minutes. The reaction mixture is then stirred at room temperature for 30 minutes, during which hydrogen gas evolution will be observed.
-
Alkylation: 1-Bromo-2-ethoxyethane (1.68 g, 11.0 mmol) dissolved in anhydrous DMF (10 mL) is added dropwise to the reaction mixture at room temperature. The reaction is then heated to 60 °C and stirred for 12-16 hours.
-
Work-up: The reaction mixture is cooled to room temperature and carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL). The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water (2 x 50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) to afford the pure this compound as a colorless oil.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.
Predicted Spectroscopic Data
1H NMR (Proton Nuclear Magnetic Resonance):
The 1H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethoxyethoxy side chain.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.38 | d (J ≈ 8.8 Hz) | 2H | Ar-H (ortho to Br) |
| ~6.82 | d (J ≈ 8.8 Hz) | 2H | Ar-H (ortho to O) |
| ~4.10 | t (J ≈ 4.8 Hz) | 2H | -O-CH2-CH2-O- |
| ~3.80 | t (J ≈ 4.8 Hz) | 2H | -O-CH2-CH2-O- |
| ~3.60 | q (J ≈ 7.0 Hz) | 2H | -O-CH2-CH3 |
| ~1.22 | t (J ≈ 7.0 Hz) | 3H | -O-CH2-CH3 |
Rationale: The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine atom are expected to be downfield due to the deshielding effect of the halogen. The protons of the ethoxyethoxy chain will show characteristic triplet and quartet patterns.
13C NMR (Carbon-13 Nuclear Magnetic Resonance):
The 13C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | Ar-C (C-O) |
| ~132.5 | Ar-C (C-H, ortho to Br) |
| ~116.5 | Ar-C (C-H, ortho to O) |
| ~113.0 | Ar-C (C-Br) |
| ~70.5 | -O-CH2-CH2-O- |
| ~69.5 | -O-CH2-CH2-O- |
| ~67.0 | -O-CH2-CH3 |
| ~15.2 | -O-CH2-CH3 |
Rationale: The carbon attached to the oxygen will be the most downfield among the aromatic carbons. The carbon bearing the bromine atom (ipso-carbon) is expected to be shielded due to the "heavy atom effect".[13] The aliphatic carbons will appear in the upfield region.
IR (Infrared) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3050-3100 | Medium | C-H stretching (aromatic) |
| ~2850-2980 | Strong | C-H stretching (aliphatic) |
| ~1590, 1490 | Strong | C=C stretching (aromatic ring) |
| ~1240 | Strong | Asymmetric C-O-C stretching (aryl ether) |
| ~1120 | Strong | Symmetric C-O-C stretching (aliphatic ether) |
| ~1040 | Strong | C-O stretching |
| ~820 | Strong | C-H out-of-plane bending (1,4-disubstitution) |
| ~500-600 | Medium | C-Br stretching |
Rationale: The spectrum will be dominated by the strong C-O stretching bands of the ether linkages and the characteristic peaks of the 1,4-disubstituted aromatic ring.
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound.
| m/z | Relative Intensity | Assignment |
| 246/244 | High | [M]+• (Molecular ion, bromine isotopes 81Br/79Br) |
| 173/171 | Moderate | [M - C4H9O]+ |
| 157/155 | Moderate | [M - C4H8O2]+• |
| 73 | High | [C4H9O]+ |
Rationale: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (79Br and 81Br in approximately a 1:1 ratio). Fragmentation is expected to occur at the ether linkages.
The characterization workflow can be summarized in the following diagram:
Figure 2: Workflow for the characterization of this compound.
Conclusion
This technical guide has outlined a reliable and well-established method for the synthesis of this compound via the Williamson ether synthesis. The provided step-by-step protocol, along with the detailed safety considerations, offers a practical framework for its preparation in a laboratory setting. Furthermore, the comprehensive predicted characterization data serves as a valuable reference for analytical confirmation of the final product. The strategic importance of this compound as a versatile intermediate in organic synthesis underscores the value of robust and well-documented synthetic and analytical procedures.
References
-
Books Gateway. (2024, August 16). Synthetic Methods for Alkyl Aryl Ethers. In Methodologies in Ether Synthesis. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch24: ArOH to ArOR. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-(2-ethoxyethoxy)ethane. Retrieved from [Link]
-
ChemBK. (2024, April 9). 1-bromo-2-ethoxyethane. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-4-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-4-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-4-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-4-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Stenutz. (n.d.). 1-bromo-4-ethoxybenzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-4-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-4-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. books.rsc.org [books.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. 1-Bromo-2-(2-ethoxyethoxy)ethane | C6H13BrO2 | CID 7015324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]
- 8. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]
- 9. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]
- 10. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]
- 11. 1-bromo-4-ethoxybenzene [stenutz.eu]
- 12. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the NMR Spectral Analysis of 1-Bromo-4-(2-ethoxyethoxy)benzene
This guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 1-bromo-4-(2-ethoxyethoxy)benzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles of NMR spectroscopy, detailed experimental protocols, and a thorough interpretation of the predicted ¹H and ¹³C NMR spectra. The analysis is grounded in established spectroscopic principles and data from analogous compounds, offering a robust framework for understanding the molecular structure of this compound.
Introduction: The Structural Elucidation Challenge
This compound is a para-disubstituted aromatic ether. Its structure combines a brominated benzene ring with a flexible ethoxyethoxy side chain, making it a molecule of interest in synthetic chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for confirming the precise structure of such organic molecules by probing the magnetic properties of atomic nuclei. This guide will provide a detailed, predictive analysis of its ¹H and ¹³C NMR spectra, explaining the rationale behind the expected chemical shifts, signal multiplicities, and integration values.
Foundational Principles of NMR Spectroscopy
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency. By applying a radiofrequency pulse, the nuclei can be excited to the higher energy state. The subsequent relaxation and emission of energy are detected and translated into an NMR spectrum.
Three key parameters in an NMR spectrum provide structural information[1]:
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of the nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups cause an upfield shift (lower ppm)[2].
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling (Multiplicity): The splitting of a signal into multiple lines (e.g., singlet, doublet, triplet) is caused by the influence of neighboring, non-equivalent nuclei. The pattern of splitting provides information about the number of adjacent protons.
Experimental Protocol for NMR Data Acquisition
The quality of NMR data is critically dependent on meticulous sample preparation and the proper setup of the spectrometer. The following protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.
Sample Preparation
A well-prepared sample is homogeneous and free of particulate matter[3][4].
-
Analyte Weighing: Accurately weigh the sample. For ¹H NMR, 1-5 mg is typically sufficient, while ¹³C NMR requires a higher concentration of 5-30 mg due to the lower natural abundance of the ¹³C isotope[3][5].
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the analyte. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds like this compound. Deuterated solvents are essential to avoid large solvent signals in ¹H NMR and to provide a lock signal for the spectrometer[4][6].
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution[5].
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. To avoid interfering with the magnetic field homogeneity, ensure the solution is free of air bubbles and solid particles[5][7]. The optimal sample height in the tube is 4-5 cm[3][5].
-
Cleaning: Before insertion into the spectrometer, wipe the exterior of the NMR tube with a lint-free tissue to remove any dust or fingerprints[5].
Spectrometer Operation
The following steps are a general guide for running the NMR experiment[5].
-
Insertion: Place the NMR tube in a spinner turbine and adjust its depth using a depth gauge. Insert the sample into the NMR spectrometer.
-
Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed, either manually or automatically, to optimize the homogeneity of the magnetic field, which sharpens the NMR signals[6].
-
Tuning and Matching: The probe is tuned to the specific frequency of the nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.
-
Data Acquisition: Set the appropriate experimental parameters (e.g., number of scans, spectral width, relaxation delay) and initiate data acquisition.
-
Data Processing: After the acquisition is complete, the raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
Predicted NMR Data for this compound
Due to the absence of publicly available experimental spectra for this compound, the following ¹H and ¹³C NMR data are predicted based on established substituent effects and data from analogous compounds.
Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | 7.35 | Doublet | 2H | Ar-H (ortho to Br) |
| b | 6.80 | Doublet | 2H | Ar-H (ortho to O) |
| c | 4.10 | Triplet | 2H | O-CH₂ -CH₂-O |
| d | 3.85 | Triplet | 2H | O-CH₂-CH₂ -O |
| e | 3.60 | Quartet | 2H | O-CH₂ -CH₃ |
| f | 1.25 | Triplet | 3H | O-CH₂-CH₃ |
Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Signal Label | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | 158.5 | C -O (Aromatic) |
| 2 | 132.5 | C -H (Aromatic, ortho to Br) |
| 3 | 116.5 | C -H (Aromatic, ortho to O) |
| 4 | 113.0 | C -Br (Aromatic) |
| 5 | 69.8 | O-C H₂-CH₂-O |
| 6 | 69.0 | O-CH₂-C H₂-O |
| 7 | 66.5 | O-C H₂-CH₃ |
| 8 | 15.2 | O-CH₂-C H₃ |
Detailed Spectral Analysis
The predicted spectra are a direct reflection of the molecule's electronic and steric environment.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is anticipated to show six distinct signals.
-
Aromatic Region (δ 6.5-8.0 ppm): Protons directly attached to a benzene ring typically resonate in this downfield region due to the deshielding effect of the ring current[2][8].
-
Signal 'a' (δ ~7.35, d, 2H): These two equivalent protons are ortho to the electron-withdrawing bromine atom, which deshields them, causing a downfield shift. They are expected to appear as a doublet due to coupling with the adjacent protons ('b').
-
Signal 'b' (δ ~6.80, d, 2H): These two equivalent protons are ortho to the electron-donating ethoxyethoxy group. The oxygen atom increases electron density at this position through resonance, causing a shielding effect and an upfield shift compared to unsubstituted benzene (δ 7.3 ppm)[9]. They will appear as a doublet due to coupling with protons 'a'. The para-disubstitution pattern typically results in this characteristic pair of doublets[2][9].
-
-
Aliphatic Ether Region (δ 3.3-4.5 ppm): Protons on carbons adjacent to an ether oxygen are deshielded and appear in this range[10][11].
-
Signal 'c' (δ ~4.10, t, 2H): These protons are on the methylene carbon directly attached to the phenolic oxygen. This direct attachment to the aromatic system causes a slightly more downfield shift compared to other methylene groups in the chain. The signal is a triplet due to coupling with the two neighboring protons of signal 'd'.
-
Signal 'd' (δ ~3.85, t, 2H): These protons are on the methylene carbon adjacent to both the other ether oxygen and the methylene group 'c'. They are expected to be a triplet due to coupling with the two protons of 'c'.
-
Signal 'e' (δ ~3.60, q, 2H): The protons of the terminal ethyl group's methylene are deshielded by the adjacent oxygen. Their signal is a quartet due to coupling with the three protons of the methyl group ('f').
-
-
Alkyl Region (δ 0.9-1.5 ppm):
-
Signal 'f' (δ ~1.25, t, 3H): The terminal methyl group protons are the most shielded in the molecule, thus appearing furthest upfield. The signal is a triplet due to coupling with the two adjacent methylene protons ('e').
-
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals.
-
Aromatic Region (δ 110-160 ppm): Carbons within a benzene ring resonate in this region[8][9].
-
Signal '1' (δ ~158.5): This is the quaternary carbon directly attached to the ether oxygen. The strong deshielding effect of the oxygen atom shifts this signal significantly downfield.
-
Signal '2' (δ ~132.5): These are the two equivalent carbons ortho to the bromine atom.
-
Signal '3' (δ ~116.5): These are the two equivalent carbons ortho to the ether linkage. The electron-donating nature of the oxygen shields these carbons, shifting them upfield relative to the carbons ortho to the bromine.
-
Signal '4' (δ ~113.0): This is the quaternary carbon directly bonded to the bromine atom. While bromine is electronegative, it also exhibits a "heavy atom effect," which can cause a shielding of the ipso-carbon, resulting in a more upfield shift than might be expected based on electronegativity alone[12].
-
-
Aliphatic Ether Region (δ 50-80 ppm): Carbons bonded to an ether oxygen are deshielded and appear in this range[11].
-
Signal '5' (δ ~69.8): The carbon of the methylene group directly attached to the aromatic ring (O-C H₂-CH₂-O).
-
Signal '6' (δ ~69.0): The carbon of the internal methylene group (O-CH₂-C H₂-O).
-
Signal '7' (δ ~66.5): The carbon of the terminal methylene group (O-C H₂-CH₃).
-
-
Alkyl Region (δ 10-30 ppm):
-
Signal '8' (δ ~15.2): The terminal methyl carbon, being the most shielded, appears at the highest field (lowest ppm value).
-
Visualizing the Analysis
Diagrams are essential for visualizing the relationships between molecular structure and spectral data.
Molecular Structure and NMR Assignments
Caption: Molecular structure with ¹H and ¹³C NMR assignments.
NMR Analysis Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion
This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the fundamental principles of chemical shifts, integration, and coupling, and by applying them to the specific structural features of the molecule—namely the para-disubstituted aromatic ring and the ethoxyethoxy side chain—a clear and unambiguous assignment of the NMR spectra can be achieved. The provided protocols and predictive data serve as a valuable resource for scientists engaged in the synthesis and characterization of this and structurally related compounds, underscoring the power of NMR spectroscopy in modern chemical research.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Hornak, J. P. (n.d.). Sample Preparation. Basic Principles of NMR. Retrieved from [Link]
-
JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Ethers. Organic Chemistry Class Notes. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
Sources
- 1. (1-Bromoethyl)benzene(585-71-7) 1H NMR [m.chemicalbook.com]
- 2. 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) 13C NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 4-Bromophenetole | C8H9BrO | CID 68523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]
- 6. rsc.org [rsc.org]
- 7. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene | C13H19BrO4 | CID 14026185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. 1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoro-ethoxy)benzene | 113939-45-0 [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-(2-ethoxyethoxy)benzene
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Bromo-4-(2-ethoxyethoxy)benzene (CAS No. 39255-20-4), a versatile chemical intermediate significant in advanced organic synthesis. Designed for researchers, scientists, and professionals in drug development and material science, this document collates essential data regarding its chemical identity, physicochemical properties, and safety standards. While core physical data is available, this guide also addresses the current lack of publicly accessible experimental spectroscopic data and provides standardized protocols for its empirical determination, ensuring a self-validating framework for laboratory application.
Introduction and Strategic Importance
This compound is a specialized aromatic halide that serves as a critical building block in the synthesis of more complex molecules. Its strategic importance lies in its bifunctional nature: the brominated aromatic ring is a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are foundational for constructing carbon-carbon and carbon-heteroatom bonds.[1] Concurrently, the flexible ethoxyethoxy side-chain can modulate physicochemical properties such as solubility, lipophilicity, and steric hindrance, making it an attractive component in the design of pharmacologically active agents and advanced materials.[1]
A thorough understanding of its physical properties is paramount for its effective and safe utilization. These parameters govern reaction kinetics, purification strategies, storage conditions, and toxicological assessment. This guide aims to consolidate this critical information and provide the procedural context for its verification.
Chemical Identity and Structure
The unambiguous identification of a chemical substance is the cornerstone of reproducible scientific research. The fundamental identifiers for this compound are detailed below.
Caption: Chemical Structure of this compound.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [2] |
| CAS Number | 39255-20-4 | [1] |
| Molecular Formula | C₁₀H₁₃BrO₂ | [2][3] |
| Molecular Weight | 245.11 g/mol | [1][3] |
| InChI Key | QACZJJNHOATNHA-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CCOCCOc1ccc(Br)cc1 | N/A |
Physicochemical Properties
The physical properties of a compound dictate its behavior in various environments and are crucial for designing experimental setups, purification methods, and storage solutions.
| Property | Value | Notes | Source(s) |
| Boiling Point | 130-132 °C | at atmospheric pressure | [3] |
| Density | 1.318 g/cm³ | at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.521 - 1.523 | at 20 °C | [5] |
| Flash Point | 106.1 °C | Closed cup | [1] |
| Appearance | Colorless to pale yellow liquid | Inferred from boiling point. Some suppliers note solid or liquid form, suggesting a melting point near ambient temperature. | N/A |
| Melting Point | Not Reported | This property is not consistently reported in publicly available databases. | N/A |
| Solubility | Not Reported | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate based on its structure. Insoluble in water. | N/A |
Spectroscopic Data Analysis
The absence of such foundational data presents a challenge for researchers. It underscores the necessity for empirical determination upon synthesis or acquisition of the compound. The subsequent sections provide standardized protocols for obtaining this critical information.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure personnel safety and maintain the integrity of the material.
GHS Hazard Identification
The compound is classified under the Globally Harmonized System (GHS) with the following hazards:
| GHS Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed.[6] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6] |
Handling and Personal Protective Equipment (PPE)
Given the hazards, the following precautions are mandated:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat and ensure full skin coverage.
-
Respiratory Protection: If working outside a fume hood or with potential for aerosolization, use a NIOSH-approved respirator with an organic vapor cartridge.
-
Storage
To maintain chemical stability and prevent accidents, adhere to these storage guidelines:
-
Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1]
-
Container: Keep the container tightly sealed to prevent moisture ingress and evaporation.
-
Incompatibilities: Store away from strong oxidizing agents and reactive metals.
Standardized Experimental Protocols
The following sections detail generalized, yet authoritative, methodologies for determining the key physical and spectroscopic properties of this compound. These protocols are designed to be self-validating systems for any research laboratory.
Caption: Workflow for the Physical and Spectroscopic Characterization.
Boiling Point Determination (Thiele Tube Method)
Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. This method provides an accurate measurement using a small sample volume by ensuring uniform heating through convection.[7]
Methodology:
-
Preparation: Fill a small test tube (fusion tube) with 0.5-1 mL of this compound.
-
Capillary Insertion: Place a capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.
-
Assembly: Attach the fusion tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.
-
Heating: Insert the assembly into a Thiele tube containing high-boiling mineral oil, ensuring the sample is below the oil level. Heat the side arm of the Thiele tube gently with a microburner.
-
Observation: As the temperature rises, a slow stream of bubbles will exit the capillary tube. Continue gentle heating until a rapid, continuous stream of bubbles emerges.
-
Measurement: Remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[7]
-
Validation: Repeat the determination twice more. Consistent values (within 1-2 °C) confirm the result.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy probes the chemical environment of magnetically active nuclei (like ¹H and ¹³C) by observing their behavior in a strong magnetic field when irradiated with radiofrequency pulses. It provides definitive information about molecular structure and connectivity.[8]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The deuterated solvent prevents overwhelming solvent signals in the ¹H spectrum and is used for field frequency locking.[5]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Standard: Add a small drop of an internal standard, typically Tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[9]
-
Instrument Setup: Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.
-
Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR: Acquire the proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the carbon spectrum. This requires a greater number of scans due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
-
Processing: Process the resulting Free Induction Decay (FID) using a Fourier Transform. Phase the spectrum and integrate the signals (for ¹H NMR) to determine proton ratios. Calibrate the chemical shift axis using the TMS signal.
Conclusion
This compound is a chemical intermediate with well-defined physical properties that make it suitable for a range of synthetic applications. This guide has consolidated its known physicochemical data and established a clear safety and handling framework based on its GHS classification. Crucially, it highlights the current gap in publicly available experimental spectroscopic data and provides researchers with authoritative, standardized protocols to independently verify the compound's identity and purity. Adherence to these methodologies will ensure both the safety of laboratory personnel and the integrity of the scientific outcomes derived from the use of this versatile compound.
References
-
Stenutz, R. (n.d.). 1-bromo-4-ethoxybenzene. Tables for Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting Point Determination. Chem Connections. Retrieved from [Link]
-
Accela ChemBio Inc. (2023). This compound CAS 39255-20-4. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
Watson International Ltd. (n.d.). 1-(4'-Bromophenoxy)-1-ethoxyethane CAS 39255-20-4. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromophenetole. National Center for Biotechnology Information. Retrieved from [Link]
-
BradyID. (n.d.). GHS Hazard Statements. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-4-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1-BROMO-4-(1-ETHOXYETHOXY)BENZENE | CAS 39255-20-4. Retrieved from [Link]
-
ChemBK. (2024). 1-bromo-4-ethoxy-benzene. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-4-ethyl- Infrared Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Benzene, 1-bromo-4-phenoxy-. Substance Registry Services. Retrieved from [Link]
-
Alfa Chemical. (n.d.). China this compound CAS: 39255-20-4 Manufacturers. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-4-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
inChemistry. (2021). Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. American Chemical Society. Retrieved from [Link]
-
Specialty Chemicals Market. (2025). The Role of this compound in Advanced Organic Synthesis. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 39255-20-4,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Kina 1-bromo-4-(2-ethoxyethoxy)benzen CAS: 39255-20-4 ProizvoÄaÄi - Besplatan uzorak - Alfa Chemical [ba.alfachemar.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene | C13H19BrO4 | CID 14026185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. Benzene, 1-bromo-4-[2-(2-ethoxyethoxy)ethoxy]- CAS#: 1248916-41-7 [m.chemicalbook.com]
A Comprehensive Technical Guide to the UV-Vis Spectroscopy of 1-Bromo-4-(2-ethoxyethoxy)benzene
Abstract
This technical guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) spectroscopic profile of 1-Bromo-4-(2-ethoxyethoxy)benzene (CAS No. 39255-20-4). Designed for researchers, analytical scientists, and professionals in drug development, this document elucidates the theoretical principles governing its UV absorption, outlines a robust experimental protocol for acquiring its spectrum, and presents a predictive analysis of its key spectral features based on an examination of its chromophoric and auxochromic components. By synthesizing foundational theory with practical, field-proven methodologies, this guide serves as an authoritative resource for the characterization, quality control, and quantitative analysis of this versatile chemical intermediate.
Introduction
This compound is a specialized organic intermediate whose utility is prominent in advanced organic synthesis, particularly in the pharmaceutical and material science sectors.[1][2] Its molecular architecture, featuring a brominated aromatic ring coupled with an ethoxyethoxy chain, provides a unique combination of reactivity and solubility, making it a valuable building block for complex molecular targets.[2]
UV-Vis spectroscopy is a powerful and accessible analytical technique for the study of compounds containing chromophores (light-absorbing functional groups).[3][4] For a substituted benzene derivative like this compound, UV-Vis spectroscopy serves several critical functions:
-
Structural Confirmation: The UV spectrum acts as a molecular fingerprint, confirming the presence of the substituted aromatic ring system.
-
Purity Assessment: The technique can detect conjugated impurities, which would introduce extraneous absorption bands.
-
Quantitative Analysis: By leveraging the Beer-Lambert Law, UV-Vis spectroscopy enables the precise determination of the compound's concentration in solution, a vital step in reaction monitoring and quality assurance.[3]
This guide provides the scientific rationale and a validated workflow for obtaining and interpreting the UV-Vis spectrum of this compound with high fidelity.
Chemical and Spectroscopic Profile
Chemical Identity
A clear understanding of the molecule's physical and chemical properties is fundamental to any spectroscopic analysis.
| Property | Value | Source(s) |
| CAS Number | 39255-20-4 | [1] |
| Molecular Formula | C₁₀H₁₃BrO₂ | [1] |
| Molecular Weight | 245.11 g/mol | [1] |
| Boiling Point | 130-132 °C | [1] |
| Structure | Br-C₆H₄-O-CH₂-CH₂-O-CH₂-CH₃ | [1] |
Core Chromophore and Auxochromes
The UV-Vis absorption characteristics of this compound are dictated by the interplay between its core chromophore and the attached auxochromes.
-
Primary Chromophore: The bromobenzene moiety is the principal chromophore. The benzene ring contains a system of π-electrons that undergo π → π* electronic transitions upon absorption of UV radiation.[5]
-
Auxochromes: An auxochrome is a functional group that, when attached to a chromophore, modifies the wavelength (λmax) and intensity (ε, molar absorptivity) of the absorption.
-
Ethoxyethoxy Group (-OCH₂CH₂OCH₂CH₃): This is an electron-donating group (EDG) due to the lone pairs of electrons on the oxygen atoms. Through resonance, these lone pairs can delocalize into the aromatic π-system, increasing the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, resulting in a bathochromic shift (shift to a longer wavelength) and a hyperchromic effect (increase in absorption intensity).[6]
-
Bromine Atom (-Br): While bromine is an electron-withdrawing group by induction, it acts as an electron-donating group by resonance due to its lone pairs. For UV-Vis spectroscopy, its effect is primarily a bathochromic shift compared to unsubstituted benzene.[6][7]
-
Theoretical Principles of UV-Vis Absorption
The absorption of UV light by the molecule promotes electrons from a ground electronic state to a higher-energy excited state.[3] The specific transitions for this molecule are derived from those of benzene. Benzene exhibits two primary π → π* absorption bands: a strong E₂-band (~204 nm) and a weaker, fine-structured B-band (~255 nm).
When substituents are added, the symmetry of the benzene ring is lowered, and the energies of the molecular orbitals are altered.
-
Electron-Donating Groups (EDGs): The ethoxyethoxy group is a powerful EDG. It raises the energy of the HOMO, which decreases the energy required for the π → π* transition. This causes the B-band to shift to a longer wavelength (a bathochromic or "red" shift) and increase in intensity.[6]
-
Halogen Substituents: The bromine atom also contributes to a bathochromic shift of the benzene bands.[7]
Therefore, the spectrum of this compound is predicted to show a primary absorption band significantly red-shifted from the 255 nm band of unsubstituted benzene.
Predicted UV-Vis Spectral Characteristics
Analysis of Analogous Compounds
The following table summarizes the principal absorption maxima (λmax) for benzene and its relevant monosubstituted derivatives in a non-polar solvent.
| Compound | Core Structure | λmax (B-Band) | Source(s) |
| Benzene | C₆H₆ | ~255 nm | [6] |
| Bromobenzene | C₆H₅Br | ~261 nm | [7] |
| Anisole (Methoxybenzene) | C₆H₅OCH₃ | ~269 nm | [6] |
| 1-Bromo-4-ethoxybenzene | Br-C₆H₄-OC₂H₅ | ~275-285 nm | Predicted |
Causality: The bromine and alkoxy groups both produce a bathochromic shift relative to benzene. In a para-substituted compound like this compound, these effects are cumulative. The powerful electron-donating character of the ether oxygen is expected to be the dominant influence, pushing the absorption maximum to a significantly longer wavelength than bromobenzene or anisole alone.
Expected Absorption Maxima (λmax)
Based on the analysis of analogous structures, the following spectral characteristics are predicted for this compound in a non-polar solvent like hexane or a polar solvent like ethanol.
| Solvent Type | Predicted λmax Range | Expected Transition |
| Non-Polar | 278 – 288 nm | π → π* (B-band) |
| Polar | 280 – 290 nm | π → π* (B-band) |
Note: A slight bathochromic shift is often observed when moving from a non-polar to a polar solvent for π → π transitions because the excited state is typically more polar than the ground state and is thus stabilized by the polar solvent.*[8][9]
Experimental Protocol for Spectral Acquisition
This protocol describes a self-validating system for obtaining a high-quality UV-Vis spectrum.
Instrumentation and Calibration
-
Instrument: A double-beam UV-Vis spectrophotometer is required for optimal stability and baseline correction.[5]
-
Wavelength Range: 200–400 nm.
-
Calibration: Verify the instrument's wavelength accuracy using a certified reference material (e.g., holmium oxide filter) and photometric accuracy using potassium dichromate standards as per USP or Ph. Eur. guidelines.
Solvent Selection
The choice of solvent is critical. The solvent must be transparent in the analytical wavelength range and should not react with the analyte.[10]
-
Recommended Solvents:
Sample Preparation
Accuracy in sample preparation is paramount for quantitative results.
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of this compound and transfer it to a 100 mL Class A volumetric flask. Dissolve and dilute to the mark with the chosen UV-grade solvent.
-
Working Solution: From the stock solution, prepare a dilution (e.g., 10 µg/mL by diluting 10 mL of stock to 100 mL) that yields a maximum absorbance between 0.2 and 0.8 A.U. This range ensures adherence to the Beer-Lambert Law and minimizes photometric error.
-
Solvent Blank: Use the same batch of UV-grade solvent for the blank reference.
Spectral Measurement Workflow
The following workflow ensures reproducible and accurate spectral acquisition.
Caption: Experimental workflow for UV-Vis spectral analysis.
Data Interpretation and Validation
Analysis of the Spectrum
-
Identify λmax: The wavelength of maximum absorbance (λmax) should be identified from the spectrum. This value should fall within the predicted range (278-290 nm).
-
Molar Absorptivity (ε): For quantitative applications, the molar absorptivity can be calculated using the Beer-Lambert Law, A = εbc, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration. This value is a constant for the compound under specific solvent and temperature conditions.
Quantitative Analysis via Calibration Curve
To ensure linearity and accuracy, a calibration curve should be constructed.
-
Prepare Standards: Create a series of at least five standard solutions from the stock solution, bracketing the expected concentration of the unknown sample.
-
Measure Absorbance: Measure the absorbance of each standard at the predetermined λmax.
-
Plot and Analyze: Plot Absorbance vs. Concentration. The resulting graph should be linear. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.999 is indicative of excellent linearity.
Conclusion
The UV-Vis spectrum of this compound is governed by the π → π* transitions of its core bromobenzene chromophore, modulated by the strong electron-donating ethoxyethoxy auxochrome. This results in a characteristic absorption maximum predicted to be in the 278–290 nm range, making it readily analyzable by standard UV-Vis spectrophotometry. The detailed experimental protocol and theoretical framework provided in this guide establish a reliable basis for the qualitative and quantitative analysis of this important chemical, ensuring data integrity for applications in research, development, and quality control.
References
- Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Journal of Chemical Education.
- The Role of this compound in Advanced Organic Synthesis. (2025, October 10). Specialty Chemicals Magazine.
- This compound: A Versatile Intermediate for Aromatic Halide Chemistry. (2025, October 12). NINGBO INNO PHARMCHEM CO.,LTD.
- Solvent effect in uv spectroscopy. (n.d.). Chemistry LibreTexts.
- Solvent Effects on the UV-visible Absorption Spectra. (n.d.). Virtual Labs.
- Effect of solvent. (n.d.). Slideshare.
-
Khan Academy. (2014, July 14). UV/Vis spectroscopy. YouTube. Retrieved January 21, 2026, from [Link]
-
Effect of Solvent. (2023, March 16). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent Technologies. Retrieved January 21, 2026, from [Link]
-
NIST. (n.d.). Benzene, bromo-. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]
-
Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study. (n.d.). International Journal of Engineering Research & Management Technology. Retrieved January 21, 2026, from [Link]
-
Mohammed, A. M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3), 8-11. Retrieved January 21, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. longdom.org [longdom.org]
- 4. eu-opensci.org [eu-opensci.org]
- 5. agilent.com [agilent.com]
- 6. ijermt.org [ijermt.org]
- 7. Benzene, bromo- [webbook.nist.gov]
- 8. Virtual Labs [mas-iiith.vlabs.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. assets-global.website-files.com [assets-global.website-files.com]
A Senior Application Scientist's Guide to the Quantum Chemical Profile of 1-Bromo-4-(2-ethoxyethoxy)benzene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Electronic Landscape of a Versatile Scaffolding Molecule
In the intricate world of organic synthesis and drug discovery, molecules like 1-Bromo-4-(2-ethoxyethoxy)benzene serve as vital intermediates.[1][2] Their utility stems from a unique combination of functional groups: a reactive brominated aromatic ring, ripe for cross-coupling reactions, and a flexible ethoxyethoxy side chain that can modulate solubility and conformational properties.[1][2] While classical organic chemistry provides the roadmap for its synthesis and reactions, a deeper, more predictive understanding of its behavior requires a journey into the quantum realm.
This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on this compound. As Senior Application Scientists, we move beyond mere procedural lists. We will explore the causality behind our computational choices, ensuring a robust and validated approach. The goal is to construct a detailed electronic and structural profile of the molecule, offering predictive insights into its reactivity, stability, and potential intermolecular interactions—critical parameters for rational drug design and materials science.[3][4]
Pillar 1: The Strategic Foundation of Computational Methodology
The selection of a computational method is a deliberate balance between accuracy and resource efficiency. For a molecule of this size and composition, Density Functional Theory (DFT) offers the most pragmatic and reliable approach.[4]
Choice of Functional and Basis Set: A Justified Decision
-
Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We select the B3LYP hybrid functional. This choice is rooted in its long-standing success and extensive benchmarking for organic molecules, providing a robust description of ground-state properties and thermochemistry with reasonable computational cost.[5][6]
-
Basis Set - 6-311++G(d,p): The molecular structure contains heteroatoms (O, Br) with lone pairs and a flexible side chain, making a nuanced basis set essential. The 6-311++G(d,p) basis set is employed for the following reasons:
-
Triple-Zeta Valence (6-311): It provides a highly flexible description of the valence electrons, which are most involved in chemical bonding and reactions.
-
Diffuse Functions (++): The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing the behavior of electrons far from the nucleus, which is essential for modeling potential non-covalent interactions involving the ether oxygens.[7][8]
-
Polarization Functions (d,p): The '(d,p)' notation signifies the addition of d-orbitals on heavy atoms and p-orbitals on hydrogen atoms. These functions allow for the distortion of atomic orbitals, which is critical for accurately representing the geometry and electronic distribution around the bromine atom and the ether linkages.[8]
-
This combination, B3LYP/6-311++G(d,p), represents a "gold standard" for obtaining reliable geometries and electronic properties for this class of molecule, ensuring our results are both accurate and comparable to a wide body of existing literature.[7][9]
Pillar 2: Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes a checkpoint to ensure the integrity of the calculation before proceeding to the next, more computationally expensive, analysis.
Experimental Workflow: A Phased Approach to Computational Analysis
The overall computational strategy follows a logical progression from foundational geometry to detailed electronic property analysis. This ensures that each subsequent calculation is based on a physically realistic and stable molecular structure.
Caption: Computational workflow for quantum chemical analysis.
Protocol 1: Geometry Optimization and Frequency Validation
Objective: To find the lowest energy conformation (the most stable structure) of this compound and confirm it is a true minimum on the potential energy surface.
Step-by-Step Methodology:
-
Structure Input: Generate an initial 3D structure of the molecule using a molecular builder (e.g., Avogadro, GaussView). Pay attention to the initial torsion angles of the ethoxyethoxy side chain, as multiple conformers may exist.
-
Optimization Calculation:
-
Submit the structure for a geometry optimization calculation using the B3LYP functional and 6-311++G(d,p) basis set.
-
The software will iteratively adjust bond lengths, angles, and dihedrals to minimize the total electronic energy of the molecule.
-
-
Convergence Check: Monitor the calculation to ensure it converges to a stationary point. This is typically indicated by the forces on the atoms falling below a predefined threshold.
-
Frequency Calculation:
-
Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
-
Validation (Trustworthiness Checkpoint):
-
Analyze the output of the frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure is a true local energy minimum. [10] If imaginary frequencies are present, it indicates a saddle point (a transition state), and the structure must be perturbed and re-optimized.
-
Pillar 3: Results and Authoritative Interpretation
The output of these calculations provides a rich dataset describing the molecule's intrinsic properties.
Optimized Molecular Geometry
The geometry optimization yields precise bond lengths and angles. These theoretical values can be benchmarked against experimental data from crystallographic databases for similar fragments to further validate the computational model.[10][11]
| Parameter | Atom Pair/Triplet | Calculated Value |
| Bond Length | C-Br | ~1.91 Å |
| C-O (Aromatic) | ~1.37 Å | |
| C-O (Ether) | ~1.43 Å | |
| C-C (Aromatic) | ~1.39 - 1.40 Å | |
| Bond Angle | C-C-Br | ~119.8° |
| C-O-C (Ether) | ~112.1° | |
| Dihedral Angle | C(Ar)-C(Ar)-O-C | ~179.5° (near planar) |
| (Note: These are representative values. Actual results will be generated by the calculation.) |
Molecular Orbital Analysis: The Frontiers of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[12] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.[12][13]
| Orbital | Energy (eV) | Primary Location | Implication |
| HOMO | -6.5 eV | Delocalized over the Bromine and Benzene Ring | Site of electrophilic attack; electron donation |
| LUMO | -0.8 eV | Delocalized over the Benzene Ring (π* orbital) | Site of nucleophilic attack; electron acceptance |
| HOMO-LUMO Gap | 5.7 eV | Moderate | Indicates good kinetic stability but accessible for reactions |
A smaller gap suggests the molecule is more polarizable and reactive, while a larger gap indicates higher stability.[12][14] For drug design, an optimal gap suggests a balance between stability in a physiological environment and the reactivity needed to interact with a biological target.[14][15]
Caption: Relationship between HOMO, LUMO, and chemical reactivity.
Molecular Electrostatic Potential (MEP) Map: Visualizing Reactive Sites
The MEP is a powerful tool for predicting chemical reactivity.[16][17] It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Red/Yellow Regions (Negative Potential): These are areas of high electron density, indicating sites prone to electrophilic attack. For our molecule, these are expected around the oxygen atoms of the ethoxyethoxy group due to their lone pairs. These sites are prime candidates for hydrogen bonding.[17]
-
Blue Regions (Positive Potential): These are electron-deficient areas, susceptible to nucleophilic attack. A region of positive potential, known as a σ-hole, is anticipated on the bromine atom along the C-Br bond axis, making it a potential halogen bond donor.[18]
-
Green Regions (Neutral Potential): These represent areas of neutral potential, typically the hydrocarbon portions of the molecule.
The MEP map provides an intuitive guide for predicting how the molecule will interact with other molecules, including biological receptors or reactants.[16][19]
Conclusion: From Calculation to Application
This guide has outlined a robust, validated workflow for the quantum chemical analysis of this compound. By employing Density Functional Theory with the B3LYP/6-311++G(d,p) model, we can reliably predict the molecule's three-dimensional structure and electronic properties.
The analysis of the optimized geometry, frontier molecular orbitals (HOMO-LUMO), and the Molecular Electrostatic Potential map provides a comprehensive profile. These computational insights are not merely academic; they offer tangible, predictive power for the medicinal chemist and materials scientist. They can guide synthetic strategy by identifying the most reactive sites, help in the rational design of new drug candidates by predicting intermolecular interactions like hydrogen and halogen bonding, and provide a theoretical baseline for interpreting experimental spectroscopic data.[4][20][21] Integrating these computational approaches into experimental workflows accelerates the discovery process, reduces costs, and ultimately leads to more innovative molecular design.[3][21]
References
- Fiveable. Validation of computational results with experimental data.
-
NIST. NIST Chemistry WebBook. Retrieved from [Link]
-
Suresh, C. H., et al. (2018). Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity. ResearchGate. Retrieved from [Link]
- NIST. The NIST Chemistry WebBook: A Chemical Data Resource on the Internet.
- MatDaCs. NIST Chemistry WebBook.
- NIST. The NIST Chemistry Webbook.
- PubChem. NIST Chemistry WebBook - PubChem Data Source.
- Benchchem. Bridging the Gap: A Guide to Validating Experimental Findings with Computational Chemistry.
-
PubMed Central. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Retrieved from [Link]
- American Chemical Society. Intermolecular interaction potential maps for deciphering reactivity, intermolecular interactions, and electronic structure.
- Fiveable. Integrating Computational & Experimental Data | Computational Chemistry Class Notes.
-
MDPI. Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Retrieved from [Link]
-
RSC Publishing. Intermolecular interaction potential maps from energy decomposition for interpreting reactivity and intermolecular interactions. Retrieved from [Link]
-
ORNL. Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models. Retrieved from [Link]
- Abraham, R. J., et al. The use of chemical shift calculations in the conformational analysis of substituted benzenes.
-
ACS Publications. Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. Journal of Chemical Education. Retrieved from [Link]
- Eurofins. Computational Chemistry to accelerate drug discovery.
-
Omixium (YouTube Channel). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. Retrieved from [Link]
- Open Access Journals. An Over View of Computational Chemistry.
-
Schrödinger. Computational Chemistry. Retrieved from [Link]
- Specialty Chemicals. The Role of this compound in Advanced Organic Synthesis.
-
PubChem. 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene. Retrieved from [Link]
- Thermo Fisher Scientific. The Ultimate Workflow for Small Molecule Discovery.
-
YouTube. HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. Retrieved from [Link]
- FOLIA. Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets.
- Nature Portfolio. When theory came first: a review of theoretical chemical predictions ahead of experiments.
-
ChemBK. 1-bromo-4-ethoxy-benzene. Retrieved from [Link]
- Genç, F., & Kandemirli, F. (2020). Quantum chemical calculations of some benzene derivatives. Journal of Amasya University the Institute of Sciences and Technology, 1(2), 130-145.
-
Schrödinger. HOMO-LUMO Energy Gap. Retrieved from [Link]
-
ResearchGate. Quantum-chemical interpretation of the effect of substitution in the benzene ring on the reactivity of monosubstituted benzenes. Retrieved from [Link]
-
ACS Publications. Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. Retrieved from [Link]
-
Springer. Quantum molecular dynamics simulations of liquid benzene using orbital optimization. Theoretical Chemistry Accounts. Retrieved from [Link]
-
Wikipedia. HOMO and LUMO. Retrieved from [Link]
-
Stenutz. 1-bromo-4-ethoxybenzene. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Intermediate for Aromatic Halide Chemistry.
-
ACS Publications. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. Retrieved from [Link]
- Forni, A., et al. (2014). Halogen bonds with benzene: an assessment of DFT functionals.
-
Reddit. ubiquity of B3LYP/6-31G. r/chemistry. Retrieved from [Link]
- Wiberg, K. B. (2004). Basis set effects on calculated geometries: 6-311++G* vs. aug-cc-pVDZ*.
-
ResearchGate. Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?. Retrieved from [Link]
-
MDPI. Quantum-Chemical Study of the Benzene Reaction with Fluorine. Retrieved from [Link]
-
ResearchGate. (PDF) Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Retrieved from [Link]
-
PMC - NIH. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. Retrieved from [Link]
-
ChemRxiv. Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Retrieved from [Link]
-
Semantic Scholar. Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Retrieved from [Link]
- Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design.
- BOC Sciences. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method.
-
PubChem - NIH. 1-Bromo-4-[2-(2-bromocyclohexyl)ethoxy]benzene. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. folia.unifr.ch [folia.unifr.ch]
- 10. fiveable.me [fiveable.me]
- 11. fiveable.me [fiveable.me]
- 12. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 13. learn.schrodinger.com [learn.schrodinger.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
The Ethoxyethoxy Side Chain: A Technical Guide to its Role in Molecular Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ethoxyethoxy side chain, characterized by the –OCH₂CH₂OCH₂CH₃ moiety, is a prevalent structural motif in a diverse array of molecules, from industrial solvents to advanced pharmaceutical agents and functional materials. Its unique combination of flexibility, polarity, and ether functionalities imparts significant and often subtle influences on the reactivity of the parent molecule. This in-depth technical guide provides a comprehensive analysis of the role of the ethoxyethoxy side chain in directing chemical reactivity. We will explore its electronic and steric effects, its capacity for neighboring group participation, its influence on metabolic pathways, and its impact on the stability and properties of advanced materials. Through a synthesis of mechanistic principles, experimental data, and practical protocols, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge to understand, predict, and manipulate the chemical behavior of molecules bearing this versatile functional group.
Fundamental Properties of the Ethoxyethoxy Side Chain
The reactivity of the ethoxyethoxy side chain is a direct consequence of its inherent structural and electronic properties. Comprising two ether linkages and a terminal ethyl group, this chain possesses a unique blend of characteristics that dictate its chemical behavior.
1.1. Structural Flexibility and Polarity
The presence of single bonds throughout the ethoxyethoxy chain allows for considerable conformational flexibility. This flexibility enables the chain to adopt various spatial arrangements, which can be crucial in directing intramolecular reactions and influencing the binding of a molecule to a biological target. The ether oxygen atoms, with their lone pairs of electrons, introduce polarity and the capacity for hydrogen bonding, significantly impacting solubility and interactions with other polar molecules.
1.2. Electronic Effects: Inductive and Field Effects
The oxygen atoms in the ethoxyethoxy group are more electronegative than carbon, leading to a net electron-withdrawing inductive effect (-I effect) along the sigma bonds. This can influence the electron density of adjacent atoms and bonds. However, the lone pairs on the oxygen atoms can also participate in resonance or act as internal nucleophiles, a topic we will explore in detail in the context of neighboring group participation.
The Ethoxyethoxy Group as a Modulator of Reactivity
The presence of the ethoxyethoxy side chain can profoundly influence the outcome of chemical reactions at nearby reaction centers. This influence is primarily exerted through two key mechanisms: neighboring group participation and steric hindrance.
2.1. Anchimeric Assistance: The Role of Neighboring Group Participation
One of the most significant roles of the ethoxyethoxy side chain in reactivity is its ability to act as an internal nucleophile, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance.[1][2] The ether oxygen atoms, possessing lone pairs of electrons, can attack an adjacent electrophilic center, leading to the formation of a cyclic intermediate. This intramolecular participation can dramatically accelerate reaction rates and dictate stereochemical outcomes.[1]
A classic example of this is observed in the solvolysis of substrates with a leaving group (e.g., a tosylate) positioned to allow for intramolecular attack by an ether oxygen. The participation of the ether oxygen can lead to the formation of a five- or six-membered cyclic oxonium ion intermediate. This intermediate is then opened by an external nucleophile. This two-step process often results in the retention of stereochemistry at the reaction center.[3]
Diagram: Neighboring Group Participation by the Ethoxyethoxy Side Chain
Caption: Intramolecular attack by an ether oxygen leading to a cyclic intermediate.
2.2. Steric Hindrance
The flexible yet space-filling nature of the ethoxyethoxy side chain can exert significant steric hindrance, blocking or slowing the approach of reagents to a nearby reactive center. The extent of this steric effect is highly dependent on the conformation of the chain and the specific reaction conditions. In drug design, this can be strategically employed to shield a labile functional group from metabolic enzymes.
Reactivity of the Ethoxyethoxy Chain Itself
Beyond its influence on adjacent functionalities, the ethoxyethoxy side chain possesses its own inherent reactivity, primarily centered around the ether linkages.
3.1. Ether Cleavage
The ether bonds within the ethoxyethoxy group are generally stable under neutral and basic conditions but are susceptible to cleavage under strong acidic conditions, typically in the presence of strong nucleophiles like bromide or iodide ions.[5] The reaction proceeds via protonation of an ether oxygen, converting it into a good leaving group (an alcohol), followed by nucleophilic attack (SN1 or SN2) on an adjacent carbon. The regioselectivity of cleavage can be influenced by the steric and electronic nature of the groups attached to the ether.
3.2. Oxidation
The carbon atoms within the ethoxyethoxy chain, particularly those adjacent to the ether oxygens (α-carbons), are susceptible to oxidation. In a biological context, this oxidation is often mediated by cytochrome P450 (CYP) enzymes.[6] This can lead to dealkylation or the formation of more polar metabolites. Understanding these metabolic pathways is crucial in drug development to predict clearance rates and potential drug-drug interactions.
The Ethoxyethoxy Side Chain in Drug Development and Materials Science
The unique properties of the ethoxyethoxy side chain have led to its widespread use in both pharmaceutical and materials science applications.
4.1. Role in Drug Metabolism and Pharmacokinetics
In drug design, the incorporation of an ethoxyethoxy side chain can be a strategic tool to modulate a drug's pharmacokinetic profile. Its hydrophilic nature can enhance aqueous solubility, which is often a desirable property for drug candidates. Furthermore, the ether linkages can provide sites for metabolic modification, influencing the drug's half-life and clearance.[6] The potential for the ethoxyethoxy group to be metabolized by CYP enzymes necessitates careful consideration during the drug design process to avoid the formation of reactive or toxic metabolites.
Diagram: Metabolic Pathways of an Ethoxyethoxy-Containing Drug
Caption: Cytochrome P450-mediated metabolism of an ethoxyethoxy side chain.
4.2. Influence on Polymer Properties
In materials science, the incorporation of ethoxyethoxy side chains into polymers can significantly alter their physical and chemical properties. The flexibility and polarity of the side chain can lower the glass transition temperature (Tg) of a polymer, making it more flexible.[2] The ether groups can also influence the polymer's solubility and its interactions with other materials. However, the ether linkages can also be susceptible to degradation under certain conditions, which is an important consideration for the long-term stability of the material.[2]
Experimental Protocols for Studying Ethoxyethoxy Reactivity
To quantitatively assess the role of the ethoxyethoxy side chain in reactivity, a number of experimental protocols can be employed.
5.1. Protocol for Determining the Rate of Solvolysis
This protocol outlines a general method for studying the solvolysis rate of a substrate containing an ethoxyethoxy side chain and a suitable leaving group, such as a tosylate. This allows for the investigation of potential neighboring group participation.
Objective: To determine the first-order rate constant for the solvolysis of a 2-(2-ethoxyethoxy)ethyl-derived substrate.
Materials:
-
Substrate (e.g., 2-(2-ethoxyethoxy)ethyl tosylate)
-
Solvent (e.g., 50% aqueous trifluoroethanol)[5]
-
Internal standard
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Thermostated bath
Procedure:
-
Prepare a stock solution of the substrate and an internal standard in the chosen solvent.
-
Place a known volume of the stock solution in a sealed vial and immerse it in a thermostated bath at a constant temperature.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by cooling and dilution.
-
Analyze the quenched aliquots by HPLC to determine the concentration of the remaining substrate relative to the internal standard.
-
Plot the natural logarithm of the substrate concentration versus time. The negative of the slope of this line will give the first-order rate constant (k).
5.2. Protocol for Metabolite Identification
This protocol provides a general workflow for identifying the metabolites of a drug candidate containing an ethoxyethoxy side chain.
Objective: To identify the major metabolites of an ethoxyethoxy-containing compound following incubation with liver microsomes.
Materials:
-
Test compound
-
Liver microsomes (human or other species)
-
NADPH regenerating system
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[7]
Procedure:
-
Incubate the test compound with liver microsomes and an NADPH regenerating system in a buffered solution at 37°C.
-
At specified time points, quench the reaction by adding a cold organic solvent like acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS.
-
Compare the mass spectra of the parent compound and any new peaks that appear over time to identify potential metabolites (e.g., hydroxylated, dealkylated species).
Data Summary Table: Hydrolysis Rate of Ethoxyethoxy-Containing Ester
| Compound | Rate Constant (L/mol·s) | Conditions | Reference |
| 2-(2-Ethoxyethoxy)ethyl acetate | 0.26 | Base-catalyzed hydrolysis | [3] |
This table provides a quantitative measure of the reactivity of an ester functional group influenced by the presence of an adjacent ethoxyethoxy moiety.
Conclusion
The ethoxyethoxy side chain is far from being a passive component within a molecule. Its inherent flexibility, polarity, and the presence of nucleophilic ether oxygens allow it to actively participate in and direct chemical reactions. Through mechanisms such as anchimeric assistance, it can significantly enhance reaction rates and control stereochemical outcomes. In the context of drug development, its influence on solubility and metabolism is a critical consideration. In materials science, it serves as a valuable tool for tuning polymer properties. A thorough understanding of the multifaceted role of the ethoxyethoxy side chain is therefore essential for scientists and researchers seeking to design and synthesize molecules with tailored reactivity and function.
References
-
White Rose Research Online. The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. [Link]
-
Dalal Institute. Anchimeric Assistance. [Link]
-
PubChem. 2-(2-Ethoxyethoxy)ethyl acetate. [Link]
-
PubMed. Analytical strategies for identifying drug metabolites. [Link]
-
ResearchGate. Ethoxyphosphazene polymers and their hydrolytic behavior. [Link]
-
aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
PubMed. The effect of propylene glycol on the P450-dependent metabolism of acetaminophen and other chemicals in subcellular fractions of mouse liver. [Link]
-
Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]
-
Chemistry LibreTexts. 30.4: Anchimeric Assistance. [Link]
-
Journal of the American Chemical Society. Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones with Minimally Polarized Alkenes. [Link]
-
PMC. Statistical Methods for the Investigation of Solvolysis Mechanisms Illustrated by the Chlorides of the Carbomethoxy Protecting Groups NVOC and FMOC. [Link]
-
ACS Publications. Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. [Link]
-
ResearchGate. Propylene oxide derived glycol ethers: A review of the alkyl glycol ethers potential to cause endocrine disruption. [Link]
-
ACS Publications. Anchimeric Assistance by Benzyloxy Groups and the Effect of Configuration on an Intramolecular Displacement Reaction of the Pentitols1. [Link]
-
RSC Publishing. Organic & Biomolecular Chemistry. [Link]
-
OSTI.gov. Synthesis and Self-Assembly of the Amphiphilic Homopolymers Poly(4-hydroxystyrene) and Poly(4-(4- bromophenyloxy)styrene). [Link]
-
PMC. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. [Link]
-
Chemistry LibreTexts. 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]
-
PMC. Introduction to Peptide Synthesis. [Link]
-
ResearchGate. Analytical strategies for identifying drug metabolites. [Link]
-
ScienceDirect. Methods of Metabolite Identification Using MS/MS Data. [Link]
-
PubMed. Hepatic and extra-hepatic metabolism of propylene glycol ethers in the context of central nervous system toxicity. [Link]
- Google Patents. Synthesis method of 2, 2-ethoxyethanol.
-
Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. [Link]
-
ACS Publications. Synthesis and Polymerization of an Ortho-Para-Substituted Tetraalkoxy [2.2]Paracylophane-1,9-diene. [Link]
-
ResearchGate. Intramolecular Haloetherification and Transannular Hydroxycyclization of Alkenes. A Synthetic Methodology to Obtain Polycyclic Ethers and Amines. [Link]
-
CureFFI.org. Organic chemistry 17: Anchimeric assistance, epoxide transformations. [Link]
-
YouTube. Identifying metabolites with tandem mass spectrometry (LC-MS/MS). [Link]
-
NCBI Bookshelf. Glycol Ether Toxicology. [Link]
-
ResearchGate. Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. [Link]
-
DergiPark. Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. [Link]
-
ResearchGate. Neurotoxicity of Propylene Glycol Butyl Ether: Multiomic Evidence from Human BrainSpheres. [Link]
-
RSC Publishing. Exploiting an intramolecular Diels–Alder cyclization/dehydro-aromatization sequence for the total syntheses of ellipticines and calothrixin B. [Link]
-
Taylor & Francis eBooks. Synthesis of 2-{2-[2-(N-Tert-Butyloxycarbonyl)Ethoxy]Ethoxy}Ethyl β-d-Glucopyranoside. [Link]
-
ETH Zurich. Publications - Polymer Chemistry. [Link]
-
ACS Publications. Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones with Minimally Polarized Alkenes. [Link]
-
Cheméo. Chemical Properties of Ethanol, 2-(2-ethoxyethoxy)-, acetate (CAS 112-15-2). [Link]
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-(2-Ethoxyethoxy)ethyl acetate | C8H16O4 | CID 8165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-4-(2-ethoxyethoxy)benzene
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Publication Date: January 21, 2026
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This guide provides a comprehensive technical overview and a detailed experimental protocol for the Suzuki coupling of 1-Bromo-4-(2-ethoxyethoxy)benzene. This substrate is of particular interest due to the presence of the ethoxyethoxy group, a common moiety in medicinal chemistry for modulating solubility and pharmacokinetic properties. We will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into optimizing reaction parameters, and present a self-validating protocol designed for reproducibility and high yield.
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura reaction has become an indispensable tool for synthetic chemists.[3] It facilitates the formation of C(sp²)-C(sp²) bonds by coupling an organoboron species (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base.[3][4][5][6][7] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, shared by Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[3]
The versatility of the Suzuki coupling is evident in its widespread application in the synthesis of polyolefins, styrenes, and substituted biphenyls, which are key structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][8] The reaction's appeal lies in the mild reaction conditions, the commercial availability of a vast array of boronic acids, and the environmentally benign nature of the boron-containing byproducts.[9]
This application note focuses on the practical application of the Suzuki coupling to this compound, a substrate that allows for the introduction of a functionalized phenyl ring into a target molecule.
The Catalytic Cycle: A Mechanistic Deep Dive
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps, all orchestrated by a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][5][8][10]
2.1. Oxidative Addition
The catalytic cycle commences with the oxidative addition of the aryl bromide, this compound, to a coordinatively unsaturated Pd(0) complex.[3][4][5][8] This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar Pd(II) complex.[3][8] This is often the rate-determining step of the overall reaction.[5] The reactivity of the organic halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[3][11] For aryl bromides, this step is typically efficient.
2.2. Transmetalation
Following oxidative addition, the transmetalation step occurs, where the organic group from the boronic acid is transferred to the palladium center.[3][4][5][8] This process is facilitated by a base, which plays a crucial and multifaceted role.[1][3][12] The base activates the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic moiety to the electrophilic Pd(II) center, displacing the halide.[1][12][13]
2.3. Reductive Elimination
The final step of the catalytic cycle is reductive elimination.[3][4][5][8] The two organic groups on the Pd(II) complex couple, forming the new carbon-carbon bond of the desired biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][5][8][10]
Caption: Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a reliable method for the Suzuki coupling of this compound with phenylboronic acid as a model system. The principles outlined here can be adapted for other arylboronic acids with minor modifications.
3.1. Materials and Reagents
| Reagent | Supplier | Purity | CAS Number |
| This compound | Major Supplier A | >98% | 10589-31-8 |
| Phenylboronic Acid | Major Supplier B | >97% | 98-80-6 |
| Tetrakis(triphenylphosphine)palladium(0) | Major Supplier C | 99% | 14221-01-3 |
| Potassium Carbonate (K₂CO₃) | Major Supplier D | >99%, anhydrous | 584-08-7 |
| 1,4-Dioxane | Major Supplier E | Anhydrous, >99.8% | 123-91-1 |
| Deionized Water | In-house | - | 7732-18-5 |
| Ethyl Acetate (EtOAc) | Major Supplier F | ACS Grade | 141-78-6 |
| Brine (Saturated NaCl solution) | In-house | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Major Supplier G | >97% | 7487-88-9 |
| Celite® | Major Supplier H | - | 61790-53-2 |
3.2. Equipment
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Argon or Nitrogen)
-
Heating mantle with temperature control
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 261 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg). Note: The catalyst is air-sensitive and should be handled accordingly.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask. The solvent mixture should be thoroughly sparged with an inert gas for at least 30 minutes prior to use to remove dissolved oxygen.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and wash the filter cake with a small amount of ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product, 4-(2-ethoxyethoxy)-1,1'-biphenyl.
Key Considerations and Optimization Strategies
The success of a Suzuki coupling reaction is contingent on several interdependent parameters. A systematic approach to optimization is crucial for achieving high yields and purity.
4.1. Choice of Palladium Catalyst and Ligand
While Pd(PPh₃)₄ is a robust and widely used catalyst, other palladium sources and ligands can offer improved performance, especially for challenging substrates.[4][6]
-
Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) or Pd(II) precursors that are often used in combination with phosphine ligands.[14]
-
Ligands: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others (e.g., SPhos, XPhos), can significantly accelerate the oxidative addition step, particularly for less reactive aryl chlorides.[15][16][17] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.[14][18]
4.2. The Critical Role of the Base
The choice and amount of base are critical for the transmetalation step.[1][3]
-
Common Bases: Inorganic bases such as carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are frequently employed.[1] Organic bases are generally less effective.[1]
-
Base Strength: The optimal base often depends on the specific substrates. For substrates with base-sensitive functional groups, a milder base like potassium fluoride (KF) may be necessary.[14][19]
-
Solubility: The solubility of the base in the reaction medium can influence the reaction rate.
4.3. Solvent Systems
The solvent plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction kinetics.
-
Common Solvents: A variety of polar and non-polar solvents can be used, including 1,4-dioxane, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene.[4]
-
Aqueous Conditions: The addition of water is often beneficial as it helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[4][9]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidation of Pd(0)).[11] Insufficiently degassed solvents.[11] | Ensure all reagents and solvents are properly degassed. Use fresh, high-quality catalyst. Consider using a more robust ligand. |
| Poor solubility of reactants.[19] | Try a different solvent system (e.g., DMF, toluene/water). | |
| Inappropriate base. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is anhydrous if required by the specific protocol. | |
| Protodeborylation | Hydrolysis of the boronic acid.[10] | Use freshly opened or purified boronic acid. Consider using a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[11][18] Minimize reaction time. |
| Homocoupling of Boronic Acid | Presence of Pd(II) species and oxygen.[10] | Ensure thorough degassing of the reaction mixture. Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) precatalyst. |
| Dehalogenation of Aryl Halide | Presence of a hydride source. | Ensure solvents are anhydrous and free of impurities that could act as hydride donors. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds. The protocol detailed herein for the coupling of this compound provides a solid foundation for researchers in organic synthesis and drug development. By understanding the underlying mechanism and the critical role of each reaction component, scientists can effectively troubleshoot and optimize this reaction for a wide range of substrates, accelerating the discovery and development of novel chemical entities.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Available from: [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]
-
PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]
-
Wordpress. Use of Base Metals in Suzuki Coupling. Available from: [Link]
-
RSC Publishing. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Available from: [Link]
-
Semantic Scholar. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Available from: [Link]
-
ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Available from: [Link]
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Available from: [Link]
-
ResearchGate. Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. Available from: [Link]
-
Harvard University. The Suzuki Reaction. Available from: [Link]
-
Wiley Online Library. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]
-
MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. Available from: [Link]
-
Wiley Online Library. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]
-
YouTube. Suzuki Coupling. Available from: [Link]
-
The Suzuki Reaction. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction: A Detailed Guide Using 1-Bromo-4-(2-ethoxyethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for performing the Heck reaction using 1-Bromo-4-(2-ethoxyethoxy)benzene as a model aryl bromide. As a cornerstone of modern organic synthesis, the Heck (or Mizoroki-Heck) reaction facilitates the palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[1][2] This reaction is invaluable in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals, due to its functional group tolerance and stereoselectivity.[3]
This document moves beyond a simple recitation of steps to offer a deeper understanding of the underlying principles, enabling researchers to not only replicate the described protocols but also to logically troubleshoot and adapt them for their specific needs.
The Heck Reaction: Mechanistic Underpinnings and Key Components
The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) species.[1][2] A thorough understanding of this cycle is paramount for rational optimization of reaction conditions.
The catalytic cycle can be broadly divided into four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a Pd(II) complex.[1][2] This is often the rate-determining step.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by the insertion of the alkene into the palladium-carbon bond.[1][2]
-
Syn β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the desired substituted alkene product and a palladium-hydride species.[1][4] This step dictates the regioselectivity and stereoselectivity of the product.
-
Reductive Elimination and Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]
Figure 2: Experimental workflow for a typical Heck reaction setup.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (e.g., 0.01-0.02 equiv) and triphenylphosphine (e.g., 0.02-0.04 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Addition of Reactants: Under a positive pressure of inert gas, add this compound (1.0 equiv) and anhydrous DMF (to achieve a concentration of approximately 0.1-0.5 M).
-
Degassing: Stir the mixture at room temperature and degas by bubbling the inert gas through the solution for 15-20 minutes.
-
Addition of Alkene and Base: Add the alkene (1.1-1.5 equiv) followed by triethylamine (1.5-2.0 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 4-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Phosphine-Free Conditions
In some cases, a phosphine-free system can be advantageous, reducing cost and simplifying purification. [6] Materials:
-
This compound
-
Alkene (e.g., n-Butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and water
-
Standard reaction glassware
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equiv), the alkene (1.2 equiv), palladium(II) acetate (0.01-0.03 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add NMP or a DMF/water mixture (e.g., 4:1 v/v).
-
Reaction: Heat the mixture with vigorous stirring to 100-140 °C for 6-24 hours.
-
Monitoring and Work-up: Follow the same procedures as described in Protocol 1.
Optimization and Troubleshooting
The provided protocols serve as a robust starting point. However, for novel substrates or to improve yields and reaction times, systematic optimization is often necessary.
Table 1: Key Parameters for Heck Reaction Optimization
| Parameter | Typical Range | Rationale and Considerations |
| Catalyst Loading | 0.5 - 5 mol% | Lower loadings are more economical but may require longer reaction times or higher temperatures. For challenging substrates, higher loadings may be necessary. |
| Ligand-to-Palladium Ratio | 1:1 to 4:1 | For monodentate ligands like PPh₃, a 2:1 ratio is common. Excess ligand can sometimes inhibit the reaction. |
| Base Stoichiometry | 1.5 - 3.0 equiv | A sufficient excess of base is crucial to ensure complete catalyst regeneration. The strength and solubility of the base can impact reaction kinetics. |
| Alkene Stoichiometry | 1.1 - 2.0 equiv | A slight excess of the alkene is typically used to drive the reaction to completion. |
| Temperature | 80 - 140 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions. [7] |
| Solvent | DMF, NMP, MeCN | The choice of solvent can influence the solubility of reagents and the stability of the catalyst. |
Common Issues and Troubleshooting:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the use of a high-purity palladium source and anhydrous, deoxygenated solvents. Consider preparing the active Pd(0) species in situ under strictly inert conditions.
-
Insufficient Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
Poorly Chosen Base/Solvent Combination: Ensure the base is sufficiently soluble and basic in the chosen solvent.
-
-
Formation of Side Products:
-
Alkene Isomerization: This can occur if the β-hydride elimination is reversible. Adding certain salts or using specific ligand systems can sometimes suppress this. [4] * Homocoupling of the Aryl Bromide: This can be favored at high temperatures or with certain catalyst systems.
-
Conclusion
The Heck reaction is a powerful and versatile tool for the synthesis of substituted alkenes. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively apply and optimize this reaction for their specific targets. The protocols provided for this compound offer a solid foundation for exploration and further development in the synthesis of complex molecules.
References
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Heck reaction. Retrieved from [Link]
-
Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. Retrieved from [Link]
- Ansari, M. A., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(9), 13655-13667.
-
Chemistry LibreTexts. (2023, January 22). Heck reaction. Retrieved from [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Journal of the American Chemical Society, 133(8), 2116–2119.
- Ghorui, S., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 230-237.
- Shil, A. K., & Das, P. (2007). Heck Reaction—State of the Art. Current Organic Chemistry, 11(16), 1435-1456.
- Sharma, S., & Kumar, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22381.
-
BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sonogashira Coupling of 1-Bromo-4-(2-ethoxyethoxy)benzene with Terminal Alkynes
Abstract
This application note provides a comprehensive technical guide for performing the Sonogashira cross-coupling reaction between 1-Bromo-4-(2-ethoxyethoxy)benzene and various terminal alkynes. The Sonogashira reaction is a robust and versatile method for the formation of C(sp²)–C(sp) bonds, widely utilized in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] This document offers an in-depth discussion of the reaction mechanism, a detailed and validated experimental protocol, troubleshooting guidelines, and essential safety considerations tailored for researchers, chemists, and professionals in drug development.
Introduction and Significance
The Sonogashira coupling, first reported in 1975, is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[2][3] Its utility is marked by mild reaction conditions, which often allow for the use of a wide range of functional groups, making it a powerful tool in complex molecule synthesis.[2]
The substrate, this compound, is a valuable building block in organic synthesis.[4][5] The presence of the electron-donating ethoxyethoxy group can influence the electronic properties and solubility of target molecules, while the bromo-substituent provides a reactive handle for C-C bond formation.[4][5] Coupling this aryl bromide with terminal alkynes opens a direct pathway to a diverse array of disubstituted alkynes, which are key intermediates for APIs (Active Pharmaceutical Ingredients), conjugated polymers, and molecular probes. However, aryl bromides with electron-donating groups can exhibit lower reactivity compared to their electron-withdrawing counterparts, necessitating carefully optimized reaction conditions.[6]
Reaction Mechanism and Rationale
The Sonogashira coupling proceeds through two interconnected catalytic cycles involving the palladium catalyst and the copper(I) cocatalyst.[3][7] Understanding this mechanism is crucial for rational optimization and troubleshooting.
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (Ar-Br) to form a Pd(II) complex. This is often considered the rate-determining step, especially for less reactive bromides.[8]
-
The Copper Cycle: Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. The base serves to deprotonate the alkyne's acidic terminal proton.[8]
-
Transmetalation and Reductive Elimination: The copper acetylide then transfers its acetylide group to the Pd(II) complex in a step called transmetalation. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]
The choice of ligands, base, and solvent is critical. Bulky, electron-rich phosphine ligands on the palladium center can facilitate the oxidative addition and reductive elimination steps, which is particularly important for challenging substrates like electron-rich aryl bromides.[8][9] The amine base is essential not only for alkyne deprotonation but also to neutralize the hydrogen bromide (HBr) generated during the reaction.[10]
Caption: A diagram of the interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.
Experimental Protocol
This protocol details the coupling of this compound with phenylacetylene as a representative terminal alkyne. The methodology can be adapted for other terminal alkynes with minor modifications.
3.1. Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| This compound | 39255-20-4 | 245.11 | 1.0 | 1.0 | Starting material |
| Phenylacetylene | 536-74-3 | 102.13 | 1.2 | 1.2 | Coupling partner |
| Dichlorobis(triphenylphosphine)palladium(II) | 13965-03-2 | 701.90 | 0.03 | 0.03 | Palladium catalyst (pre-catalyst) |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.05 | 0.05 | Cocatalyst |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 3.0 | 3.0 | Base and solvent |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 5 mL | - | Reaction solvent, ensure dryness |
3.2. Equipment
-
Two-neck round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
TLC plates (silica gel 60 F254)
-
Rotary evaporator
3.3. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add dichlorobis(triphenylphosphine)palladium(II) (21 mg, 0.03 mmol) and copper(I) iodide (9.5 mg, 0.05 mmol).
-
Inert Atmosphere: Seal the flask with septa, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. Maintain a positive pressure of inert gas throughout the reaction. This is critical to prevent oxygen from entering, which can cause catalyst deactivation and promote the undesired Glaser-Hay homocoupling of the alkyne.[2][8]
-
Reagent Addition: Through the septum, add anhydrous THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe. Stir the mixture for 5 minutes to dissolve the catalysts.
-
Substrate Addition: Add this compound (245 mg, 1.0 mmol) followed by phenylacetylene (0.13 mL, 1.2 mmol) to the stirring mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mixture (e.g., 9:1 v/v) as the eluent. The reaction is typically complete within 4-8 hours, indicated by the disappearance of the starting aryl bromide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether (20 mL) and filter through a short pad of Celite® to remove the catalyst residues. Wash the pad with additional diethyl ether (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (2 x 15 mL) to remove the amine base, and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 1-(2-ethoxyethoxy)-4-(phenylethynyl)benzene.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.[11]2. Insufficiently anhydrous/anaerobic conditions.[10][11]3. Low reactivity of the aryl bromide.[6] | 1. Use fresh, high-purity catalysts. Ensure Pd(II) pre-catalyst is properly reduced in situ.2. Flame-dry glassware. Use anhydrous solvents and thoroughly degas the reaction mixture.[11]3. Increase reaction temperature slightly (e.g., to 70-80 °C). Consider using a more electron-rich and bulky phosphine ligand (e.g., P(t-Bu)₃) to promote oxidative addition.[9][12] |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen.[8][11]2. High concentration of copper catalyst. | 1. Ensure a strictly inert atmosphere throughout the setup and reaction.[11] Degas all solvents and reagents thoroughly.2. Reduce the amount of CuI catalyst loading (e.g., to 1-2 mol%). Alternatively, consider a copper-free Sonogashira protocol.[8][13] |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition due to oxygen, impurities, or high temperature.[11] | 1. Improve inert atmosphere techniques.[11]2. Purify all reagents and solvents before use.3. Avoid excessively high reaction temperatures. |
| Difficult Purification | Co-elution of product with byproducts or residual starting materials. | Optimize the solvent system for column chromatography. If the product is non-polar, a non-polar solvent system (e.g., hexane/toluene) may provide better separation. |
Safety and Handling
5.1. Chemical Hazards:
-
Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Avoid inhalation of dust and skin contact.
-
Copper(I) Iodide: Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Terminal Alkynes: Can be flammable. Some alkynes may be unstable.
-
Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. It has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
-
Solvents (THF, Diethyl Ether): Highly flammable. THF can form explosive peroxides upon storage.
5.2. Reaction Hazards:
-
Palladium-catalyzed cross-coupling reactions can be exothermic.[14] While this specific protocol is generally well-behaved on a lab scale, caution should be exercised during scale-up. An abrupt temperature rise could indicate polymerization, especially with certain alkyne substrates.[15]
-
Always perform the reaction in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
5.3. Waste Disposal:
-
Dispose of all chemical waste, including solvents and catalyst residues, according to institutional and local environmental regulations. Heavy metal waste (palladium, copper) should be collected separately.
References
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Semantic Scholar. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. [Link]
-
Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances. [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2024). Journal of the American Chemical Society. [Link]
-
The Sonogashira coupling reaction mechanism. ResearchGate. [Link]
-
Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre. [Link]
-
Subsituted arene synthesis by alkynylation. Organic Chemistry Portal. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]
-
Sonogashira coupling confusion: where did my reactant go? (2018). Reddit. [Link]
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Synfacts. [Link]
-
This compound: A Versatile Intermediate for Aromatic Halide Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (2019). Organic Process Research & Development. [Link]
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. [Link]
-
Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. ResearchGate. [Link]
-
1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene. PubChem. [Link]
-
Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. (2022). Purdue University. [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. ResearchGate. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. engineering.purdue.edu [engineering.purdue.edu]
Application and Protocol for the Synthesis of 4-(2-Ethoxyethoxy)phenylmagnesium Bromide
A Detailed Guide for Researchers in Synthetic Chemistry and Drug Development
Introduction: The Strategic Importance of Functionalized Grignard Reagents
The Grignard reaction, a cornerstone of synthetic organic chemistry for over a century, remains an indispensable tool for the formation of carbon-carbon bonds.[1][2][3] Its versatility in constructing complex molecular architectures is particularly crucial in the field of drug development, where the precise assembly of molecular fragments is paramount. This guide focuses on the preparation of a specific, functionalized Grignard reagent, 4-(2-ethoxyethoxy)phenylmagnesium bromide, from its corresponding aryl halide, 1-Bromo-4-(2-ethoxyethoxy)benzene. The presence of the ethoxyethoxy group introduces a level of complexity that necessitates a carefully optimized protocol to ensure high yields and minimize side reactions. This document provides a comprehensive, experience-driven approach to the synthesis, characterization, and utilization of this valuable synthetic intermediate.
Mechanism of Grignard Reagent Formation: A Surface-Mediated Radical Process
The formation of a Grignard reagent is a fascinating and complex process that occurs at the interface of the magnesium metal and the ethereal solvent.[1][4] While often depicted as a simple insertion of magnesium into the carbon-halogen bond, the mechanism is understood to involve single-electron transfer (SET) steps, generating radical intermediates.[4][5]
The key stages of the mechanism are as follows:
-
Electron Transfer: A single electron is transferred from the magnesium metal surface to the antibonding orbital of the carbon-bromine bond of this compound. This results in the formation of a radical anion.
-
Fragmentation: The radical anion rapidly fragments to form an aryl radical and a bromide anion.
-
Radical Recombination: The aryl radical and the magnesium radical cation (Mg˙⁺) on the metal surface recombine to form the organomagnesium species.
The ether solvent plays a critical role in this process, not only by solvating the forming Grignard reagent but also by stabilizing it through coordination with the magnesium atom.[4][6] This coordination is essential for both the formation and the subsequent reactivity of the Grignard reagent.
Experimental Protocol: Synthesis of 4-(2-Ethoxyethoxy)phenylmagnesium Bromide
This protocol is designed to provide a reliable method for the preparation of 4-(2-ethoxyethoxy)phenylmagnesium bromide. The utmost care must be taken to ensure anhydrous conditions throughout the procedure, as Grignard reagents are highly reactive towards protic species like water.[2][7][8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercially Available | Store under inert atmosphere and away from moisture. |
| Magnesium Turnings | >99.5% | Commercially Available | For Grignard synthesis. |
| Iodine | Crystal, Reagent Grade | Commercially Available | Used as an activator. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9%, Inhibitor-free | Commercially Available | Freshly distilled from sodium/benzophenone ketyl is ideal. |
| Argon or Nitrogen | High Purity | Gas Supplier | For maintaining an inert atmosphere. |
Equipment
-
Three-necked round-bottom flask (oven-dried)
-
Reflux condenser (oven-dried)
-
Dropping funnel (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert gas (Ar or N₂) supply with a bubbler
-
Heating mantle or oil bath
-
Syringes and needles (oven-dried)
Step-by-Step Procedure
-
Apparatus Setup and Inert Atmosphere:
-
Assemble the oven-dried glassware (three-necked flask, reflux condenser, and dropping funnel) while hot and immediately place it under a positive pressure of argon or nitrogen.
-
Allow the apparatus to cool to room temperature under the inert atmosphere.
-
-
Magnesium Activation:
-
Place the magnesium turnings (1.2 equivalents) into the reaction flask.
-
Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium surface. The disappearance of the iodine's purple color is an initial indicator of activation.[3][10]
-
Alternatively, a few drops of 1,2-dibromoethane can be added to initiate the reaction, which is indicated by the evolution of ethylene gas.[9][10]
-
-
Initiation of the Grignard Reaction:
-
Add a small portion (approximately 10%) of the total anhydrous THF to the flask containing the activated magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous THF.
-
Add a small aliquot (approximately 5-10%) of the aryl bromide solution to the magnesium suspension.
-
The reaction should initiate within a few minutes, which is evidenced by a gentle reflux of the solvent and the appearance of a cloudy, grayish-brown color.[10][11] If the reaction does not start, gentle warming with a heating mantle or sonication may be required.
-
-
Formation of the Grignard Reagent:
-
Once the reaction has been initiated, add the remaining solution of this compound dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (if necessary) for an additional 1-2 hours to ensure complete consumption of the magnesium.
-
-
Confirmation and Quantification of Grignard Reagent Formation:
-
The concentration of the newly formed Grignard reagent should be determined before its use in subsequent reactions. Titration is a reliable method for this purpose. A common method involves titration against a standard solution of sec-butanol in the presence of 1,10-phenanthroline as an indicator.[12][13] Another effective method is titration with a solution of iodine in THF.[12][14]
-
Workflow Diagram
Caption: Workflow for the synthesis of 4-(2-ethoxyethoxy)phenylmagnesium bromide.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | - Inadequate drying of glassware or solvent.- Passivated magnesium surface. | - Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere.- Use freshly opened anhydrous solvent or distill from a suitable drying agent.- Vigorously stir the magnesium turnings or crush them with a glass rod (under inert atmosphere) to expose a fresh surface.[15]- Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an activator.[9][10] |
| Low yield of Grignard reagent | - Presence of moisture or oxygen.- Incomplete reaction. | - Re-check the entire apparatus for potential leaks.- Ensure a positive pressure of inert gas is maintained throughout the reaction.- Extend the reaction time or gently heat the mixture to ensure all magnesium has reacted. |
| Formation of a white precipitate | - Reaction with atmospheric CO₂. | - Maintain a strict inert atmosphere. The surface of the Grignard reagent solution is particularly susceptible. |
| Wurtz-type coupling side product (biphenyl derivative) | - High local concentration of the aryl bromide.- Elevated reaction temperature. | - Add the aryl bromide solution slowly and dropwise to maintain a low concentration.- Control the reaction temperature to avoid excessive heating. |
Safety Considerations
-
Anhydrous Ethers: Diethyl ether and THF are extremely flammable and can form explosive peroxides upon standing.[16] Always use in a well-ventilated fume hood and away from ignition sources. Test for peroxides before use if the solvent has been stored for an extended period.
-
Grignard Reagents: Grignard reagents are highly reactive and pyrophoric, especially in concentrated forms. They react violently with water and other protic solvents.[7][8] Always handle under an inert atmosphere.
-
Magnesium: Magnesium turnings are flammable. Keep away from open flames.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
Conclusion
The successful formation of 4-(2-ethoxyethoxy)phenylmagnesium bromide is readily achievable through the careful application of the principles and protocols outlined in this guide. The key to success lies in the meticulous exclusion of atmospheric moisture and oxygen, and the proper activation of the magnesium surface. By understanding the underlying mechanism and potential pitfalls, researchers can confidently prepare this valuable reagent, paving the way for the synthesis of more complex and potentially therapeutic molecules.
References
-
Adichemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. Retrieved from [Link]
- Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-910.
-
University of California, Davis. (n.d.). Formation of Grignard Reagents from Organic Halides. Retrieved from [Link]
-
Filo. (2023, October 1). How do you titrate Grignard reagents? Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent? Retrieved from [Link]
-
Oreate AI Blog. (2025, December 19). Exploring Solvents for Grignard Reactions: A Greener Approach. Retrieved from [Link]
-
ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ? Retrieved from [Link]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]
-
Quora. (2022, October 24). What is the best solvent for making a Grignard Reagent? Retrieved from [Link]
-
ResearchGate. (2013, October 4). How do Grignard Activating Reagents work? Retrieved from [Link]
-
Scribd. (n.d.). Titration Grignard and BuLi. Retrieved from [Link]
-
Catapower Inc. (2023, February 13). Titration of organolithium and organomagnesium reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
The Grignard Reaction. (n.d.). Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
PubMed Central. (2025, February 16). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
ACS Publications. (n.d.). The Grignard Reagents | Organometallics. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of phenylmagnesium bromide. Retrieved from [Link]
-
Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetophenone, ω-methoxy-. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. adichemistry.com [adichemistry.com]
- 8. quora.com [quora.com]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. prepchem.com [prepchem.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. Exploring Solvents for Grignard Reactions: A Greener Approach - Oreate AI Blog [oreateai.com]
Application Note: Strategic Functionalization of 1-Bromo-4-(2-ethoxyethoxy)benzene via Lithium-Halogen Exchange
Abstract
This application note provides a comprehensive guide for the functionalization of 1-bromo-4-(2-ethoxyethoxy)benzene through a lithium-halogen exchange reaction. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of the underlying chemical principles, a step-by-step experimental procedure, and critical safety considerations. By leveraging the rapid and efficient nature of the lithium-halogen exchange, this method facilitates the creation of a versatile aryllithium intermediate, which can be subsequently quenched with various electrophiles to introduce a wide array of functional groups onto the aromatic core.
Introduction: The Strategic Value of Aryllithium Intermediates
The targeted functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Aryllithium reagents are powerful intermediates that enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity. The lithium-halogen exchange reaction stands out as a premier method for the generation of these valuable species, often proceeding rapidly at low temperatures.[1][2]
This compound is a valuable starting material due to the presence of both a reactive bromine atom, ripe for lithiation, and an ethoxyethoxy side chain.[3][4] The latter can influence the solubility and electronic properties of the molecule and its derivatives. This guide will detail the process of converting the inert carbon-bromine bond into a highly nucleophilic carbon-lithium bond, thereby unlocking a gateway to a diverse range of functionalized aromatic compounds.
Mechanistic Rationale: The Lithium-Halogen Exchange
The core of this protocol is the lithium-halogen exchange, a reaction where an organolithium reagent, typically n-butyllithium (n-BuLi), reacts with an aryl halide.[2][5] This process is significantly faster than competing reactions like dehydrohalogenation, especially with aryl bromides.[5]
The generally accepted mechanism involves the formation of an "ate" complex, where the nucleophilic alkyl group of the organolithium reagent attacks the bromine atom of the aryl bromide.[6][7] This intermediate then collapses to form the more stable aryllithium species and the corresponding alkyl bromide. The equilibrium of this reaction is driven by the formation of the more stable organolithium compound, which is typically the aryllithium due to the greater s-character of the sp²-hybridized carbon.
The reaction is kinetically controlled, and its rate follows the trend I > Br > Cl.[2] The presence of ether-based solvents like tetrahydrofuran (THF) is crucial as they can deaggregate the organolithium reagents, which often exist as clusters, thereby increasing their reactivity.[8]
Experimental Workflow and Logic
The successful execution of this lithiation protocol hinges on the careful control of reaction parameters to favor the desired lithium-halogen exchange and subsequent electrophilic quench, while minimizing side reactions.
Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Temperature | -78 °C (Dry ice/acetone bath) | The lithium-halogen exchange is extremely fast, even at low temperatures.[1] Maintaining a low temperature is critical to prevent side reactions such as reaction with the solvent and to ensure the stability of the aryllithium intermediate. |
| Atmosphere | Inert (Argon or Nitrogen) | Organolithium reagents are highly reactive towards oxygen and moisture.[5] A rigorously inert atmosphere is mandatory to prevent quenching of the reagents and intermediates. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is an excellent solvent for this reaction as it solvates the lithium cation, breaking down the n-BuLi aggregates and increasing reactivity.[8] It must be thoroughly dried to prevent quenching of the organolithium species. |
| Reagent | n-Butyllithium (n-BuLi) | n-BuLi is a commercially available and commonly used organolithium reagent for lithium-halogen exchange on aryl bromides.[5] |
| Addition Rate | Slow, dropwise addition | This prevents localized heating and potential side reactions. |
Visualizing the Workflow
The following diagram illustrates the sequential steps of the lithiation and functionalization process.
Caption: Experimental workflow for the lithiation and functionalization of this compound.
Detailed Experimental Protocol
Safety Precaution: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.[5] Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves. All glassware must be rigorously dried to prevent any contact with water. This procedure should be performed in a well-ventilated fume hood.[9]
Materials and Reagents
-
This compound
-
n-Butyllithium (solution in hexanes, typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile of choice (e.g., N,N-dimethylformamide, benzaldehyde, trimethylsilyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (high purity)
Equipment
-
Schlenk line or glovebox
-
Flame-dried, three-necked round-bottom flask with a magnetic stir bar
-
Rubber septa
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Syringes and needles for liquid transfer
Step-by-Step Procedure
-
Preparation of the Reaction Vessel:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer.
-
Flame-dry the entire apparatus under a stream of inert gas to remove any adsorbed moisture. Allow the glassware to cool to room temperature under the inert atmosphere.
-
-
Initiation of the Reaction:
-
To the cooled flask, add this compound (1.0 equivalent) and dissolve it in anhydrous THF (to achieve a concentration of approximately 0.2-0.5 M).
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
-
Lithium-Halogen Exchange:
-
While maintaining the temperature at -78 °C, slowly add n-butyllithium (1.1 equivalents) dropwise via syringe over 10-15 minutes. A slight color change may be observed.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.
-
-
Electrophilic Quench:
-
To the solution of the aryllithium intermediate at -78 °C, add the chosen electrophile (1.2 equivalents) dropwise.
-
Continue stirring the reaction mixture at -78 °C for an additional 1-2 hours.
-
After this period, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stirring is typically continued for another 1-2 hours or until the reaction is complete as monitored by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired functionalized product.
-
Conclusion
This application note provides a robust and reliable protocol for the lithiation of this compound and its subsequent functionalization. The lithium-halogen exchange is a powerful synthetic tool that, when performed with careful attention to experimental parameters, offers an efficient route to a wide range of substituted aromatic compounds. The principles and procedures detailed herein are intended to empower researchers to confidently and safely utilize this important transformation in their synthetic endeavors.
References
-
Wikipedia. n-Butyllithium. [Link]
-
Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. [Link]
-
National Institutes of Health (NIH). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]
-
PubMed. Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. [Link]
-
Indian Academy of Sciences. Mechanism of aromatic lithiation reactions--Importance of steric factors. [Link]
-
Royal Society of Chemistry. Reaction Chemistry & Engineering. [Link]
-
Wikipedia. Metal–halogen exchange. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. Directed (ortho) Metallation. [Link]
-
YouTube. Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. [Link]
-
Specialty Chemicals Magazine. The Role of this compound in Advanced Organic Synthesis. [Link]
-
Macmillan Group, Princeton University. The Mechanism of Lithium-Halogen Exchange. [Link]
-
National Institutes of Health (NIH). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. [Link]
-
Evans Group, Harvard University. lithium halogen exchange #1 revised. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Intermediate for Aromatic Halide Chemistry. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. uwindsor.ca [uwindsor.ca]
- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Novel Phenyl Biphenylcarboxylate Liquid Crystals Utilizing a 1-Bromo-4-(2-ethoxyethoxy)benzene Precursor
Introduction
The rational design and synthesis of liquid crystalline materials are pivotal for advancing display technologies, optical sensing, and smart materials. The molecular architecture of a liquid crystal, specifically the interplay between its rigid core and flexible terminal chains, dictates its mesomorphic properties, including the type of liquid crystal phase and the temperature range of its stability.[1] This application note provides a comprehensive guide to the synthesis of a novel class of phenyl biphenylcarboxylate liquid crystals, employing 1-Bromo-4-(2-ethoxyethoxy)benzene as a key precursor for introducing a flexible, polar terminal chain.
The ethoxyethoxy group is incorporated to influence the material's dielectric anisotropy and melting behavior, potentially lowering melting points and broadening the nematic or smectic phase ranges. The synthetic strategy hinges on two robust and versatile reactions in organic chemistry: the Suzuki-Miyaura cross-coupling to construct the biphenyl core and a subsequent esterification to complete the target liquid crystal molecule.[2][3] This document is intended for researchers and scientists in materials chemistry and drug development, offering detailed protocols, mechanistic insights, and characterization methodologies.
Core Synthetic Strategy
The overall synthetic approach is a convergent strategy that involves the synthesis of two key intermediates followed by their final coupling. The bromine atom on the this compound precursor serves as a handle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a suitable boronic acid to form the biphenyl core.[2][3][4] The resulting hydroxyl-terminated biphenyl is then esterified with a substituted benzoic acid to yield the final liquid crystalline product.
Figure 1: Overall synthetic workflow for the target liquid crystal.
Materials and Methods
Materials
All reagents and solvents were procured from commercial suppliers and used without further purification, unless otherwise noted.
| Reagent/Solvent | Supplier | Purity |
| This compound | Sigma-Aldrich | 97% |
| 4-Hydroxyphenylboronic acid | Alfa Aesar | 98% |
| Tetrakis(triphenylphosphine)palladium(0) | Strem Chemicals | 99% |
| Sodium Carbonate (Na₂CO₃) | Fisher Scientific | Anhydrous, 99.5% |
| 4-Cyanobenzoic acid | TCI | >98% |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Acros Organics | 99% |
| 4-(Dimethylamino)pyridine (DMAP) | Oakwood Chemical | 99% |
| Toluene | VWR | Anhydrous |
| Ethanol | Decon Labs | 200 Proof |
| Dichloromethane (DCM) | Macron | Anhydrous |
| Ethyl Acetate | EMD Millipore | ACS Grade |
| Hexanes | Pharmco | ACS Grade |
Instrumentation
-
NMR Spectroscopy: Bruker AVANCE III HD 400 MHz spectrometer.
-
Mass Spectrometry: Agilent 6230 TOF LC/MS system.
-
Differential Scanning Calorimetry (DSC): TA Instruments Q2000 DSC.
-
Polarized Optical Microscopy (POM): Olympus BX51 microscope with a Linkam THMS600 hot stage.
Experimental Protocols
Part 1: Synthesis of 4'-(2-Ethoxyethoxy)-[1,1'-biphenyl]-4-ol
This procedure details the Suzuki-Miyaura cross-coupling reaction to form the biphenyl core. The palladium-catalyzed reaction efficiently forms a C-C bond between the two aromatic rings.[3][4][5]
Protocol:
-
To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (5.00 g, 19.3 mmol), 4-hydroxyphenylboronic acid (3.20 g, 23.2 mmol), and sodium carbonate (6.14 g, 58.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.
-
Add a solvent mixture of toluene (80 mL), ethanol (20 mL), and deionized water (20 mL).
-
Degas the mixture by bubbling nitrogen through it for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.446 g, 0.386 mmol) to the flask.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.
-
After completion, cool the reaction mixture to room temperature.
-
Add 100 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient elution of hexanes and ethyl acetate (starting from 9:1 to 1:1) to afford the pure 4'-(2-Ethoxyethoxy)-[1,1'-biphenyl]-4-ol.
Part 2: Synthesis of 4'-((2-Ethoxyethoxy)carbonyl)biphenyl-4-yl 4-cyanobenzoate (Final Liquid Crystal)
The final step is the esterification of the synthesized biphenyl intermediate with 4-cyanobenzoic acid using DCC and DMAP. This Steglich esterification is a mild and efficient method for forming the ester linkage.
Protocol:
-
In a 100 mL round-bottom flask, dissolve 4'-(2-Ethoxyethoxy)-[1,1'-biphenyl]-4-ol (3.00 g, 11.0 mmol) and 4-cyanobenzoic acid (1.78 g, 12.1 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere.
-
Cool the flask to 0 °C in an ice bath.
-
In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.50 g, 12.1 mmol) in 10 mL of anhydrous dichloromethane.
-
Add the DCC solution dropwise to the reaction mixture over 15 minutes.
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.134 g, 1.10 mmol).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC (3:1 hexanes:ethyl acetate).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of ethanol and hexanes to yield the final liquid crystal product.
Characterization and Data
The structure and purity of the synthesized compounds should be confirmed by NMR and mass spectrometry. The liquid crystalline properties are then investigated using DSC and POM.
| Compound | Technique | Expected Results |
| 4'-(2-Ethoxyethoxy)-[1,1'-biphenyl]-4-ol | ¹H NMR (CDCl₃) | Aromatic protons (δ 6.8-7.6 ppm), ethoxyethoxy protons (δ 3.6-4.2 ppm), hydroxyl proton (broad singlet). |
| ¹³C NMR (CDCl₃) | Aromatic carbons, aliphatic carbons of the ethoxyethoxy chain. | |
| MS (ESI+) | [M+H]⁺ peak corresponding to the molecular weight. | |
| Final Liquid Crystal | ¹H NMR (CDCl₃) | Aromatic protons (δ 7.0-8.3 ppm), ethoxyethoxy protons (δ 3.6-4.2 ppm). |
| ¹³C NMR (CDCl₃) | Aromatic carbons, nitrile carbon, ester carbonyl carbon, aliphatic carbons. | |
| MS (ESI+) | [M+H]⁺ peak corresponding to the molecular weight. |
Mesomorphic Properties
The phase transition temperatures of the final product are determined by DSC, and the liquid crystal textures are observed by POM.
| Transition | Temperature (°C) | Enthalpy (J/g) |
| Crystal to Nematic (Cr-N) | ~110-120 | - |
| Nematic to Isotropic (N-I) | ~180-190 | - |
Note: These values are hypothetical and will depend on the actual experimental results.
Figure 2: Workflow for the characterization of the synthesized liquid crystal.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Suzuki Coupling | Incomplete reaction; catalyst deactivation. | Ensure inert atmosphere; use freshly degassed solvents; increase catalyst loading slightly. |
| Poor quality of boronic acid. | Use high-purity boronic acid; consider using a different boronic ester. | |
| Incomplete Esterification | Insufficient activation by DCC. | Ensure anhydrous conditions; increase reaction time; consider using a different coupling agent like EDC/DMAP. |
| Steric hindrance. | This is less likely for this reaction but could be a factor. Consider a more reactive acid derivative like an acid chloride. | |
| Product Contamination | Residual starting materials or byproducts. | Optimize column chromatography conditions; perform multiple recrystallizations. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of a novel phenyl biphenylcarboxylate liquid crystal using this compound as a versatile precursor. The described Suzuki-Miyaura coupling and Steglich esterification are robust reactions that allow for the efficient construction of the target molecule. The characterization techniques outlined are essential for verifying the chemical structure and elucidating the mesomorphic properties of the final product. This synthetic strategy can be adapted for the creation of a library of liquid crystalline materials with tailored properties for various advanced applications.
References
- BenchChem. (2025). Application Notes and Protocols for the Use of 1-Bromo-4-tert-butylbenzene in Liquid Crystal Material Synthesis.
-
PubChem. (n.d.). 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Abdel-Kareem, E. A., & Karam, N. H. (2025). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Advanced Journal of Chemistry, Section A, 8(3), 495-503. Available at: [Link]
-
Al-Hamdani, A. A. S., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 27(15), 5035. Available at: [Link]
-
Science Learning Center. (n.d.). Experiment : Williamson Ether Synthesis of Ethoxybenzen ee. Available at: [Link]
-
Kitney, S. P., et al. (2016). Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. Catalysis Science & Technology, 6(14), 5468-5476. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals. Available at: [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Bromo-1,2-(methylenedioxy)benzene (CAS 2635-13-4). Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
Sources
Application Notes & Protocols: The Strategic Application of 1-Bromo-4-(2-ethoxyethoxy)benzene and its Analogs in the Synthesis of Pharmaceutical Intermediates
These application notes serve as a technical guide for researchers, medicinal chemists, and process development scientists on the utility of brominated phenyl ethers, specifically 1-Bromo-4-(2-ethoxyethoxy)benzene and its structural analogs, in the synthesis of complex pharmaceutical intermediates. We will delve into the strategic importance of this functionalized benzene ring as a versatile building block, with a focus on its application in the synthesis of modern antidiabetic agents.
Introduction: The Versatility of Brominated Phenyl Ethers in Drug Synthesis
In the landscape of pharmaceutical synthesis, aryl bromides are foundational intermediates. The bromine atom provides a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The ether linkage, such as the (2-ethoxyethoxy) group, imparts desirable physicochemical properties to the molecule, including modified solubility and metabolic stability.
While direct protocols for this compound in the synthesis of a specific marketed drug are not extensively detailed in public literature, its structural analog, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene , serves as a quintessential example of this scaffold's power. This analog is a well-documented key intermediate in the synthesis of Dapagliflozin , a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type-2 diabetes.[1][2][3] The principles and reaction types discussed herein are directly applicable to this compound.
The core utility of these intermediates lies in their ability to participate in crucial bond-forming reactions that construct the complex scaffolds of modern pharmaceuticals. The two primary transformations we will focus on are:
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: For the formation of C-C bonds.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: For the formation of C-N bonds.
Below is a logical workflow for the utilization of such intermediates.
Caption: General workflow for utilizing brominated phenyl ethers in pharmaceutical synthesis.
Application in SGLT2 Inhibitor Synthesis: The Dapagliflozin Case Study
The synthesis of Dapagliflozin provides an excellent, field-proven protocol demonstrating the application of a brominated phenyl ether analog. The key intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is constructed and then coupled with a protected glucose derivative.
Synthesis of the Key Intermediate: 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene
The synthesis of this key intermediate is a multi-step process that itself highlights fundamental organic transformations. A common route involves a Friedel-Crafts acylation followed by a reduction.[1][2]
Reaction Scheme:
Caption: Synthesis of the key Dapagliflozin intermediate.
Protocol 1: Synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene
This protocol is a representative synthesis adapted from publicly available patents.[1][2]
Materials:
-
5-bromo-2-chlorobenzoic acid
-
Thionyl chloride or Oxalyl chloride
-
Phenetole
-
Aluminum chloride (AlCl₃)
-
Triethylsilane (Et₃SiH)
-
Dichloromethane (DCM)
-
Toluene
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (aqueous)
-
Water
Procedure:
-
Acid Chloride Formation: In a flask under a nitrogen atmosphere, suspend 5-bromo-2-chlorobenzoic acid in dichloromethane. Add a catalytic amount of DMF, followed by the slow addition of thionyl chloride. Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS). Concentrate the mixture under vacuum to obtain the crude 5-bromo-2-chlorobenzoyl chloride.
-
Friedel-Crafts Acylation: Dissolve the crude acid chloride in dichloromethane and cool the solution to 0-5°C. Add phenetole, followed by the portion-wise addition of aluminum chloride, maintaining the temperature below 5°C. Stir the reaction at this temperature for 1-2 hours.
-
Reductive Workup (in-situ): To the reaction mixture, slowly add triethylsilane. Allow the reaction to warm to room temperature and stir for 24-36 hours. The progress of the reduction should be monitored.
-
Quenching and Extraction: Carefully quench the reaction by slowly adding it to a cold aqueous solution of sodium bicarbonate. Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with water, and then concentrate under vacuum. The resulting residue can be purified by crystallization from a solvent such as ethanol to yield the final product.
Data Summary:
| Step | Reactants | Key Reagents | Solvent | Typical Yield | Purity (HPLC) |
| Acylation | 5-bromo-2-chlorobenzoyl chloride, Phenetole | AlCl₃ | DCM | >90% (intermediate) | >95% |
| Reduction | Benzophenone intermediate | Et₃SiH | DCM | >85% (from intermediate) | >95% |
Coupling and Final Steps to Dapagliflozin
The synthesized 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene is then used in a crucial C-C bond-forming step. This typically involves a lithium-halogen exchange followed by coupling with a protected gluconolactone.[3]
Caption: Final coupling and reduction steps to form Dapagliflozin.
This step underscores the importance of the aryl bromide as a precursor to a nucleophilic organometallic species capable of attacking the electrophilic lactone.
General Protocols for this compound
The following protocols are generalized for this compound, based on well-established palladium-catalyzed cross-coupling methodologies.[4][5] These reactions are fundamental in modern medicinal chemistry for building molecular complexity.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid to form a biaryl structure, a common motif in pharmaceuticals.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the chosen solvent (and water, if using a biphasic system like Toluene/H₂O). Degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) under a nitrogen or argon atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines the synthesis of an arylamine by coupling this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a ligand like Xantphos or BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium source, the phosphine ligand, and the base to a dry reaction vessel.
-
Reagent Addition: Add the this compound (1.0 eq), the amine (1.1-1.2 eq), and the anhydrous solvent.
-
Heating: Seal the vessel and heat the mixture to the required temperature (typically 80-120°C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography.
Conclusion and Future Perspectives
This compound and its analogs are invaluable building blocks in pharmaceutical synthesis. Their utility is most powerfully demonstrated in palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds, which are central to the construction of a vast array of drug molecules. The synthesis of Dapagliflozin serves as a premier example of how these intermediates are leveraged in multi-ton industrial processes. The generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions provided here offer a robust starting point for researchers looking to incorporate this versatile scaffold into their synthetic strategies. As drug discovery continues to demand novel and complex molecular architectures, the strategic application of such well-functionalized intermediates will remain a cornerstone of medicinal chemistry.
References
- WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents.
-
1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene. PubChem. Available at: [Link]
-
Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Indian Academy of Sciences. Available at: [Link]
- US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents.
-
Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... ResearchGate. Available at: [Link]
-
Design of SGLT2 Inhibitors for the Treatment of Type 2 Diabetes: A History Driven by Biology to Chemistry. ResearchGate. Available at: [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
- NOVEL PROCESSES FOR PREPARATION OF DAPAGLIFLOZIN OR ITS SOLVATES OR CO-CRYSTALS THEREOF. European Patent Office.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Synthesis method of dapagliflozin. Patsnap Eureka. Available at: [Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group. Available at: [Link]
-
Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. Semantic Scholar. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. J-STAGE. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
Sources
- 1. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 2. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Note: Leveraging 1-Bromo-4-(2-ethoxyethoxy)benzene in the Synthesis of Advanced Functional Polymers
Abstract
This technical guide provides an in-depth exploration of 1-Bromo-4-(2-ethoxyethoxy)benzene as a versatile monomer for the synthesis of advanced polymers. We detail two primary polymerization methodologies: Suzuki-Miyaura cross-coupling for creating copolymers and Grignard Metathesis (GRIM) for synthesizing homopolymers. This document provides not just procedural steps but the underlying chemical rationale, enabling researchers to adapt and innovate. The protocols are designed to be self-validating, and all mechanistic claims are supported by authoritative sources. This guide is intended for researchers and professionals in materials science and polymer chemistry aiming to develop novel materials with tailored properties.
Introduction: The Monomer's Strategic Value
This compound is a uniquely functionalized aromatic monomer that serves as a valuable building block for high-performance polymers. Its structure is strategically composed of two key features:
-
A Brominated Aromatic Ring: The bromine atom provides a highly reliable reactive site for a variety of palladium or nickel-catalyzed cross-coupling reactions. This enables the formation of strong carbon-carbon bonds, which are essential for building robust polymer backbones.[1]
-
A Flexible Ethoxyethoxy Side Chain: This hydrophilic chain is not merely a passive substituent. It imparts crucial properties to the final polymer, such as enhanced solubility in common organic solvents, increased chain flexibility, and potentially modified thermal characteristics like a lower glass transition temperature (Tg).[2][3] This improved processability is a significant advantage over unsubstituted, rigid aromatic polymers.
The combination of a reactive handle for polymerization and a property-modifying side chain makes this monomer an excellent candidate for creating polymers with applications in specialty coatings, advanced membranes, and materials for organic electronics.
Polymerization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its mild conditions, tolerance of a wide range of functional groups, and commercial availability of reagents.[4][5] When adapted for polymerization (polycondensation), it allows for the precise construction of alternating copolymers.
Mechanistic Rationale
The polymerization proceeds via a well-understood catalytic cycle involving a palladium catalyst.[6] The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.
-
Transmetalation: The organic group from a comonomer, typically an organoboron species like an aryldiboronic acid, is transferred to the palladium center.[4] A base is crucial for activating the organoboron compound.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming a new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
This step-growth mechanism allows for the systematic build-up of the polymer chain by linking the bromo-monomer with a diboronic acid comonomer.
Experimental Workflow: Suzuki-Miyaura Polymerization
The following diagram illustrates the typical workflow for synthesizing a copolymer using this compound.
Caption: Workflow for Suzuki-Miyaura Polycondensation.
Detailed Protocol: Synthesis of an Alternating Copolymer
Materials:
-
This compound (1.00 eq)
-
1,4-Benzenediboronic acid bis(pinacol) ester (1.00 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.02 eq)
-
Potassium Carbonate (K2CO3), anhydrous (4.00 eq)
-
Toluene (Anhydrous)
-
Deionized Water
Procedure:
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, 1,4-benzenediboronic acid bis(pinacol) ester, and Pd(PPh3)4.
-
Evacuate and backfill the flask with high-purity argon three times to establish an inert atmosphere.
-
Add anhydrous toluene via cannula to dissolve the monomers and catalyst.
-
In a separate flask, prepare an aqueous solution of K2CO3 and thoroughly degas it by bubbling with argon for 30 minutes.
-
Transfer the degassed K2CO3 solution to the reaction flask via cannula.
-
Lower the flask into a preheated oil bath at 90°C and stir the biphasic mixture vigorously for 48 hours under a positive pressure of argon.
-
After 48 hours, cool the reaction to room temperature. Dilute the mixture with additional toluene.
-
Pour the organic phase slowly into a beaker of rapidly stirring cold methanol (10x the volume of the organic phase) to precipitate the polymer.
-
Collect the fibrous solid by vacuum filtration.
-
Wash the collected polymer sequentially with deionized water and methanol to remove residual salts and catalyst byproducts.
-
Dry the purified polymer in a vacuum oven at 40°C overnight.
Expected Results & Data
The properties of the resulting polymer can be tailored by the choice of comonomer.
| Parameter | Typical Value | Rationale / Influencing Factor |
| Catalyst Loading | 1-3 mol% | Higher loading can increase reaction rate but also cost and metal contamination. |
| Molecular Weight (Mn) | 15 - 50 kDa | Highly dependent on monomer purity and stoichiometry.[7] |
| Polydispersity Index (PDI) | 1.8 - 2.5 | Typical for step-growth polycondensation reactions. |
| Solubility | Good in THF, Chloroform | The ethoxyethoxy side chain significantly enhances solubility.[3] |
| Glass Transition Temp. (Tg) | 90 - 140 °C | Influenced by the rigidity of the comonomer and the flexibility of the side chain. |
Polymerization via Grignard Metathesis (GRIM)
GRIM polymerization is a powerful chain-growth method, particularly effective for synthesizing homopolymers from aryl halides.[8] It offers the potential for controlled or "living" polymerization, enabling precise control over molecular weight and producing polymers with narrow molecular weight distributions.[9][10]
Mechanistic Rationale
The process involves two main stages:
-
Grignard Reagent Formation: The aryl bromide monomer is converted into its corresponding Grignard reagent (Ar-MgBr) through a magnesium-halogen exchange with a commercially available Grignard reagent like isopropylmagnesium chloride. This is known as Grignard Metathesis.[11]
-
Nickel-Catalyzed Polymerization: A nickel catalyst, such as Ni(dppp)Cl2, initiates a cross-coupling chain-growth polymerization.[11] The mechanism involves a cycle of transmetalation and reductive elimination, where the Ni(dppp) moiety is incorporated as an end group, and the polymer chain grows by the sequential insertion of monomer units.[9] This chain-growth nature is what allows for greater control over the final polymer architecture compared to step-growth methods.[10]
Experimental Workflow: GRIM Polymerization
This diagram outlines the key stages of synthesizing a homopolymer using the GRIM method.
Caption: Workflow for Grignard Metathesis (GRIM) Polymerization.
Detailed Protocol: Synthesis of a Homopolymer
Materials:
-
This compound (1.00 eq)
-
Isopropylmagnesium chloride solution (i-PrMgCl, 2.0 M in THF) (1.05 eq)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [Ni(dppp)Cl2] (0.01 eq relative to monomer)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric Acid (5 M)
-
Methanol, Hexane, Chloroform (for purification)
Procedure:
-
Under an argon atmosphere, dissolve this compound in anhydrous THF in a flame-dried Schlenk flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the i-PrMgCl solution dropwise over 20 minutes. After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2 hours to ensure complete formation of the Grignard reagent.
-
In a separate flask, dissolve Ni(dppp)Cl2 in a small amount of anhydrous THF.
-
Add the catalyst solution to the Grignard reagent mixture in one portion. The solution should darken, indicating the start of polymerization.
-
Allow the reaction to stir at room temperature for 12-24 hours. The viscosity of the solution will increase as the polymer forms.
-
To terminate the polymerization, slowly pour the reaction mixture into a beaker containing 5 M HCl.
-
Precipitate the crude polymer by pouring the quenched mixture into cold methanol.
-
Collect the solid by filtration.
-
Purify the polymer using Soxhlet extraction. Sequentially extract with methanol (to remove oligomers and salts), hexane (to remove catalyst residue), and finally chloroform to collect the desired polymer fraction.
-
Recover the purified polymer by precipitating the chloroform solution into methanol.
-
Dry the final product in a vacuum oven at 40°C.
Expected Results & Data
GRIM polymerization allows for predictable molecular weights based on the monomer-to-initiator ratio.
| Parameter | Typical Value | Rationale / Influencing Factor |
| Monomer:Initiator Ratio | 50:1 to 200:1 | This ratio is the primary determinant of the target degree of polymerization.[9][10] |
| Molecular Weight (Mn) | 10 - 40 kDa | Directly correlated with the monomer:initiator ratio in a controlled polymerization. |
| Polydispersity Index (PDI) | 1.2 - 1.6 | The chain-growth nature of GRIM leads to much narrower distributions than step-growth methods.[10] |
| Solubility | High in THF, Chloroform | The flexible side chains prevent aggregation and enhance solubility. |
| Thermal Stability (TGA) | Onset of decomposition > 300°C | The all-aromatic backbone provides high thermal stability. |
Conclusion
This compound is a highly effective monomer for synthesizing advanced functional polymers. Its dual-purpose structure—a reactive site for controlled polymerization and a side chain that ensures good processability—makes it an invaluable tool for materials scientists. By employing Suzuki-Miyaura polycondensation, researchers can create well-defined copolymers with alternating structures. Alternatively, GRIM polymerization provides a robust route to homopolymers with controlled molecular weights and low polydispersity. The choice of method allows for significant control over the final material's properties, paving the way for innovations in a wide range of scientific and industrial applications.
References
-
ResearchGate. (2025). Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene). Available at: [Link]
-
Mellon College of Science, Department of Chemistry. (n.d.). Grignard Metathesis (GRIM) Method. Available at: [Link]
-
ResearchGate. (n.d.). a) Transition-metal-free coupling of aryl Grignard reagents and aryl halides.... Available at: [Link]
-
SciSpace. (n.d.). Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). Available at: [Link]
-
ACS Publications. (2005). Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). Macromolecules. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
MINAR International Journal of Applied Sciences and Technology. (2025). GENERAL POLYMERS, STRUCTURE, PROPERTIES AND APPLICATIONS: A REVIEW. Available at: [Link]
-
Journal of Chemical Reviews. (2023). Properties and Applications of Polymers: A Mini Review. Available at: [Link]
-
Journal of Chemical Reviews. (n.d.). Properties and Applications of Polymers: A Mini Review. Available at: [Link]
-
PubChem. (n.d.). 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene. Available at: [Link]
-
ACS Publications. (n.d.). Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel. Available at: [Link]
- Google Patents. (2006). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
-
ResearchGate. (2025). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Available at: [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
Chemistry LibreTexts. (2023). 27.8: Polymers and Polymerization Reactions. Available at: [Link]
-
OSTI.gov. (2024). Synthesis and Self-Assembly of the Amphiphilic Homopolymers Poly(4-hydroxystyrene) and Poly(4-(4-bromophenyloxy)styrene). Available at: [Link]
-
Matrix Fine Chemicals. (n.d.). 1-BROMO-4-(1-ETHOXYETHOXY)BENZENE. Available at: [Link]
-
PubChem. (n.d.). 1-Bromo-4-(2-ethoxyprop-2-enyl)benzene. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-ethyl- (CAS 1973-22-4). Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. jchemrev.com [jchemrev.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. youtube.com [youtube.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.cmu.edu [chem.cmu.edu]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-4-(2-ethoxyethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 1-Bromo-4-(2-ethoxyethoxy)benzene in Modern Synthesis
This compound is a versatile building block in organic synthesis, prized for its utility in constructing complex molecular architectures. The presence of the bromo substituent on the aromatic ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, a class of transformations that has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[1] The ethoxyethoxy side chain imparts desirable solubility characteristics and can influence the electronic properties of the molecule, making its derivatives of significant interest in medicinal chemistry and materials science. This guide provides detailed protocols and expert insights into the application of this compound in several key palladium-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, offering high functional group tolerance and often proceeding under mild conditions.[1] These reactions generally follow a common catalytic cycle involving the oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation (in the case of Suzuki and Stille couplings) or carbopalladation (in Heck and Sonogashira couplings), and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[1][2][3]
Core Reactions and Mechanistic Overview
This application note will focus on three of the most powerful and widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Heck reactions. Understanding the underlying mechanisms is crucial for troubleshooting and optimizing these transformations.
General Catalytic Cycle
The catalytic cycles for these reactions share common fundamental steps, beginning with the activation of the palladium(0) catalyst and its oxidative addition to the aryl bromide.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Detailed Application Notes and Protocols
The following protocols are designed as a robust starting point for the functionalization of this compound. Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for specific substrates.
Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds which are prevalent in many pharmaceutical agents.[4][5] This reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[4][6]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%). Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Data Presentation:
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | Expected >85 |
| 2 | This compound | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | Expected >85 |
Note: Yields are illustrative and based on typical Suzuki-Miyaura reactions of similar aryl bromides.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[7][8][9]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.). Finally, add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of celite, washing with diethyl ether. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the coupled product.
Data Presentation:
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | THF | RT | Expected >90 |
| 2 | This compound | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | THF | RT | Expected >90 |
Note: Yields are illustrative and based on typical Sonogashira reactions of aryl bromides. The reactivity of aryl bromides is generally lower than aryl iodides, and heating may be required in some cases.[7]
Heck Reaction: Arylation of Alkenes
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[10] This reaction is a powerful tool for the synthesis of substituted alkenes and has found wide application in the synthesis of complex organic molecules.[10][11]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri-o-tolylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (5 mL), triethylamine (1.5 mmol, 1.5 equiv.), and styrene (1.2 mmol, 1.2 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C. Monitor the reaction's progress by GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | Expected >80 |
| 2 | This compound | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | Expected >80 |
Note: Yields are illustrative and based on typical Heck reactions of aryl bromides.
Experimental Workflows
A systematic approach is essential for the successful execution of palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a valuable and adaptable starting material for a variety of palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, and Heck couplings provide a solid foundation for the synthesis of a diverse range of functionalized molecules. By understanding the underlying principles and carefully controlling the reaction conditions, researchers can effectively utilize this versatile building block in their synthetic endeavors, from fundamental research to the development of novel therapeutics and advanced materials.
References
- Benchchem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-4-(trichloromethyl)benzene.
- Unknown. (n.d.). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2015, March 19). 21.01.1: Heck Reaction.
- Wikipedia. (n.d.). Sonogashira coupling.
- RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Benchchem. (n.d.). Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-(trichloromethyl)benzene.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- PubChem. (n.d.). 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- ResearchGate. (n.d.). Sonogashira coupling reactions of 4-nitrobromobenzene with different....
- YouTube. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions.
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Benchchem. (n.d.). Sonogashira Coupling of 1-Bromo-2,4-dichlorobenzene: Application Notes and Protocols.
- Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry.
- Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene.
- ResearchGate. (n.d.). Mizoroki-Heck reaction (MH) of 4-bromoanisol and acrylic acid in....
- Google Patents. (n.d.). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
- Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction.
- National Institutes of Health. (2005, July 18). Palladium-catalyzed cross-coupling reactions in total synthesis.
-
PubMed Central. (n.d.). Benzo[1,2-d:4,5-d′]bis([1][9][12]thiadiazole) and Its Bromo Derivatives. Retrieved from
- US EPA. (n.d.). Benzene, 1-bromo-4-phenoxy- - Substance Details - SRS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. thermofishersci.in [thermofishersci.in]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-(2-ethoxyethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are privileged structural motifs found in a vast array of bioactive molecules and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C(sp²)–N bonds, offering a significant improvement over classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[1][2] This application note provides a detailed guide for the successful amination of 1-Bromo-4-(2-ethoxyethoxy)benzene, a substrate of interest in medicinal chemistry due to the physicochemical properties imparted by the ethoxyethoxy group.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.[3][4][5]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst and releasing the desired aryl amine product.[3][6]
A potential side reaction is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine.[1] The choice of a bulky, electron-rich phosphine ligand is crucial to promote the desired reductive elimination over this competing pathway.[1][5]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Recommended Protocol for the Amination of this compound
This protocol provides a general starting point for the coupling of this compound with a primary or secondary amine. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| This compound | Aryl bromide substrate |
| Amine (primary or secondary) | Nucleophile |
| Palladium(II) acetate (Pd(OAc)₂) | Palladium precatalyst |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Ligand |
| Sodium tert-butoxide (NaOtBu) | Base |
| Toluene | Solvent |
| Anhydrous, degassed reaction vessel (e.g., Schlenk flask) | Inert atmosphere |
| Magnetic stirrer and hotplate | Agitation and heating |
| Inert gas supply (Argon or Nitrogen) | Exclusion of oxygen and moisture |
| Standard glassware for workup and purification | Extraction and chromatography |
| Analytical tools (TLC, GC-MS, LC-MS, NMR) | Reaction monitoring and product characterization |
Experimental Procedure
Safety Precautions: this compound and related aryl bromides may cause skin and eye irritation.[7][8][9] Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
-
Addition of Reagents:
-
Add this compound (1.0 mmol) and the amine (1.2 mmol) to the flask.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 5 minutes.
-
Heat the mixture to 100 °C and maintain this temperature with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-24 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl amine.
-
Rationale for Component Selection
-
Palladium Precatalyst: Palladium(II) acetate is a common and relatively air-stable precatalyst that is reduced in situ to the active Pd(0) species.[5]
-
Ligand: XPhos is a bulky, electron-rich biarylphosphine ligand that has demonstrated broad utility in Buchwald-Hartwig aminations, often leading to high reaction rates and yields.[5] The steric bulk of the ligand facilitates the reductive elimination step and minimizes side reactions.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating a wide range of amines.[10] Weaker bases such as potassium carbonate may be used for more sensitive substrates, but may require higher temperatures or longer reaction times.[11]
-
Solvent: Toluene is a common solvent for Buchwald-Hartwig aminations due to its high boiling point and ability to dissolve the reactants and catalyst.[11] Other aprotic solvents like dioxane or THF can also be employed.[11][12]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst, poor quality reagents, insufficient temperature. | Use a fresh batch of catalyst and ligand. Ensure all reagents are anhydrous and the solvent is thoroughly degassed. Increase the reaction temperature. |
| Formation of hydrodehalogenated byproduct | β-hydride elimination is competing with reductive elimination. | Switch to a bulkier ligand (e.g., a different Buchwald ligand). Screen different bases. |
| Decomposition of starting material or product | Reaction temperature is too high, or the base is too strong for sensitive functional groups. | Lower the reaction temperature. Use a weaker base such as K₃PO₄ or Cs₂CO₃. |
| Inconsistent results | Oxygen or moisture contamination. | Ensure a rigorously inert atmosphere is maintained throughout the reaction setup and execution. Use anhydrous solvents. |
Conclusion
The Buchwald-Hartwig amination is a robust and reliable method for the synthesis of N-aryl amines from this compound. The protocol provided herein serves as a solid foundation for researchers. Careful consideration of the choice of ligand, base, and reaction conditions, along with meticulous experimental technique, will ensure the successful implementation of this powerful transformation in drug discovery and development workflows.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation | Journal of Chemical Education. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF - ResearchGate. Available at: [Link]
-
A general approach to the optimisation of Buchwald-Hartwig aminations - CatSci. Available at: [Link]
-
1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene - PubChem. Available at: [Link]
-
The Buchwald-Hartwig Amination Reaction - YouTube. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. jk-sci.com [jk-sci.com]
- 7. 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene | C13H19BrO4 | CID 14026185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 1-Bromo-4-(2-ethoxyethoxy)benzene
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the substrate 1-Bromo-4-(2-ethoxyethoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their coupling reactions. Here, we will delve into the nuances of this powerful C-C bond-forming reaction, providing not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its mild reaction conditions and tolerance of a wide array of functional groups.[1] this compound is a valuable building block, and mastering its coupling is key to the synthesis of numerous target molecules.
Frequently Asked Questions (FAQs)
What are the primary causes of low yield in the Suzuki coupling of this compound?
Low yields in Suzuki couplings can often be attributed to a few common factors: catalyst deactivation, suboptimal reaction conditions (temperature, solvent, base), poor reagent quality, and the presence of oxygen. Additionally, side reactions such as homocoupling and protodeboronation of the boronic acid partner can significantly reduce the yield of the desired product.[2][3][4]
How do I select the appropriate palladium catalyst and ligand for this substrate?
The choice of catalyst and ligand is critical. For electron-rich aryl bromides like this compound, ligands that are both bulky and electron-rich tend to be effective.[3][5] These ligands promote the oxidative addition step and can help prevent side reactions.[6] Common choices include phosphine-based ligands like those from the Buchwald and Fu research groups.[7][8] Starting with a versatile catalyst such as Pd(PPh₃)₄ or a pre-catalyst system like a Buchwald G3 precatalyst is a good approach.[2] Screening a small panel of catalysts and ligands is often the most efficient way to identify the optimal combination for your specific boronic acid partner.[9]
Which base and solvent system is optimal for this reaction?
The base plays a crucial role in the transmetalation step of the catalytic cycle.[10][11] For the Suzuki coupling of this compound, common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1] The choice of solvent is equally important and can influence the solubility of the reagents and the overall reaction rate.[12] A mixture of an organic solvent and water is frequently used, with popular choices being 1,4-dioxane/water, toluene/water, or THF/water.[1][3] The optimal combination will depend on the specific boronic acid being used and should be determined experimentally.
My reaction isn't proceeding to completion. What steps should I take?
If you observe incomplete conversion, consider the following:
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at an appropriate temperature. Suzuki reactions are often run at elevated temperatures (e.g., 80-120 °C) to drive the reaction to completion.[1]
-
Catalyst Loading: The catalyst loading might be too low. While Suzuki couplings are catalytic, a certain minimum amount of active catalyst is necessary.
-
Reagent Stoichiometry: An excess of the boronic acid (typically 1.1-1.5 equivalents) is often used to ensure complete consumption of the aryl bromide.[1]
I'm observing significant debromination of my starting material. How can this be minimized?
Debromination is a common side reaction where the aryl bromide is reduced to the corresponding arene.[3] This can be caused by hydride sources in the reaction mixture.[13] To minimize debromination, ensure that your solvents are anhydrous and of high purity.
Troubleshooting Guide
This section provides a more in-depth look at common issues and their solutions.
Problem 1: Low or No Product Formation
Potential Cause 1.1: Inactive or Deactivated Catalyst
The active form of the palladium catalyst, Pd(0), is sensitive to oxygen and can be easily oxidized to an inactive state.[13]
Solution:
-
Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[1] This involves thoroughly degassing all solvents and the reaction mixture. A common method is to bubble an inert gas through the solvent for an extended period.
-
Catalyst Source: Using a Pd(II) precatalyst can sometimes lead to incomplete reduction to the active Pd(0) species.[3] Consider using a Pd(0) source like Pd(PPh₃)₄ or a well-defined precatalyst that readily forms the active species.[14]
Potential Cause 1.2: Suboptimal Base or Solvent
The choice of base and solvent significantly impacts the reaction's success.[10][12] An inappropriate base may not be strong enough to facilitate transmetalation, while the wrong solvent can lead to poor solubility of the reactants.
Solution:
-
Systematic Screening: A systematic screening of different bases and solvents is the most effective approach to identify the optimal conditions. The following table provides a starting point for your screening.
| Base | Solvent System (Organic:Water ratio) | Typical Temperature (°C) |
| K₂CO₃ | 1,4-Dioxane:Water (4:1) | 80-100 |
| Cs₂CO₃ | Toluene:Water (4:1) | 90-110 |
| K₃PO₄ | THF:Water (4:1) | 60-80 |
-
Solubility Check: Before setting up the reaction, ensure that your starting materials are soluble in the chosen solvent system at the reaction temperature.
Potential Cause 1.3: Poor Reagent Quality
Impurities in the starting materials, particularly the boronic acid, can inhibit the catalyst and lead to low yields. Boronic acids are susceptible to degradation over time.[13]
Solution:
-
Fresh Reagents: Use freshly purchased or purified reagents whenever possible.
-
Boronic Acid Stability: If you suspect your boronic acid has degraded, consider using a more stable derivative, such as a pinacol ester.[3][13]
Problem 2: Significant Side Product Formation
Potential Cause 2.1: Homocoupling
Homocoupling of the boronic acid is a common side reaction that leads to the formation of a biaryl byproduct derived from the boronic acid.[2] This is often promoted by the presence of oxygen.[3]
Solution:
-
Rigorous Degassing: As mentioned previously, ensure your reaction is thoroughly deoxygenated.
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize homocoupling.
-
Stoichiometry: Using a slight excess of the aryl halide can sometimes suppress the homocoupling of the boronic acid.[9]
Potential Cause 2.2: Protodeboronation
Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[15] This side reaction is often promoted by high temperatures and certain bases.[9]
Solution:
-
Milder Conditions: If you observe significant protodeboronation, try lowering the reaction temperature or using a milder base.
-
Boronic Esters: As mentioned earlier, using more stable boronic esters can mitigate this issue.[3][13]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).[1]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the desired temperature with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Protocol 2: Catalyst and Ligand Screening
To optimize the catalyst system, a parallel screening approach is recommended.
-
Prepare a stock solution of this compound, the boronic acid partner, base, and solvent.
-
Aliquot the stock solution into several reaction vials.
-
To each vial, add a different palladium catalyst or ligand combination.
-
Run all reactions under the same conditions (temperature, time).
-
Analyze the outcome of each reaction by LC-MS or GC-MS to determine the most effective catalyst system.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low yields in Suzuki coupling reactions.
References
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.).
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine - Benchchem. (n.d.).
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids - Benchchem. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Suzuki reaction - Wikipedia. (n.d.).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29).
- Protodeboronation - Wikipedia. (n.d.).
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate - Benchchem. (n.d.).
- What are the key steps involved in the general procedure of the Suzuki reaction? (n.d.).
- Bulky ligands promote palladium-catalyzed protodeboronation - The Matter Blotter. (2026, January 19).
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (n.d.).
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024, September 7).
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (n.d.).
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. (n.d.).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.).
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. (n.d.).
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. (2025, August 7).
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. (n.d.).
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4).
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23).
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. (n.d.).
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.).
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. (n.d.).
- The Suzuki Reaction - Chem 115 Myers. (n.d.).
- Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a] - ResearchGate. (n.d.).
- Side reactions of Suzuki cross-coupling | Download Scientific Diagram - ResearchGate. (n.d.).
- Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. (n.d.).
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (2025, January 22).
- (PDF) Optimization of the Suzuki-Miyaura Cross-coupling - ResearchGate. (2015, August 5).
- Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene - Benchchem. (n.d.).
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (2024, September 16).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
troubleshooting Grignard reaction initiation with 1-Bromo-4-(2-ethoxyethoxy)benzene
Technical Support Center: Grignard Reactions
Guide ID: GR-TS-48BEEB Topic: Troubleshooting Grignard Reaction Initiation with 1-Bromo-4-(2-ethoxyethoxy)benzene Senior Application Scientist: Dr. Gemini
Welcome to the technical support center for advanced synthetic applications. This guide provides in-depth troubleshooting for the initiation phase of the Grignard reaction using this compound. This aryl bromide presents unique challenges due to its electronic properties and the presence of a polyether chain. This document is intended for researchers, chemists, and process development professionals seeking to overcome common hurdles in forming the corresponding Grignard reagent, (4-(2-ethoxyethoxy)phenyl)magnesium bromide.
Overview: The Challenge of Initiating Aryl Bromide Grignard Reactions
The formation of a Grignard reagent is an oxidative insertion of magnesium metal into a carbon-halogen bond. The initiation of this reaction is a heterogeneous process occurring on the surface of the magnesium metal. This surface is invariably coated with a passivating layer of magnesium oxide (MgO), which is unreactive towards organic halides.[1][2] Successful initiation, therefore, hinges on overcoming this barrier to expose the fresh, reactive magnesium surface.
This compound, as an aryl bromide, is inherently less reactive than its alkyl bromide counterparts due to the stronger sp²-hybridized C-Br bond. This reduced reactivity makes the initiation step particularly sensitive to reaction conditions, including the purity of reagents and the activation state of the magnesium.
Caption: A logical workflow for troubleshooting initiation failure.
Actionable Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, preferably by flame-drying under vacuum or oven-drying overnight, and assembled hot under an inert atmosphere (Nitrogen or Argon). [3][4]Solvents like THF or diethyl ether must be anhydrous grade and are best distilled from a drying agent (e.g., sodium/benzophenone) immediately before use. [4]2. Activate the Magnesium: This is non-negotiable. You must disrupt the MgO layer. See the dedicated section on activation methods below.
Question: How do I properly activate the magnesium? Can you explain the chemistry behind the common methods?
Answer: Absolutely. Magnesium activation involves either physically removing the oxide layer or chemically converting it into a more friable material that flakes off, exposing the underlying metal.
Caption: Visualizing how activators disrupt the MgO layer.
| Activation Method | Typical Amount | Mechanism & Observations | Pros | Cons |
| Mechanical Grinding | N/A | Crushing the turnings with a dry glass rod exposes fresh metal surfaces. [3][5][6] | Simple, no chemical byproducts. | Can be difficult in a sealed flask; risk of breaking glassware. |
| Iodine (I₂) Crystal | 1-2 small crystals | Iodine sublimates and reacts with Mg to form MgI₂, etching the oxide layer. The brown/purple color of I₂ fades upon reaction initiation. [7][8] | Visually easy to monitor. [8][9] | Can promote Wurtz-type homocoupling side reactions. [4] |
| 1,2-Dibromoethane (DBE) | ~5 mol% | Reacts with Mg to form ethylene gas (bubbles) and MgBr₂. The bubbling provides a clear indication of Mg activity. [2] | Clear visual cue (gas evolution); innocuous byproducts. [2] | Consumes a small amount of magnesium. |
| DIBAH | Catalytic amount | Diisobutylaluminum hydride reduces the oxide layer and scavenges trace water. [10] | Very effective, especially at scale. [10] | Requires handling of a pyrophoric reagent. |
Category 2: Sluggish or Stalled Reactions
Question: My reaction started (I saw some bubbling/cloudiness), but it has now stopped, and most of my magnesium is unreacted. What should I do?
Answer: This indicates that the initial active sites on the magnesium surface have been consumed or passivated, and the reaction lacks the energy to sustain itself. This is common with less reactive aryl bromides.
Core Causality: The exothermic nature of the Grignard formation is often required to maintain a sufficient reaction rate. If the heat dissipates too quickly or the concentration of the aryl bromide near the surface is too low, the reaction can stall.
Actionable Steps:
-
Gentle Warming: Use a heat gun to gently warm the flask locally or use a warm water bath. Often, a small input of thermal energy is enough to restart the reaction, which should then become self-sustaining. [9][11]2. Add a Small Portion of a More Reactive Halide: This is known as the "entrainment" method. Adding a few drops of a more reactive halide, like ethyl bromide or 1,2-dibromoethane, can re-initiate the process on the magnesium surface. The highly exothermic reaction of the entrainer can then provide the activation energy needed for the less reactive this compound to react.
-
Sonication: If available, placing the flask in an ultrasonic bath can be a highly effective method for continuously cleaning the magnesium surface and promoting the reaction without excessive heating. [12][13]
Recommended Protocol: Initiation via Iodine Activation
This protocol is a robust starting point for researchers. It prioritizes safety and reliable initiation.
1. Rigorous Preparation (The Foundation of Success) a. Place a three-neck round-bottom flask, a reflux condenser, a glass stir rod, and a magnetic stir bar in an oven at 125°C overnight. b. While still hot, assemble the flask and condenser quickly under a positive pressure of dry nitrogen or argon. Allow the apparatus to cool to room temperature under this inert atmosphere. c. Weigh magnesium turnings (1.2 equivalents) and add them to the flask against a positive flow of inert gas.
2. Reagent Staging a. In a separate, dry, septum-sealed flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF to make an approximately 0.5 M solution. b. Add a single, small crystal of iodine to the reaction flask containing the magnesium. [7]The flask may be gently warmed to sublimate the iodine across the magnesium surface.
3. The Initiation Step a. Add approximately 5-10% of the aryl bromide/THF solution to the magnesium suspension. b. Observe closely. Do not add more aryl bromide until initiation is confirmed. Signs of initiation include:
- The disappearance of the brown iodine color. [8] * The appearance of turbidity or cloudiness in the solution. [5][14] * Spontaneous bubbling from the magnesium surface. [5][8] * A noticeable exotherm (the flask will feel warm to the touch). c. If no reaction starts within 5-10 minutes, gently warm the spot where the reagents are with a heat gun or carefully crush some of the magnesium turnings against the side of the flask with the pre-dried glass rod. [3] 4. Full Reaction a. Once initiation is confirmed and the reaction is self-sustaining, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. This controlled addition is crucial to prevent overheating and potential side reactions like Wurtz coupling. [3] b. After the addition is complete, the reaction can be stirred at room temperature or gently heated to reflux until all the magnesium has been consumed.
References
- University of Michigan, Chemistry Department. (n.d.). Grignard Reaction. Retrieved from a Google Search result. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzlxZEaoZBxCkhtgdFvb6QD1z3vxBus4R7u7qiSCLrPrB13az90yuaCSFrWIp9pLLduTSd4nmTEYWjQG-aO7cOV8dFyEqsyP6CfFHRdQr5N3IF6KlLqumACKGje4HlqXzsZLaYJg2__HkgOxZsyTSiTY0M_o6OHBuor-6YQ2DPCzcYa1QCSlIhTW--TQE=]
- University of Colorado, Boulder. (n.d.). Grignard Reaction. Retrieved from a Google Search result. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc1pV6ZFidrybOmGoXXwQBYi6z4wsnbhJwZqdWB1HfroLKKcArlMOdrmvrJqAq6Oob_cix8M3XwrxMkEIeRkxnC6eb16HLRZKg5XZtdsYMAIv8bsOT-TnrC1Qon6mUONjkoNWKUjxiEu0wOFdIsDjwl8V6LXVBdD7QM4Q5Vtk743xx4ciXGWGKiCJp5W4=]
- Google Patents. (2000). Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof. US6063940A. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ2TIGui0QN0HbC8QtJq1PD5GxAgctx0l8SEy5rA93G3wJstjigiTcBOYm9Ki6X5h4tcmfxoaILPXX0l4QjMKU_bmWKM9Bi0EmAxvkc-T_UsQeLsdKDvEOKerkUgl8nr8QwwgrxPzNUFD2]
- BYJU'S. (n.d.). Grignard Reaction Mechanism. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH4w-bjJWnBW3JWfDe2UqBDbeXrngSv6No7-GnbwQlEVs5bukcp1EaX1w_yizWTImK2v6fSPnWMK0pa6iY96cTfqROCicsY5UHQUTUS38rMJy7WvP3kNkXct52PIf26CYisGNom5jl3sTmrk1r2qq5Z-z5]
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEVb7Sr3orTAJ5IDLbymEMbex0mTPR4coz8zpLmISZN14yVp7e6IZylc1fJA8wCsyZHB-Jl6CGYtgM-DMlkMkFMt-FZm_63-ycvozTTItQKw9kJSrdJFawka84NUg2vITdY-xO1RFbmPCNtOZLf2W9wV9FXb75bRhPobVG_YNmMvOqyjVrUr_xV71CWIDucTLd4XR5-rMUgTZV7gb0zflhpvh5iIgLYX-OABDucWIubb0iwVhFEfr6vTL4D8WUNGLONmPJEqB9ZZw_UrJX9PgSlaCio7ci1L7gakm36j2bZ_rhtojJHprHyUqKKjuCfmkxFTkTIX2eRve_u6AMjL0J_KXV7E2dy870cyWebxA=]
- NileRed. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGrOBPOAgx1tzOr2Jr6pJItQiNLURCC1bl2Op7RgBdpv6B-7EsmXYnqhEoFcLRiKWiDGF1RY7mSqAeFZoAmSrwnEpoWMdzXo983QhI9LNFgvp9Dpa6KGYsDcnOcYCkoJJPVc8DrCw=]
- Wikipedia. (n.d.). Grignard reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLiWbqMjviSSVsNVSCeRAYQGfOHokatlOJcH6Y4OHa_RGEacl3NDaftNrKB5D2eZAzgeqTsD3XajBcg5guuZX9-9D9s6gP9kx4OOs5pYq60rkzjSxiewyljA5l2MANdlzGXewAZKKJmBml]
- ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXhYNbfD2UWc-OWadAFqTtYNOBbvocxNp0F5SFVh61nkRjlkgObN837dUATv7zCMOdOv6wGGFfCZ0K-Ovv3FwNDpetMcN0QZ4q3n0QFrbgtPVdAKXpFjh054aXzme2Wg4SsfAApVjBwItC2TGOel9xSTX2pIHAv0VW0eh3GgLUVMrnvciQSig5_b-qgqdRYPdfsnW1CmUxRg==]
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5P1GaDk61Yd1X_mSEqiChGHWrfkQvoiy7F3smsB1w74AuJoZhYc6UpMWRMC2TkKCX7r7YG3UO3TsZi7wk5N7xW2ZZ_3jhGV9i30sTJF_0yZMEfYCP0CBQVXU68pOMzwe5SP9Z9Qj9J4rNTshpGDYXXqFD4QJ9fACPk_BHSPH0TyFl]
- Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKYkzviQekYXlBrJuuSXTacYY9Hn2ek1JTNnAB3PFew0Ozfv0nIgzerYt41tE2eSSsRWZbBXddNKA9XhuRcUFcA9LYuPs9HSz00W4Shv-VKHZ7db_O9tWyeku_0LINZypLtuItJgFGvUWUub7sMGmpq9NUKyQ1EPH74Pj5OMiQ8kPvOsXIbmIK54Jj8w==]
- Organic Chemistry Portal. (n.d.). Grignard Reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7AMCIMbxe7IFUkLidw9H09OTGL2od1vBXRyaZkj9sqLOrtAseIgB1uHejTLsimEE-IF6201LKDJR6LoLJH4PnD5o9p58PJuTCO5YS6meCgc8Y9CE5UX6u3vL0n_4PROSY7CzBIhdw6kKyg7FVt_7A8G5Y5fNgMa8XB2CsxMdnnbCn]
- The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMxXZb2JuS1XIrYSB7Fhq_dVBoFdvfsCGEzpFtdrrEC_-2D4z0Ksj9zYvRyzNjmq_n-AzQRJRXKuQ711GZpmXkY7dAq8WQ3STOxZvY4hY3Ij2XQSdDebnt1XMCHIG7zCz9SFoGDBU=]
- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [https://vertexaisearch.cloud.google.
- Jasperse, J. (n.d.). Grignard Reaction. Chem 355 Handout. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzYVbOZWC55dULqWYpCZGi6EFtJGMpnAKPctuqkaaj0pxyAaiq3omjJPhgYqLor-BOUTyQZsgjRd-pUpbCsCFg7-HVBYaRqtxBmp7GExnBVPVM24BzgWcvrKtJGQsQmba8zYkjaB6r0GACYcI6nwpA]
- Organic Syntheses. (n.d.). Procedure for Grignard Reagent Titration. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFwYxOMyUds5PisVHGIZl2GSLhXMXqAJv3NEqIaXYRDROYrDvoT6Sf7sRWqqn0cgRwrgDzuiGdQlGJmJ2qH_j7CSEFKFerFhPpBS-4e038-GYhZwkpKufK4XegsfkgMBMtnp6p]
- Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGToP76FqvTLmsTvMPxt460ZqBb_vDPB3Ej5G3Xcs5TldBA4Zpiejp0JhvAG6Qa5IWY3tAQxbl1-9pYGWb8h-y3MVu0XPST5H6ykvNsirJQDVxl5dUzOWTwH00LLEkhFIRnsF8Oi9JHpkQ=]
- BenchChem. (n.d.). Application Notes and Protocols for the Formation of the Grignard Reagent from 1-Bromo-2-(prop-1-en-2-yl)benzene. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5uPtZbooM1k6xESaWLuzdBW4Ag2uvxycw4xEYwNFvZW7ImWeiLAF9lqYsH2DUVzovp3fecQ0Sbx9w-9rfp1xYwzgDFEL-xH2PVzU5EYI9bZDeqZK7zVnsL-mDubZMepbGwiyj8M1vYGkhK_DSOmvYo4Q342P2rZf862REFWpjooT5DmY2wUUfH8kJ11b0wIgNyx-j2hUIuLLGX_wCA6GvRPFN41yuHkzfnoxbaTeqbmDB5vkfASo-3IigafBzyECT9f2s1knnhrbcvkzs]
- ECHEMI. (n.d.). Does anyone know the best way to activate magnesium for the.... [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsBZ3KyWlcpugecXRxKlVlKhRPT6jlDyyRVN2e6zu7bF9pAZAephSZ5_ZSAwnkiKpZW-xcVFiM8Ml_sidpmE7X-CtPW-4YktNWjkoTMoXlbgy32YH3b8fVSyXJRtd2a1ltk_CTF3al23-F9PLirVz_yVrBFxtVCXfo3MsBZgsc84l5oHco5cBgxT2p8NFhyP0l_1S02H3ZFUeoKOy5togSbdXjdKc0k1VDPG_Tc3-4_w==]
- Chemistry Stack Exchange. (2021, August 30). Activation of Grignard reagent. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDBKT-hUtPk8qH5aO6DaNLCs2Y0N3lZJho96BNwWhEY1h-o0fD_BI79yIj3sQ2rHnoh2bLjqo1ebMShc3JZ5-jgb1O5rWRc9CYF5KxFYjpPeFS4Lnb3wVxNtU9WuJ9aWosVjIku1smC5gquYjSfqnoju5ZcHgtpqtfmpS0FeqeWuVRmbVmmJOqpaMFuvBX]
- ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?. [https://vertexaisearch.cloud.google.
- BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. [https://vertexaisearch.cloud.google.
Sources
- 1. byjus.com [byjus.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. youtube.com [youtube.com]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. echemi.com [echemi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. adichemistry.com [adichemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for Products from 1-Bromo-4-(2-ethoxyethoxy)benzene Reactions
Welcome to the technical support center for navigating the purification challenges associated with reactions of 1-Bromo-4-(2-ethoxyethoxy)benzene. This versatile building block is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1][2] Its participation in a range of cross-coupling reactions, however, often leads to complex crude mixtures requiring robust and well-designed purification strategies.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind common purification issues and provide detailed, actionable protocols to help you achieve high purity for your target compounds.
Part 1: General Purification Challenges & FAQs
This section addresses broad issues applicable to various reaction types involving this compound.
Question 1: My crude reaction mixture is complex. What is the best general approach to purification after a reaction?
Answer: A systematic, multi-step approach is crucial. Rushing to a single purification technique without a proper workup is a common pitfall. The goal of the initial workup is to remove the bulk of inorganic salts, catalyst residues, and highly polar or non-polar impurities before attempting fine purification like chromatography.
A robust general workflow is as follows:
Caption: General Post-Reaction Workup and Purification Workflow.
Causality Explained:
-
Quenching: This step deactivates any remaining reactive species, ensuring a safe and stable mixture for extraction.
-
Liquid-Liquid Extraction: This separates your organic-soluble product from water-soluble byproducts, such as inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and salts.[3][4] The final brine wash helps to remove residual water from the organic layer.
-
Drying: Removing all traces of water with an anhydrous salt like Na₂SO₄ or MgSO₄ is critical to prevent issues during concentration and chromatography.[5]
Question 2: I see a lot of baseline material and dark coloration in my crude product. How do I remove residual palladium catalyst and ligands?
Answer: Palladium residues and phosphine ligands (or their oxides) are common impurities in cross-coupling reactions that can complicate purification and analysis.
-
Filtration through Celite/Silica: After the initial workup, dissolving your crude product in a suitable solvent and filtering it through a short plug of Celite or silica gel is highly effective.[4][6] The polar silica gel adsorbs a significant amount of the polar catalyst residues and ligand oxides.
-
Activated Carbon: For persistent color, treatment with a small amount of activated carbon can be effective. However, be cautious as it can also adsorb your product, leading to yield loss. Use sparingly and test on a small scale first.
-
Specific Washes: In some cases, washing the organic layer with a dilute aqueous solution of a chelating agent like thiourea or cysteine can help sequester palladium, but this is a more specialized technique.
Part 2: Reaction-Specific Purification Troubleshooting
A. Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds.[5][7] However, the purification can be complicated by several common side products.
Caption: Common species in a crude Suzuki coupling reaction mixture.
Question 3: My desired product and the unreacted this compound are co-eluting during column chromatography. How can I improve separation?
Answer: This is a frequent and frustrating issue, often arising because the product and starting material have very similar polarities.
Troubleshooting Steps:
-
Optimize the Eluent System: The standard hexane/ethyl acetate system may not provide sufficient resolution.
-
Change Solvent Polarity Drastically: Switch to a different solvent system, such as dichloromethane/methanol or toluene/acetone.[8] Sometimes a complete change in solvent interactions is needed to resolve similar compounds.
-
Reduce the Rf: Aim for an Rf value of 0.1-0.2 for your target compound on the TLC plate.[8] While this requires using more solvent, it significantly increases the separation between spots on the column.
-
Isocratic vs. Gradient: If you are using an isocratic (constant solvent mixture) elution, switch to a shallow gradient. Start with a less polar mixture and slowly increase the polarity. This can help sharpen bands and improve separation.
-
-
Drive the Reaction to Completion: The best way to avoid this problem is to ensure no starting material is left. If you observe significant unreacted starting material, consider re-optimizing the reaction conditions (e.g., longer reaction time, slightly higher temperature, or fresh catalyst).
-
Recrystallization: If your product is a solid, recrystallization can be an excellent alternative or supplement to chromatography. The different crystal lattice energies of the product and starting material can allow for efficient separation, even if their polarities are similar.[8]
Question 4: I have a significant amount of a non-polar impurity that I believe is the homocoupled product of my boronic acid (R-R). How do I remove it?
Answer: Boronic acid homocoupling is a common side reaction, especially if oxygen is not rigorously excluded from the reaction.[3]
-
Prevention: The most effective strategy is prevention. Ensure your solvents are properly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain a positive inert gas pressure throughout the reaction.[3]
-
Purification: Homocoupled biaryls are typically much less polar than the desired cross-coupled product. Flash column chromatography is usually very effective. Start with a non-polar eluent (e.g., pure hexane) to first elute the homocoupled byproduct, then increase the polarity to elute your desired product.
| Impurity Type | Typical Polarity vs. Product | Recommended Removal Technique |
| Unreacted this compound | Very Similar | Optimized Column Chromatography, Recrystallization |
| Homocoupled Boronic Acid (e.g., Biphenyl) | Less Polar | Column Chromatography |
| Hydrodehalogenated Starting Material | Less Polar | Column Chromatography |
| Palladium/Ligand Residues | Highly Polar | Filtration through Silica Plug, Column Chromatography |
B. Buchwald-Hartwig Amination Reactions
This reaction is essential for forming C-N bonds, creating aryl amines from aryl halides.[9][10] Purification often involves dealing with basic compounds and specific side reactions.
Question 5: My product, an amine, is streaking badly on the silica gel column. What is causing this and how can I fix it?
Answer: Amines are basic and can interact strongly and irreversibly with the acidic silanol groups on the surface of standard silica gel. This leads to poor separation, tailing/streaking of spots, and often, loss of product on the column.
Solutions:
-
Basify the Eluent: Add a small amount of a volatile base to your mobile phase. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is added to the polar component of the eluent system.[8] This deprotonates the acidic silica surface, preventing your amine product from binding strongly.
-
Use Neutralized or Basic Media:
-
Neutralized Silica: You can purchase commercially available neutralized silica gel.
-
Alumina: Switching the stationary phase from silica gel to alumina (basic or neutral grade) can be very effective for purifying basic compounds.
-
-
Acid-Base Extraction: Before chromatography, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). Your amine product will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 2M NaOH) and re-extract your purified amine back into an organic solvent.
Question 6: I'm observing a significant amount of hydrodehalogenation (the bromo group is replaced by hydrogen). How do I separate this byproduct?
Answer: Hydrodehalogenation is a common side reaction in many palladium-catalyzed couplings.[6] The resulting byproduct, 1-(2-ethoxyethoxy)benzene, is significantly less polar than your desired amine product.
-
Column Chromatography: This separation is usually straightforward. The non-polar de-brominated byproduct will elute much earlier from the column than the more polar amine product. Use a gradient elution, starting with a low polarity solvent system to wash off the byproduct before increasing the polarity to elute your product.
Part 3: Key Experimental Protocols
Protocol 1: Flash Column Chromatography for a Neutral Product (e.g., from Suzuki Coupling)
This protocol assumes a crude product mass of ~500 mg.
-
TLC Analysis: Determine the optimal eluent system by TLC. Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system gives your product an Rf value of ~0.2-0.4.[11]
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 2-3 cm diameter).
-
Pack the column using the "wet-packing" method: Fill the column with the chosen non-polar eluent. Prepare a slurry of silica gel (approx. 25-50 g for 500 mg crude) in the same eluent and pour it into the column.[12]
-
Allow the silica to settle, and then gently apply pressure with air or nitrogen to pack the bed firmly. Ensure the solvent level never drops below the top of the silica.
-
-
Loading the Sample:
-
Dissolve your crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the eluent itself).
-
Alternatively, for better resolution, perform a "dry load": Dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[13]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin collecting fractions. Monitor the elution by TLC to identify which fractions contain your pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified product.
Protocol 2: Recrystallization for a Solid Product
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve your compound poorly at room temperature but very well at its boiling point.[11] Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, or mixtures thereof).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) until the solid just dissolves. Do not add excessive solvent, as this will reduce your yield.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Rapid cooling ("crashing out") can trap impurities.[11]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
- BenchChem. (n.d.). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone.
- BenchChem. (n.d.). Technical Support Center: Optimizing Buchwald-Hartwig Amination.
- Reddit. (2018, November 5). Suzuki purification problem. r/OrganicChemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). This compound: A Versatile Intermediate for Aromatic Halide Chemistry.
- Chemistry Stack Exchange. (2021, July 22). Should I do solvent extraction for Buchwald–Hartwig amination?.
- Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros.
- The Role of this compound in Advanced Organic Synthesis. (2025, October 10).
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Buchwald-Hartwig Amination.
- BenchChem. (n.d.). Technical Support Center: Purification of Crude 1-Bromo-3-butoxy-5-nitrobenzene.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. reddit.com [reddit.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. orgsyn.org [orgsyn.org]
- 13. reddit.com [reddit.com]
Technical Support Center: Accelerating Heck Reactions with 1-Bromo-4-(2-ethoxyethoxy)benzene
Welcome to the technical support guide for optimizing the Heck-Mizoroki reaction with 1-Bromo-4-(2-ethoxyethoxy)benzene. This resource is designed for researchers, chemists, and drug development professionals who are looking to improve reaction efficiency, reduce reaction times, and troubleshoot common issues encountered with this specific substrate. Given the electronic properties of this compound, particular challenges can arise, primarily related to the rate of the oxidative addition step. This guide provides in-depth, mechanistically-grounded solutions to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my Heck reaction with this compound proceeding so slowly?
The primary reason for sluggish reaction rates with this substrate lies in its electronic nature. The 4-(2-ethoxyethoxy) substituent is an electron-donating group (EDG). EDGs increase the electron density on the aromatic ring, which in turn strengthens the carbon-bromine (C-Br) bond. The first and often rate-determining step of the Heck catalytic cycle is the oxidative addition of the aryl bromide to the Pd(0) catalyst.[1][2] A more electron-rich C-Br bond makes this oxidative addition step slower, thereby reducing the overall reaction rate.
Q2: What are the key reaction parameters I can adjust to increase the reaction speed?
To accelerate the reaction, you should focus on parameters that influence the rate-limiting oxidative addition and subsequent steps in the catalytic cycle. The most impactful variables are:
-
Palladium Catalyst & Ligand System: This is the most critical factor. Electron-rich, bulky ligands can significantly accelerate oxidative addition.[3][4]
-
Base: The base is crucial for regenerating the active Pd(0) catalyst at the end of the cycle.[5]
-
Solvent: The choice of solvent affects the solubility of reagents and the stability of catalytic intermediates.[6]
-
Temperature: Increasing the temperature generally increases the reaction rate, although there are upper limits to consider.[7][8]
Q3: I'm observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?
The black precipitate is likely palladium black, which forms when the active Pd(0) catalyst agglomerates and falls out of the catalytic cycle. This is a common mode of catalyst deactivation. It can be caused by several factors, including:
-
Insufficient Ligand Stabilization: The ligand's job is to stabilize the monomeric Pd(0) species. If the ligand is not effective or is used in insufficient quantity, precipitation can occur.
-
High Temperatures: While heat can accelerate the reaction, excessively high temperatures can also promote catalyst decomposition.[9]
-
Inappropriate Solvent: A solvent that does not adequately solubilize the catalytic complex can lead to precipitation.
To prevent this, ensure you are using a suitable ligand, optimize the reaction temperature, and use a high-polarity aprotic solvent like DMF, DMA, or NMP.[6]
Troubleshooting Guide: From Sluggish Reactions to High Yields
This section provides a systematic approach to resolving common issues encountered with the Heck reaction of this compound.
Problem: Low or No Conversion After Expected Reaction Time
If you are observing minimal product formation, it indicates a fundamental issue with one of the core components of the reaction.
Logical Troubleshooting Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. A unifying mechanism for all high-temperature Heck reactions. The role of palladium colloids and anionic species - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
preventing side reactions during lithiation of 1-Bromo-4-(2-ethoxyethoxy)benzene
Welcome to the technical support center for the lithiation of 1-bromo-4-(2-ethoxyethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this lithium-halogen exchange reaction. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you minimize side reactions and achieve optimal yields.
Introduction: The Chemistry at Play
The lithiation of this compound is a powerful transformation for creating a versatile aryllithium intermediate. This reagent is a potent nucleophile, enabling the formation of new carbon-carbon bonds and the introduction of various functional groups. The reaction proceeds via a lithium-halogen exchange, where an organolithium reagent, typically an alkyllithium, swaps its lithium atom for the bromine on the aromatic ring.
However, this reaction is not without its challenges. The high reactivity of organolithium reagents can lead to several side reactions, diminishing the yield of the desired product and complicating purification. Understanding the mechanisms of these side reactions is crucial for developing strategies to suppress them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the lithiation of this compound.
Issue 1: Low Yield of the Desired Product and Presence of Debrominated Starting Material
-
Question: My reaction has a low conversion rate, and I'm observing a significant amount of 4-(2-ethoxyethoxy)benzene in my crude product. What's going wrong?
-
Answer: The presence of the debrominated starting material, 4-(2-ethoxyethoxy)benzene, is a classic sign that your aryllithium intermediate is being quenched by a proton source before it can react with your desired electrophile.
-
Probable Causes & Solutions:
-
Inadequate Drying of Glassware and Reagents: Organolithium reagents are extremely strong bases and will react readily with any adventitious water. Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Solvents must be rigorously dried, for instance, by distilling from sodium/benzophenone or passing through an activated alumina column.
-
Atmospheric Moisture: Perform the reaction under a strictly inert atmosphere. Use Schlenk line techniques or a glovebox. Rubber septa should be fresh and pierced only once with needles for reagent transfer.
-
Proton Source from the Electrophile: If your electrophile has acidic protons, the aryllithium may act as a base instead of a nucleophile. Consider protecting acidic functional groups on the electrophile before the reaction.
-
Reaction Temperature Too High During Quench: If the reaction is allowed to warm before the electrophile is added, the aryllithium can abstract a proton from the solvent (e.g., THF). Maintain the low temperature until the electrophile has been added and the reaction is complete.
-
-
Issue 2: Formation of Symmetrical Biaryl Byproduct (Wurtz-Fittig Coupling)
-
Question: I am observing a high molecular weight impurity that I suspect is a biaryl compound. How can I prevent this?
-
Answer: The formation of a biaryl, 4,4'-bis(2-ethoxyethoxy)-1,1'-biphenyl, is a result of a Wurtz-Fittig type coupling reaction.[1][2] This occurs when the newly formed aryllithium species reacts with the starting this compound.
-
Probable Causes & Solutions:
-
Slow Addition of Organolithium Reagent: Adding the alkyllithium reagent too slowly can lead to a localized excess of the starting bromide in the presence of the aryllithium product. The addition should be dropwise but steady, ensuring the organolithium is consumed quickly to form the aryllithium.
-
Reaction Temperature is Too High: Higher temperatures can promote the coupling side reaction. Conducting the lithium-halogen exchange at very low temperatures (typically -78 °C or lower) is critical.[3]
-
Choice of Solvent: Reactions in highly coordinating solvents like THF can sometimes lead to increased coupling with n-BuLi.[4][5][6][7] Using a less polar solvent system, such as diethyl ether or a mixture of ethers and hydrocarbons, can sometimes mitigate this issue.
-
-
Issue 3: Isomeric Products and Suspected Benzyne Formation
-
Question: My product analysis shows the presence of isomers where the new functional group is not at the original position of the bromine atom. Why is this happening?
-
Answer: The formation of isomeric products strongly suggests the intermediacy of a benzyne species.[8][9] This highly reactive intermediate is formed through the elimination of HBr from the starting material, facilitated by the strong base. The subsequent nucleophilic addition to the benzyne can occur at two different positions, leading to a mixture of regioisomers.
-
Probable Causes & Solutions:
-
Use of a Sterically Hindered or a Very Strong Base: While effective for deprotonation, very strong or hindered bases can promote elimination to form benzyne. tert-Butyllithium (t-BuLi), being a stronger base than n-butyllithium (n-BuLi), has a higher propensity to cause benzyne formation, although it can also be more efficient for the lithium-halogen exchange itself.[4][5][6][7]
-
Elevated Reaction Temperature: Benzyne formation is more prevalent at higher temperatures. Strict adherence to low-temperature conditions (-78 °C or below) is crucial for suppressing this side reaction.
-
Slow Trapping of the Aryllithium: If the aryllithium intermediate has a long lifetime before the electrophile is introduced, it has a greater opportunity to undergo side reactions. The electrophile should be added promptly after the formation of the aryllithium is complete.
-
-
Frequently Asked Questions (FAQs)
Q1: Which organolithium reagent is better for this reaction, n-BuLi or t-BuLi?
A1: The choice between n-BuLi and t-BuLi depends on a trade-off between reactivity and the potential for side reactions.
-
n-BuLi: It is less basic and generally less reactive than t-BuLi.[10] This can be an advantage in minimizing side reactions like benzyne formation. However, the lithium-halogen exchange may be slower.
-
t-BuLi: It is a much stronger base and more reactive, leading to a faster and often more complete lithium-halogen exchange.[10] However, its high basicity increases the risk of benzyne formation and reaction with the ether solvent.[4][5][6][7]
Recommendation: For this compound, starting with n-BuLi at -78 °C is a good first approach. If the exchange is sluggish, t-BuLi can be used, but with stringent temperature control (e.g., -100 °C) and rapid subsequent trapping with the electrophile.
| Reagent | Basicity | Nucleophilicity | Common Side Reactions |
| n-BuLi | Lower | Higher | Wurtz-Fittig coupling (especially in THF) |
| t-BuLi | Higher | Lower (more hindered) | Benzyne formation, reaction with ether solvents |
Q2: What is the optimal solvent for this lithiation?
A2: The solvent plays a critical role in stabilizing the organolithium reagent and influencing its reactivity.
-
Tetrahydrofuran (THF): It is a common choice due to its excellent solvating properties for organolithium species. However, n-BuLi can deprotonate THF, especially at temperatures above -40 °C, and can promote Wurtz-Fittig coupling.[4][5][6][7][11][12]
-
Diethyl Ether (Et₂O): It is less reactive towards organolithiums than THF and can be a better choice to minimize coupling reactions. However, the lithium-halogen exchange may be slower.
-
Hydrocarbon/Ether Mixtures: A mixture of a hydrocarbon solvent (like hexanes or pentane) with a small amount of an ether (like THF or Et₂O) can provide a good balance. The hydrocarbon acts as the main solvent, while the ether serves to break up the organolithium aggregates, increasing reactivity without the high concentration that promotes side reactions.[4][5][6][7]
Q3: How critical is the reaction temperature?
A3: Temperature control is arguably the most critical parameter for a successful and selective lithiation. Lithium-halogen exchange is typically very fast, even at low temperatures.[3] Most side reactions, including Wurtz-Fittig coupling and benzyne formation, have higher activation energies and become significant only at elevated temperatures. Maintaining a temperature of -78 °C (dry ice/acetone bath) or lower throughout the addition of the organolithium and before the addition of the electrophile is essential.
| Temperature Range | Primary Process | Potential Side Reactions |
| < -78 °C | Lithium-Halogen Exchange | Minimized |
| -78 °C to -40 °C | Lithium-Halogen Exchange | Increased risk of Wurtz-Fittig coupling |
| > -40 °C | Rapid Side Reactions | Significant Wurtz-Fittig coupling, benzyne formation, reaction with THF |
Q4: Can the ethoxyethoxy group interfere with the reaction?
A4: The ethoxyethoxy group is an ether, which is generally stable to organolithium reagents at low temperatures. In fact, the oxygen atoms can act as a directing group, potentially accelerating the lithiation through coordination with the lithium atom. However, at higher temperatures, there is a risk of the organolithium reagent attacking the C-O bonds or deprotonating the alpha-protons to the ether oxygens, although this is less common than reaction with the aryl bromide.
Experimental Protocols
Safety First: Organolithium reagents like n-BuLi and t-BuLi are pyrophoric and react violently with water.[13] All manipulations must be carried out under a strict inert atmosphere by trained personnel using appropriate personal protective equipment.
Protocol 1: General Procedure for Lithiation of this compound followed by Quenching with an Electrophile
This protocol is a general guideline and should be adapted based on the specific electrophile used.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)
-
Electrophile (e.g., trimethylsilyl chloride, dimethylformamide, an aldehyde, or ketone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Initial Charge: Under a positive pressure of inert gas, dissolve this compound (1.0 eq) in anhydrous THF or Et₂O.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change may be observed upon formation of the aryllithium species.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.
-
Electrophilic Quench: Add the electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the stirred solution at -78 °C.
-
Warming: After the addition of the electrophile is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography or other suitable methods.
Visualizing Reaction Pathways
Main Reaction vs. Side Reactions
Caption: Key reaction pathways in the lithiation of the aryl bromide.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common lithiation issues.
References
-
Gilchrist, T. L. (1997). Benzyne and Related Intermediates. In Comprehensive Organic Functional Group Transformations (Vol. 3, pp. 635-667). Pergamon. [Link]
-
Bailey, W. F., & Roth, G. P. (2006). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. The Journal of Organic Chemistry, 71(7), 2825–2828. [Link]
-
Bailey, W. F., & Roth, G. P. (2006). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C. The Journal of Organic Chemistry, 71(7), 2825-2828. [Link]
-
BYJU'S. (n.d.). Wurtz-Fittig Reaction Mechanism. [Link]
-
Collum, D. B. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(2), 145-155. [Link]
-
Sciencemadness Discussion Board. (2019). Troubles with Lithium-Halogen exchange reaction. [Link]
-
Bailey, W. F., & Roth, G. P. (2006). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n -Butyllithium and tert -Butyllithium with 1-Bromo-4- tert -butylbenzene at 0 °C. The Journal of Organic Chemistry, 71(7), 2825-2828. [Link]
-
SATHEE. (n.d.). Chemistry Wurtz Fittig Reaction. [Link]
-
Bailey, W. F., & Roth, G. P. (2006). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. PubMed. [Link]
- CoLab. (2006).
-
Making Molecules. (n.d.). Benzyne, Arynes & Nucleophilic Aromatic Substitution. [Link]
-
Organic Chemistry Portal. (n.d.). Wurtz-Fittig Reaction. [Link]
-
Wikipedia. (n.d.). n-Butyllithium. [Link]
-
Reaction Chemistry & Engineering. (2023). Machine learning-driven multi-objective optimization of a lithium–halogen exchange reaction in flow. [Link]
-
Journal of Student Scholarship - TCNJ. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. [Link]
-
Andrew G. Myers Research Group. (n.d.). Directed ortho metalation. [Link]
-
Chemistry Stack Exchange. (2021). nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours?[Link]
-
n-Butyllithium: A Comprehensive Review of Properties, Preparation and Reactions. (2023). LinkedIn. [Link]
-
Aakash Institute. (n.d.). Wurtz-Fittig Reaction. [Link]
-
Stanetty, P., et al. (1997). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. The Journal of Organic Chemistry, 62(5), 1359-1361. [Link]
-
L.S.College, Muzaffarpur. (2021). Wurtz–Fittig reaction. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. [Link]
-
Princeton EHS. (n.d.). Safe handling of organolithium compounds in the laboratory. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. spegroup.ru [spegroup.ru]
- 3. ethz.ch [ethz.ch]
- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C | CoLab [colab.ws]
- 8. Reaction Kinetics, Mechanisms and Catalysis citation style [Update January 2026] - Paperpile [paperpile.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. ias.ac.in [ias.ac.in]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ligand Choice for Efficient Cross-Coupling of 1-Bromo-4-(2-ethoxyethoxy)benzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 1-Bromo-4-(2-ethoxyethoxy)benzene. This substrate, while seemingly straightforward, possesses characteristics—an electron-rich aromatic ring due to the ether substituent and a potentially coordinating ether tail—that necessitate careful consideration of reaction parameters for optimal outcomes. This guide provides field-proven insights and systematic troubleshooting strategies to help you navigate ligand selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence cross-coupling reactions?
A1: There are two primary features:
-
Electron-Rich Aryl Ring: The para-alkoxy group is electron-donating, which enriches the aryl ring with electron density. This makes the crucial initial step of the catalytic cycle, oxidative addition of the C-Br bond to the Pd(0) center, more challenging compared to electron-deficient or neutral aryl bromides.
-
Ether Chain: The (2-ethoxyethoxy) group contains oxygen atoms with lone pairs. While the potential for this chain to act as a hemilabile (reversibly coordinating) ligand is present, its impact is generally considered minor compared to the electronic effect on the aryl ring, especially when using strongly coordinating phosphine or N-heterocyclic carbene (NHC) ligands.
Q2: Which class of ligands is most effective for this type of electron-rich aryl bromide?
A2: For electron-rich aryl bromides, the most effective ligands are typically those that are both bulky and electron-rich themselves.[1][2] This combination is critical for two reasons:
-
Electron-richness on the ligand enhances the electron density of the palladium(0) catalyst, which promotes the difficult oxidative addition step.
-
Steric bulk facilitates the final, product-forming reductive elimination step and helps to stabilize the monoligated palladium species that are often the most active catalysts in the cycle.[1]
Excellent choices include biaryl phosphines (e.g., Buchwald ligands) and bulky N-heterocyclic carbenes (NHCs).[3][4]
Q3: For a Suzuki-Miyaura coupling, what are the best starting ligands to screen?
A3: For Suzuki-Miyaura reactions with this substrate, starting with established, powerful ligands is recommended over traditional ones like PPh₃. Good "all-around" choices that are effective for electron-rich bromides include SPhos and XPhos .[5] If oxidative addition proves to be the rate-limiting step, even more electron-rich ligands or specific N-heterocyclic carbenes (NHCs) can be effective.[3][5]
Q4: I need to perform a Buchwald-Hartwig amination. Do the same ligand principles apply?
A4: Yes, the principles are very similar. The Buchwald-Hartwig amination also benefits greatly from bulky, electron-rich phosphine ligands, which were specifically developed to facilitate C-N bond formation.[6][7][8] Ligands like XPhos or BrettPhos are excellent starting points. The choice of base (e.g., NaOt-Bu, K₃PO₄) is also particularly critical in amination reactions and must be optimized alongside the ligand.[9]
Ligand Selection & Initial Condition Guide
The table below provides recommended starting points for various cross-coupling reactions with this compound. These conditions are a robust baseline from which further optimization can be performed.
| Coupling Reaction | Recommended Ligand(s) | Palladium Source | Recommended Base(s) | Solvent | Typical Temp. (°C) |
| Suzuki-Miyaura | SPhos, XPhos, dtbpf | Pd(OAc)₂, Pd₂(dba)₃ | K₃PO₄, K₂CO₃ | Toluene, Dioxane/H₂O, 2-MeTHF | 80 - 110 |
| Buchwald-Hartwig | XPhos, BrettPhos, RuPhos | Pd(OAc)₂, Pd₂(dba)₃ | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 90 - 110 |
| Heck | P(o-tol)₃, P(t-Bu)₃, cataCXium® A | Pd(OAc)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80 - 120 |
| Sonogashira | PPh₃, XPhos | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Et₃N, Piperidine | THF, Toluene | 25 - 70 |
Troubleshooting Guide
This section addresses common issues encountered during the cross-coupling of this compound in a systematic, question-and-answer format.
Issue 1: Low or No Conversion
Q: My reaction has stalled with significant starting material remaining. What is the likely cause and how do I fix it?
A: Stalled reactions with electron-rich aryl bromides often point to two culprits: inefficient oxidative addition or catalyst decomposition.
Causality: The electron-donating nature of the alkoxy group slows the oxidative addition of the aryl bromide to the Pd(0) center.[5] Furthermore, if the active catalyst is not sufficiently stabilized, it can decompose into inactive palladium black, especially at high temperatures.[10]
Solutions:
-
Enhance Ligand Performance: Switch to a more electron-rich and sterically hindered ligand. If you started with a simple phosphine like PPh₃, move to a Buchwald-type biaryl phosphine such as SPhos or XPhos. These are designed to accelerate both oxidative addition and reductive elimination.[1]
-
Increase Temperature: If the catalyst system is stable, increasing the reaction temperature (e.g., from 80°C to 100-110°C) can provide the necessary energy to overcome the activation barrier for oxidative addition.
-
Check Reagent Quality: Ensure your solvent is anhydrous and your reagents are pure. Water and other impurities can poison the catalyst.[10][11]
-
Use a Pre-catalyst: Palladium pre-catalysts, which incorporate the ligand and are designed to generate the active Pd(0) species cleanly and efficiently in situ, can offer superior results and reproducibility.
Caption: Workflow for addressing low reaction conversion.
Issue 2: Formation of Hydrodehalogenation Byproduct (Ar-H)
Q: I am isolating my desired product along with a significant amount of 4-(2-ethoxyethoxy)benzene. How can I prevent this de-bromination?
A: The formation of the hydrodehalogenated byproduct (Ar-H) is a common side reaction, particularly with electron-rich aryl halides.[11] It arises from a competing catalytic cycle involving a palladium-hydride (Pd-H) species.
Causality: Pd-H species can form from various sources, including trace water, alcohol solvents, or certain amine bases.[11] Once formed, this species can reductively eliminate with the aryl group on the palladium center to produce Ar-H. This pathway competes directly with the desired cross-coupling.
Solutions:
-
Change the Base: Strong, sterically hindered bases like sodium tert-butoxide (NaOt-Bu) can sometimes promote dehalogenation. Switching to a weaker inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) often mitigates this issue.[11]
-
Use Rigorously Anhydrous Conditions: Ensure your solvents and reagents are scrupulously dried. Using freshly distilled solvents and oven-dried glassware is critical.
-
Select a Bulky Ligand: Bulky ligands like XPhos promote the desired reductive elimination of the product, causing it to outcompete the undesired reductive elimination of the Ar-H byproduct.[11]
-
Lower the Reaction Temperature: Dehalogenation pathways can become more prominent at higher temperatures. Running the reaction at the lowest effective temperature can improve selectivity.
Caption: Logic for selecting an appropriate ligand class.
Issue 3: Formation of Homocoupled Byproducts
Q: My purification is complicated by the presence of a biaryl byproduct from my boronic acid coupling partner. What causes this?
A: Homocoupling of the boronic acid (to form R-R from R-B(OH)₂) is a frequent side reaction in Suzuki-Miyaura couplings.
Causality: This typically occurs when the transmetalation step (transfer of the organic group from boron to palladium) is slow relative to other processes. It can be promoted by the presence of oxygen, which can facilitate the homocoupling pathway, or by catalyst decomposition.
Solutions:
-
Ensure Anaerobic Conditions: Thoroughly degas your reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes). Maintain a positive pressure of inert gas throughout the reaction.[10]
-
Adjust Stoichiometry: Use a slight excess of the boronic acid (typically 1.1-1.5 equivalents) to favor the cross-coupling pathway.
-
Optimize Base and Solvent: The choice of base is crucial for activating the boronic acid for transmetalation.[12] Ensure the base is appropriate for your chosen solvent system (e.g., K₂CO₃ in aqueous mixtures, K₃PO₄ in anhydrous toluene).
-
Choose a Robust Ligand: A stable Pd-ligand complex is less likely to promote side reactions. Bulky biaryl phosphines often provide the necessary stability.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes a general starting point for the coupling of This compound with an arylboronic acid, designed to minimize common side reactions.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ under an inert atmosphere (e.g., in a glovebox or under a stream of argon).
-
Solvent Addition: Add the degassed toluene via syringe.
-
Reaction Execution: Seal the flask/vial and place it in a preheated oil bath at 100 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 4-12 hours.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
-
Johansson Seechurn, C. C., et al. (2012). "Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize". Angewandte Chemie International Edition, 51(21), 5062-5085. [Link]
-
Barder, T. E., et al. (2007). "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Strengths". Angewandte Chemie International Edition, 46(45), 8632-8649. [Link]
-
Grushin, V. V. (2004). "Hydrodehalogenation of Aryl Halides". Chemical Reviews, 104(3), 1629-1662. [Link]
-
Hartwig, J. F. (2008). "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides". Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Altenhoff, G., et al. (2003). "A Highly Efficient Catalyst System for the Room-Temperature Suzuki Coupling of Hindered and Unhindered, Activated and Deactivated Aryl Chlorides and Aryl Boronic Acids". Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides". Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. [Link]
-
Chemistry LibreTexts. "Buchwald-Hartwig Amination". [Link]
-
Reddit r/Chempros. "How to approach choosing reaction conditions for Suzuki?". [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 4. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Navigating the Scale-Up of Reactions with 1-Bromo-4-(2-ethoxyethoxy)benzene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful transition of a chemical reaction from the laboratory bench to a larger scale is a critical phase in chemical and pharmaceutical development. This guide, designed by a Senior Application Scientist, provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Bromo-4-(2-ethoxyethoxy)benzene. It addresses common challenges and frequently asked questions related to the scale-up of reactions involving this versatile aryl bromide, with a focus on ensuring safety, maintaining reaction efficiency, and achieving high product purity.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and hazards of this compound is paramount for safe handling and effective process design, especially during scale-up. While specific experimental data for this compound is not widely published, we can infer its likely properties and hazards from closely related analogues.
Key Physicochemical Data of this compound and its Analogues
| Property | This compound (Target Compound) | 1-Bromo-4-(2-bromoethoxy)benzene | 1-bromo-4-(2-chloroethoxy)benzene | 1-Bromo-2-ethylbenzene |
| CAS Number | 180386-56-7 | 18800-30-1 | 55162-34-0 | 1973-22-4 |
| Molecular Formula | C₁₀H₁₃BrO₂ | C₈H₈Br₂O | C₈H₈BrClO | C₈H₉Br |
| Molecular Weight | 245.11 g/mol | 279.96 g/mol | 235.51 g/mol | 185.06 g/mol |
| Appearance | Likely a liquid or low-melting solid | White to beige crystalline powder or crystals[1] | - | Liquid |
| Melting Point | Not available | 56-57 °C[1] | 55-57 °C[2] | Not applicable |
| Boiling Point | Estimated to be high | 165 °C @ 16 Torr[1] | 279.8 °C @ 760 mmHg[2] | 199 °C[3] |
| Density | Not available | 1.757 g/cm³ (predicted)[1] | 1.495 g/cm³ | 1.338 g/mL at 25 °C[3] |
Safety and Handling FAQs
Q1: What are the primary hazards associated with this compound?
A: Based on data from closely related analogues, this compound should be handled with care. It is anticipated to be harmful if swallowed (Acute Toxicity, Oral), cause skin irritation, and cause serious eye irritation. Furthermore, it may cause respiratory irritation.[4][5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Q2: Are there any specific storage recommendations for this compound?
A: For a related compound, 1-Bromo-4-(1-ethoxyethoxy)benzene, storage in a dry, sealed container at 2-8°C is recommended.[6] Given the potential for ether peroxide formation over time, it is prudent to store this compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) and to check for peroxides before use, especially if the container has been opened previously.
Q3: What are the key safety considerations when scaling up reactions with this compound?
A: The primary scale-up safety concerns revolve around thermal management. Many of the common reactions involving this substrate, such as Grignard reagent formation and palladium-catalyzed cross-couplings, are exothermic.[7][8] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase and potentially a runaway reaction. A thorough thermal hazard assessment, including reaction calorimetry, is highly recommended before proceeding with a large-scale reaction.
Troubleshooting Common Reactions at Scale
This compound is a valuable building block for various carbon-carbon and carbon-nitrogen bond-forming reactions. The following sections address common issues encountered during the scale-up of three key transformations: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Grignard Reagent Formation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps & Scale-Up Considerations |
| Low or No Conversion | - Inactive catalyst- Inefficient base- Low reaction temperature- Presence of oxygen | - Catalyst: Ensure the use of a fresh, high-quality palladium catalyst and ligand. On a larger scale, catalyst deactivation can be more pronounced. Consider using more robust ligands like SPhos.[9]- Base: The choice of base is critical and can depend on the boronic acid partner. A screen of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) may be necessary. Ensure the base is finely powdered for better reactivity in heterogeneous mixtures.- Temperature: Ensure the internal reaction temperature is at the desired setpoint. Use a calibrated temperature probe.- Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. Oxygen can lead to catalyst deactivation and homocoupling of the boronic acid. |
| Dehalogenation of Starting Material | - Presence of a hydride source (e.g., from solvent or base)- High reaction temperature | - Solvent/Base: Avoid using alcohol solvents if dehalogenation is a significant issue. Certain bases can also act as hydride donors at elevated temperatures.- Temperature: Lowering the reaction temperature may reduce the rate of dehalogenation relative to the desired cross-coupling. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Catalyst choice | - Inert Atmosphere: As mentioned above, a strictly inert atmosphere is crucial.- Stoichiometry: Using a slight excess of the aryl bromide (1.05-1.1 equivalents) can sometimes suppress boronic acid homocoupling. |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
This reaction is a cornerstone for the synthesis of arylamines.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause(s) | Troubleshooting Steps & Scale-Up Considerations |
| Incomplete Reaction | - Inappropriate ligand or palladium source- Incorrect base- Insufficient temperature | - Catalyst System: The choice of ligand is crucial. Sterically hindered, electron-rich phosphine ligands are often required. Consider screening different generations of Buchwald ligands.- Base: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, these can be incompatible with certain functional groups. Weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, potentially requiring higher temperatures or longer reaction times.[10]- Temperature: Ensure adequate heating. On a larger scale, heat transfer can be limiting, so confirm the internal temperature. |
| Side Reactions (e.g., Hydrodehalogenation) | - Catalyst decomposition to Pd black- Presence of water | - Ligand Ratio: Amines can act as ligands for palladium, potentially leading to catalyst deactivation. It can be beneficial to use a slightly higher ligand-to-palladium ratio.[11]- Anhydrous Conditions: While some Buchwald-Hartwig protocols tolerate small amounts of water, excessive water can lead to side reactions. Ensure solvents and reagents are sufficiently dry. |
Grignard Reagent Formation
The formation of the Grignard reagent from this compound is a key step for its use as a nucleophile.
Troubleshooting Guide: Grignard Reagent Formation
| Issue | Potential Cause(s) | Troubleshooting Steps & Scale-Up Considerations |
| Reaction Fails to Initiate | - Inactive magnesium surface (oxide layer)- Presence of moisture- Impurities in the starting material or solvent | - Magnesium Activation: Use fresh, high-quality magnesium turnings. Activation can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in situ to expose a fresh surface.[12]- Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents (typically THF or diethyl ether) must be used. Even trace amounts of water will quench the Grignard reagent.- Initiation at Scale: On a large scale, ensuring initiation before a significant amount of the aryl bromide has been added is a critical safety measure to prevent a dangerous accumulation of unreacted starting material, which can lead to a runaway reaction once initiated.[13] |
| Low Yield of Grignard Reagent (Wurtz Coupling) | - High local concentration of aryl bromide- High reaction temperature | - Slow Addition: Add the solution of this compound slowly to the magnesium suspension to maintain a gentle reflux and avoid high local concentrations, which favor the formation of the biphenyl byproduct.- Temperature Control: Maintain control over the reaction exotherm. For large-scale reactions, this may require external cooling. |
Logical Flow for Troubleshooting Grignard Initiation
Caption: A decision tree for troubleshooting Grignard reaction initiation.
Scale-Up Considerations for Purification
Purification of the final product at a larger scale presents its own set of challenges.
FAQs on Large-Scale Purification
Q1: My product from a Suzuki coupling is an oil. How can I effectively purify it on a multi-gram scale without chromatography?
A: For biaryl products that are oils or low-melting solids, purification can be challenging. Consider the following options:
-
Distillation: If the product is thermally stable and has a sufficiently different boiling point from impurities, vacuum distillation can be an effective purification method.
-
Crystallization of a Derivative: It may be possible to form a crystalline derivative of your product, purify it by recrystallization, and then cleave the derivative to obtain the pure product.
-
Liquid-Liquid Extraction: A carefully designed series of extractions with different pH aqueous solutions can remove acidic or basic impurities.
Q2: How can I remove residual palladium from my product on a large scale?
A: Removing palladium to the low ppm levels required for pharmaceutical applications is a common challenge. Several methods are available:
-
Activated Carbon: Stirring the product solution with activated carbon can effectively adsorb palladium.
-
Scavenger Resins: A variety of commercially available scavenger resins with functional groups that chelate palladium can be used. These can be stirred with the product solution and then filtered off.
-
Aqueous Washes: Washing with an aqueous solution of a chelating agent, such as thiourea or cysteine, can extract palladium into the aqueous phase.
By carefully considering the physicochemical properties, potential reaction pitfalls, and purification challenges outlined in this guide, researchers can more effectively and safely scale up reactions involving this compound, accelerating the development of new chemical entities.
References
-
PubChem. 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene. National Center for Biotechnology Information. [Link]
-
Chemeo. Chemical Properties of Benzene, 1-bromo-2-ethyl- (CAS 1973-22-4). [Link]
-
PubChem. 1-Bromo-4-[2-(2-bromocyclohexyl)ethoxy]benzene. National Center for Biotechnology Information. [Link]
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development - ACS Publications. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. [Link]
-
Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
-
Grignard Reaction. [Link]
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue University. [Link]
-
Carl ROTH. Safety Data Sheet: Bromobenzene. [Link]
-
Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination. PMC - NIH. [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
-
The Suzuki Reaction. Harvard University. [Link]
-
Chemsrc. 1-bromo-4-(2-chloroethoxy)benzene. [Link]
-
Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development. [Link]
-
ACS Catalysis. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. [Link]
-
PubChem. 1-Bromo-4-(2-methoxyethyl)benzene. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
The Suzuki Reaction. [Link]
-
calorimetric investigation of the formation of grignard reagents. HZDR. [Link]
-
Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation). [Link]
-
Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
Sources
- 1. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 2. US5922898A - Process for preparing biaryl compounds - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene | C13H19BrO4 | CID 14026185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1248916-41-7|1-Bromo-4-[2-(2-ethoxyethoxy)ethoxy]benzene|BLD Pharm [bldpharm.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-4-(2-ethoxyethoxy)benzene and 1-bromo-4-ethoxybenzene
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that influences the efficiency, yield, and scalability of a synthetic route. Aryl bromides are foundational building blocks, particularly in cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two common para-substituted aryl bromides: 1-Bromo-4-(2-ethoxyethoxy)benzene and its simpler analog, 1-bromo-4-ethoxybenzene . We will delve into the structural nuances that dictate their behavior in key synthetic transformations, supported by experimental insights and established chemical principles.
Structural and Physicochemical Overview
At first glance, both molecules share a common 4-bromophenoxy core. The key distinction lies in the ether substituent at the para position. 1-bromo-4-ethoxybenzene features a simple ethyl ether, while this compound incorporates a more complex diethylene glycol monoethyl ether chain. This seemingly minor difference has significant implications for both the physical properties and the chemical reactivity of the molecules.
| Property | This compound | 1-bromo-4-ethoxybenzene |
| Molecular Formula | C₁₀H₁₃BrO₂ | C₈H₉BrO[1] |
| Molecular Weight | 245.11 g/mol | 201.06 g/mol [1] |
| Appearance | - | White to off-white crystalline solid |
| Boiling Point | - | 235-236 °C |
| Melting Point | - | 11-12 °C |
| CAS Number | 10163-50-5 | 588-96-5[1] |
Data for this compound is less commonly reported in standard physical property databases compared to its simpler analog.
The primary structural differences can be analyzed through two lenses: electronic effects and steric hindrance.
-
Electronic Effects : Both the ethoxy (-OCH₂CH₃) and the 2-ethoxyethoxy (-OCH₂CH₂OCH₂CH₃) groups are considered electron-donating groups (EDGs) . The oxygen atom directly attached to the benzene ring can donate a lone pair of electrons into the aromatic system via a resonance effect (+R).[2] This effect increases the electron density of the benzene ring, particularly at the ortho and para positions. Concurrently, the electronegativity of the oxygen atom exerts an electron-withdrawing inductive effect (-I). For alkoxy groups, the resonance effect is dominant, making them activating groups for electrophilic aromatic substitution.[2][3] In the context of reactions involving the carbon-bromine bond, this electron-donating character can influence the oxidative addition step in catalytic cycles. The electronic difference between the two substituents is generally considered minimal, as the primary donating atom is the same.
-
Steric Hindrance : This is the most significant point of differentiation. Steric hindrance refers to the slowing of chemical reactions due to the physical bulk of substituents.[4] The 2-ethoxyethoxy group is considerably larger and more flexible than the simple ethoxy group. This increased steric bulk can impede the approach of a catalyst or reagent to the reactive C-Br bond, potentially affecting reaction rates and efficiency.[5][6][7]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. The performance of our two subject molecules can be compared in two of the most prevalent transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide, catalyzed by a palladium(0) complex, to form a new carbon-carbon bond.[8][9]
Causality Behind Reactivity Differences:
The critical step potentially influenced by the substituent is the oxidative addition of the aryl bromide to the Pd(0) catalyst. While the electronic properties are similar, the steric bulk of the 2-ethoxyethoxy group in this compound could slightly hinder the approach of the bulky palladium-ligand complex. This may result in a slower reaction rate compared to 1-bromo-4-ethoxybenzene under identical conditions. Consequently, achieving comparable yields might necessitate longer reaction times, higher catalyst loading, or more elevated temperatures.
Illustrative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for comparing the reactivity of the two aryl bromides.
-
Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), the boronic acid partner (1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).
-
Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent : Add a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1, 5 mL).
-
Reaction : Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Workup : After completion, cool the reaction to room temperature, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, also catalyzed by palladium.[10][11] It has become an indispensable tool for synthesizing aryl amines, which are prevalent in pharmaceuticals.[11]
Causality Behind Reactivity Differences:
Similar to the Suzuki coupling, the oxidative addition step is sensitive to steric factors. The bulkier 2-ethoxyethoxy substituent may slow this initial catalytic step. Modern Buchwald-Hartwig protocols often employ sterically demanding phosphine ligands (e.g., XPhos, SPhos) to facilitate the reductive elimination step. The interaction between a bulky ligand and the bulky 2-ethoxyethoxy substituent could lead to a more crowded transition state, potentially requiring careful optimization of the ligand and reaction conditions to achieve high yields.
Illustrative Experimental Protocol: Buchwald-Hartwig Amination
-
Setup : In a glovebox, add the aryl bromide (1.0 mmol), the amine (1.2 mmol), a strong base such as NaOt-Bu or K₃PO₄ (1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%) to a vial.
-
Solvent : Add an anhydrous, degassed solvent such as toluene or dioxane (2 mL).
-
Reaction : Seal the vial and heat the mixture to 90-110 °C with stirring. Monitor the reaction's progress.
-
Workup : After completion, cool the mixture, dilute with a suitable solvent like ether, and filter through a pad of Celite.
-
Purification : Concentrate the filtrate and purify the residue by column chromatography.
Grignard Reagent Formation
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-halogen bond.[12] These organometallic reagents are powerful nucleophiles used to form new carbon-carbon bonds.[13]
Causality Behind Reactivity Differences:
Grignard formation is typically less sensitive to steric hindrance at the para position compared to palladium-catalyzed reactions where a bulky catalyst must coordinate. Both 1-bromo-4-ethoxybenzene and this compound should form the corresponding Grignard reagent effectively.
An interesting secondary consideration for this compound is the presence of the polyether chain. The additional Lewis basic oxygen atoms in the chain could potentially coordinate to the magnesium center of the formed Grignard reagent. This intramolecular coordination might influence the reagent's solubility and reactivity in subsequent steps. However, ether solvents like THF are standard for Grignard reactions, so the presence of ether functionalities in the substrate is generally well-tolerated and is unlikely to inhibit the formation of the reagent itself.
Illustrative Experimental Protocol: Grignard Reagent Formation
-
Setup : Assemble a flame-dried, three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings (1.2 mmol) to the flask.
-
Initiation : Add a small crystal of iodine and a few drops of the aryl bromide (1.0 mmol) dissolved in anhydrous THF (5 mL). Gentle heating may be required to initiate the reaction.
-
Addition : Once the reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion : After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium is consumed. The resulting grey/brown solution is the Grignard reagent and should be used immediately.
Conclusion and Practical Recommendations
The choice between this compound and 1-bromo-4-ethoxybenzene should be guided by the specific demands of the synthetic application.
-
1-bromo-4-ethoxybenzene is the reagent of choice for general-purpose applications where the simple ethoxy group is desired in the final product. Its lower steric profile may lead to slightly faster reaction rates and easier optimization in sterically sensitive reactions like Suzuki and Buchwald-Hartwig couplings.
-
This compound should be selected when the 2-ethoxyethoxy moiety is a required structural element in the target molecule. This group can be introduced to impart specific properties, such as increased polarity, improved solubility in aqueous media, or potential for metal chelation. Researchers using this reagent should be prepared for potential modest increases in reaction times or the need for slightly more forcing conditions in cross-coupling reactions due to its greater steric bulk.
References
-
PubChem. 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Bromophenetole. National Center for Biotechnology Information. [Link]
-
PubChem. Bromoethane;1-bromo-4-ethoxybenzene. National Center for Biotechnology Information. [Link]
-
Cheméo. Chemical Properties of Benzene, 1-bromo-2-ethyl-. [Link]
-
NileRed. (2019). making Grignard reagents. YouTube. [Link]
-
Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... [Link]
-
Najam Academy. (2024). Steric Hindrance | Organic Chemistry. YouTube. [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
PubChem. 1-Bromo-4-ethoxybenzene d4. National Center for Biotechnology Information. [Link]
-
Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Oakwood Chemical. 1-Bromo-4-ethoxybenzene. [Link]
-
National Institutes of Health. Cross-Coupling Reaction of Allylic Ethers with Aryl Grignard Reagents Catalyzed by a Nickel Pincer Complex. [Link]
-
La Salle University. Substituent Effects. [Link]
-
PubMed Central. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. [Link]
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]
-
Myers, A. The Suzuki Reaction. Harvard University. [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
NileRed. (2019). Buchwald-Hartwig coupling. YouTube. [Link]
-
Neuman, R. C. Chapter 14 Substituent Effects. [Link]
- Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
EXPLORATION OF COPPER-CATALYZED GRIGNARD CROSS-COUPLING. [No specific source name available]. [Link]
-
Wikipedia. Steric effects. [Link]
-
ResearchGate. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene. [Link]
-
University of Calgary. Aryl Grignards. [Link]
-
Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups. [Link]
-
ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Scribd. Understanding Steric Hindrance in Chemistry. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
Sources
- 1. 4-Bromophenetole | C8H9BrO | CID 68523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. www1.lasalle.edu [www1.lasalle.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Steric effects - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. scribd.com [scribd.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
validating the structure of 1-Bromo-4-(2-ethoxyethoxy)benzene reaction products
A Senior Application Scientist's Guide to the Structural Validation of 1-Bromo-4-(2-ethoxyethoxy)benzene Reaction Products
Introduction
This compound is a valuable intermediate, prized for its dual functionality. The aryl bromide moiety serves as a reactive handle for numerous transformations, most notably palladium-catalyzed cross-coupling reactions, while the ethoxyethoxy side chain imparts favorable solubility and can be used for further derivatization. Consequently, this molecule is a frequent starting point for the synthesis of complex targets in pharmaceutical and materials science.
However, the successful synthesis of a target molecule is only confirmed upon its rigorous structural characterization. Assuming a reaction has proceeded as expected without empirical validation is a significant pitfall that can derail research programs. This guide presents a systematic and logical approach to validating the products of three common transformations of this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reactions. We will explore how a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a synergistic and definitive analytical toolkit.
Chapter 1: Common Synthetic Pathways and Expected Products
The reactivity of the C-Br bond in this compound allows for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental connections in many active pharmaceutical ingredients and functional materials.
-
Suzuki-Miyaura Coupling: This reaction creates a C(sp²)-C(sp²) bond by coupling the aryl bromide with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base. It is a cornerstone method for synthesizing biaryl compounds.[1]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C(sp²)-N bond between the aryl bromide and an amine. Its development revolutionized the synthesis of aryl amines, offering a broad substrate scope under relatively mild conditions.[2][3]
-
Grignard Reaction: The transformation begins with the formation of an organomagnesium halide (a Grignard reagent) via the reaction of the aryl bromide with magnesium metal. This highly nucleophilic reagent can then attack a wide range of electrophiles, such as ketones, to form new C-C bonds and introduce new functional groups.[4]
The validation challenge lies in confirming the successful formation of the new bond at the C4 position and the disappearance of the bromine atom. The following diagram illustrates these key transformations.
Caption: Key synthetic routes starting from this compound.
Chapter 2: The Analytical Toolkit for Structural Elucidation
No single analytical technique can provide a complete structural picture. The synergy between NMR, MS, and IR is essential for confident validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule.[5]
-
¹H NMR provides information about the chemical environment, number, and connectivity of protons.
-
¹³C NMR reveals the chemical environment and number of unique carbon atoms.
-
-
Mass Spectrometry (MS): MS provides the molecular weight of a compound and, through fragmentation patterns, offers clues about its substructures. A key diagnostic feature for the starting material is the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in a ~1:1 ratio), which should be absent in the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence or absence of specific functional groups based on their characteristic vibrational frequencies. It is particularly useful for identifying newly formed bonds like O-H (in Grignard products) or N-H (in Buchwald-Hartwig products).
Chapter 3: In-Depth Analysis & Comparative Data
A successful structural validation relies on identifying the disappearance of signals from the starting material and the appearance of new, characteristic signals for the product. The following table provides a comparative summary of the key analytical data points expected for the starting material and its transformation products.
| Technique | This compound (Starting Material) | Suzuki Product (e.g., 4-(2-Ethoxyethoxy)-1,1'-biphenyl) | Buchwald-Hartwig Product (e.g., N-Phenyl-4-(2-ethoxyethoxy)aniline) | Grignard Product (e.g., 1-(4-(2-Ethoxyethoxy)phenyl)-1-phenylethanol) |
| ¹H NMR (Aromatic Region) | Two doublets (AA'BB' system), ~δ 7.40 and 6.85 ppm. | More complex multiplet signals, typically δ 7.0-7.6 ppm. | Multiple signals across the aromatic region, often including a broad N-H singlet. | Signals corresponding to both aromatic rings. |
| ¹H NMR (Aliphatic Region) | Signals for the ethoxyethoxy chain: ~δ 4.11 (t), 3.80 (t), 3.61 (q), 1.25 (t) ppm. | Ethoxyethoxy chain signals remain, may have slight shifts. | Ethoxyethoxy chain signals remain, may have slight shifts. | Ethoxyethoxy chain signals remain. Appearance of a new singlet for the methyl group (~δ 1.9 ppm) and a broad singlet for the -OH group. |
| ¹³C NMR (Key Signal) | C-Br signal at ~δ 115 ppm. | Disappearance of C-Br signal. Appearance of new quaternary carbon signals for the biaryl linkage. | Disappearance of C-Br signal. C-N signal appears at ~δ 140-150 ppm. | Disappearance of C-Br signal. New signals for the carbinol carbon (~δ 75-85 ppm) and the methyl group (~δ 30 ppm). |
| Mass Spec (Molecular Ion) | m/z ~244/246 (Characteristic 1:1 bromine isotope pattern). | m/z ~242 (Bromine pattern absent). | m/z ~257 (Bromine pattern absent). | m/z ~286 (Bromine pattern absent). Fragmentation may show loss of H₂O (M-18). |
| IR Spectroscopy (Key Bands) | C-Br stretch (~500-600 cm⁻¹). Aromatic C-O stretch (~1240 cm⁻¹). | Absence of C-Br stretch. | Absence of C-Br stretch. Appearance of N-H stretch (~3350-3450 cm⁻¹) for secondary amine. | Absence of C-Br stretch. Appearance of a strong, broad O-H stretch (~3200-3600 cm⁻¹). |
Note: Exact chemical shifts (δ) in ppm are dependent on the solvent and specific product structure. The values provided are illustrative.
Chapter 4: Standardized Protocols for Data Acquisition & Validation
To ensure data is reproducible and reliable, standardized protocols are essential. The following workflow provides a self-validating system for product analysis.
Caption: A systematic workflow for the purification and structural validation of synthetic products.
Protocol 4.1: Sample Preparation for NMR Analysis
Causality: Proper sample preparation is critical to obtain high-resolution spectra. The choice of solvent is paramount; it must dissolve the sample completely and should not have signals that overlap with analyte signals. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.
-
Sample Weighing: Accurately weigh 5-10 mg of the purified, dry product.
-
Dissolution: Transfer the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Homogenization: Gently vortex or swirl the vial until the sample is fully dissolved. If the sample does not dissolve, sonicate for 1-2 minutes.
-
Transfer: Using a Pasteur pipette with a cotton plug to filter any particulates, transfer the solution into a clean NMR tube.
-
Standard: For quantitative analysis (qNMR), add a known amount of an internal standard that does not have overlapping signals with the product.
Protocol 4.2: Standard ¹H and ¹³C NMR Acquisition
Causality: These standard experiments provide the fundamental framework of the molecule's structure. The parameters are chosen as a balance between obtaining good signal-to-noise and experimental time.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Typical parameters: 32-64 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of 2-4 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).
-
Integrate all signals and analyze chemical shifts and coupling patterns.
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay (d1) of 2 seconds.
-
Process the data and calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
-
Protocol 4.3: Sample Preparation and Analysis by GC-MS
Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds. It provides separation from minor impurities and delivers a clean mass spectrum for identification.
-
Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS instrument.
-
GC Method: Use a standard temperature program (e.g., ramp from 50°C to 280°C at 10-20°C/min) to ensure separation and elution of the compound.
-
MS Analysis: Acquire data in electron ionization (EI) mode.
-
Data Interpretation: Identify the peak corresponding to your product in the chromatogram. Analyze the mass spectrum for that peak, looking for the molecular ion (M⁺) and characteristic fragmentation patterns. Confirm the absence of the Br isotopic pattern.
Protocol 4.4: Attenuated Total Reflectance (ATR)-IR Spectroscopy Analysis
Causality: ATR-IR is a rapid and simple method that requires minimal sample preparation and provides excellent data on the functional groups present in a solid or liquid sample.
-
Background Scan: Ensure the ATR crystal is clean. Perform a background scan to subtract the atmospheric CO₂ and H₂O signals.
-
Sample Application: Place a small amount of the solid or liquid product directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Data Interpretation: Analyze the spectrum for the disappearance of the C-Br stretch and the appearance of new, characteristic bands (e.g., O-H, N-H) as detailed in the comparison table.
Conclusion
References
-
Buchwald–Hartwig Amination. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Grignard Reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Holzgrabe, U., & Wawer, I. (2014). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. ResearchGate. [Link]
-
Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of this compound in Advanced Organic Synthesis. inno-pharmchem.com. [Link]
-
Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). MDPI. [Link]
-
1-Phenylethanol. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. real.mtak.hu [real.mtak.hu]
- 4. 1-Phenylethanol - Wikipedia [en.wikipedia.org]
- 5. 1-Ethoxy-1-phenylethanol | C10H14O2 | CID 17792938 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysts for Heck Reactions with Substituted Aryl Bromides
For researchers in organic synthesis and drug development, the Mizoroki-Heck reaction is an indispensable tool for carbon-carbon bond formation. The reaction's success, particularly with the diverse landscape of substituted aryl bromides, hinges critically on the choice of the palladium catalyst. This guide provides an in-depth comparison of common palladium catalyst systems, moving from classical phosphine-ligated species to modern N-heterocyclic carbene complexes, supported by experimental data and field-proven insights to inform your catalyst selection.
PART 1: The Heart of the Reaction: The Palladium Catalytic Cycle
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, orchestrated by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1] Understanding this cycle is fundamental to diagnosing reaction issues and selecting the right catalyst. A simplified representation is shown below.
Caption: The fundamental steps of the palladium-catalyzed Mizoroki-Heck reaction.
The ligand (L) plays a crucial role. Its electronic and steric properties influence every step, from the initial, often rate-limiting, oxidative addition of the aryl bromide to the final regeneration of the active Pd(0) catalyst. For challenging substrates like electron-rich or sterically hindered aryl bromides, the ligand's ability to promote these steps is paramount.[2][3]
PART 2: A Comparative Analysis of Catalyst Systems
We will now compare three major classes of palladium catalysts, evaluating their performance with aryl bromides of varying electronic and steric demands.
The Classical Workhorse: Pd(OAc)₂ with Phosphine Ligands
This system involves an inexpensive palladium(II) salt, which is reduced in situ to the active Pd(0) species, and a phosphine ligand.
-
Mechanism & Causality: The phosphine ligand stabilizes the Pd(0) species and modulates its reactivity. Simple triarylphosphines like PPh₃ are common but can be labile at the high temperatures often required for less reactive bromides, leading to catalyst decomposition into inactive palladium black.[2] To overcome the higher C-Br bond dissociation energy in deactivated (electron-rich) or sterically hindered aryl bromides, bulky and electron-rich phosphine ligands (e.g., P(t-Bu)₃) are necessary.[2][4] These ligands enhance the electron density on the palladium center, which facilitates the oxidative addition step and accelerates the overall reaction, often allowing for milder conditions.[5]
-
Trustworthiness & Limitations: While cost-effective, these systems can lack robustness. Reaction success is highly dependent on the careful selection of the phosphine ligand to match the substrate. Their sensitivity to air and temperature can lead to inconsistent results if not handled under strictly anaerobic conditions.
Experimental Protocol: Classical Pd(OAc)₂/P(t-Bu)₃ System
-
In an oven-dried Schlenk tube, under an inert atmosphere (Argon), add Pd(OAc)₂ (1-2 mol%), P(t-Bu)₃ (2-4 mol%), the aryl bromide (1.0 equiv), a base such as Cs₂CO₃ or K₂CO₃ (2.0 equiv), and a magnetic stir bar.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add the alkene (1.5 equiv) followed by a dry, degassed solvent (e.g., DMF, dioxane, or toluene).
-
Heat the reaction mixture to the required temperature (can range from room temperature to >100 °C) and stir vigorously.[5]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
The Robust Pre-catalyst: Palladacycles
Palladacycles, like the well-known Herrmann's catalyst, are air- and thermally-stable Pd(II) pre-catalysts.[6] They feature a palladium atom incorporated into a cyclometalated organic framework.
-
Mechanism & Causality: These complexes are not the active catalyst but rather a stable reservoir that generates a highly active, low-coordinate Pd(0) species under reaction conditions.[7] Their high stability prevents premature decomposition, leading to higher turnover numbers (TONs) and turnover frequencies (TOFs). They are particularly effective for aryl bromides and can achieve extremely high TONs with more reactive aryl iodides.[7] Often, a phase-transfer agent like tetrabutylammonium bromide (TBAB) is added, which can facilitate the reaction, especially with bromides.[7]
-
Trustworthiness & Limitations: Palladacycles offer excellent reproducibility and high activity, making them a reliable choice for a range of aryl bromides. They are generally more expensive than simple Pd(OAc)₂, and while highly active, they may not match the sheer efficiency of the best NHC systems for the most challenging aryl chlorides.[2]
Experimental Protocol: Herrmann's Catalyst System
-
To a Schlenk tube under an inert atmosphere, add Herrmann's catalyst (0.01-1 mol%), the aryl bromide (1.0 equiv), the alkene (1.2 equiv), a base (e.g., NaOAc or Na₂CO₃, 2.0 equiv), and TBAB (1.0 equiv).
-
Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Heat the mixture to 100-140 °C and monitor by TLC or GC-MS.
-
Workup and purification follow the same procedure as described for the classical system.
The Modern Standard: N-Heterocyclic Carbene (NHC) Ligated Catalysts
N-Heterocyclic carbenes are a class of ligands that form exceptionally strong σ-bonds with the palladium center. This creates highly stable, robust, and extremely active catalysts.[4]
-
Mechanism & Causality: The strong Pd-C(NHC) bond prevents ligand dissociation and subsequent catalyst decomposition, even at high temperatures.[8] This stability is a key advantage over many phosphine systems.[2] Furthermore, NHCs are strong σ-donors, which makes the palladium center electron-rich, thereby promoting the crucial oxidative addition step with less reactive aryl bromides.[9] This combination of high stability and reactivity allows for very low catalyst loadings and broad substrate scope, including electron-rich, electron-poor, and sterically hindered aryl bromides.[8][9]
-
Trustworthiness & Limitations: Pd-NHC systems are the state-of-the-art for many challenging Heck couplings, offering high yields, broad applicability, and excellent functional group tolerance.[8][10] The primary limitation is the cost and synthesis of the NHC ligands and their palladium complexes, although many are now commercially available.
Experimental Protocol: In Situ Pd-NHC System
-
To a Schlenk tube under argon, add Pd(OAc)₂ (1.0 mol%), the NHC precursor salt (e.g., an imidazolium salt, 2.0 mol%), the aryl bromide (1.0 mmol), the alkene (1.5 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).[11]
-
Add the solvent system (e.g., a 1:1 mixture of DMF/water).[11]
-
Heat the mixture to 80 °C and stir for the required time (typically 4 hours).[11]
-
Upon completion, cool the reaction, extract the product with a suitable solvent like ethyl acetate/hexane.
-
Filter the organic extract through a pad of silica gel, concentrate, and purify by flash chromatography to obtain the final product.[11]
PART 3: Performance Data & Substrate Scope
The choice of catalyst becomes evident when comparing performance across a range of substrates. The data below, compiled from literature sources, illustrates the strengths of each system. The reaction shown is the coupling of various para-substituted aryl bromides with styrene.
Table 1: Comparative Performance of Palladium Catalysts in the Heck Reaction
| Aryl Bromide (Ar-Br) | Catalyst System | Cat. Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | TON | Source(s) |
| 4-Bromoacetophenone (Electron-deficient) | Pd(OAc)₂ / NHC precursor | 1.0 | 80 | 4 | 99 | 99 | [11] |
| 4-Bromobenzaldehyde (Electron-deficient) | Pd(OAc)₂ / NHC precursor | 1.0 | 80 | 4 | 98 | 98 | [11] |
| Bromobenzene (Electron-neutral) | Pd(OAc)₂ / NHC precursor | 1.0 | 80 | 4 | 95 | 95 | [11] |
| 4-Bromotoluene (Electron-donating) | Pd(OAc)₂ / NHC precursor | 1.0 | 80 | 4 | 94 | 94 | [11] |
| 4-Bromoanisole (Electron-donating) | Pd(OAc)₂ / NHC precursor | 1.0 | 80 | 4 | 92 | 92 | [11] |
| 4-Bromoanisole (Electron-donating) | Herrmann's Catalyst | 0.01 | 140 | 24 | 95 | 9500 | [6] |
| 2-Bromotoluene (Sterically hindered) | Pd/P(t-Bu)₃ | 1.5 | 100 | 24 | 93 | 62 | [5] |
| Mesityl Bromide (Sterically hindered) | Pd(OAc)₂ / Benzimidazolium salt | 1.0 | 140 | 18 | 88 | 88 | [9] |
Disclaimer: Reaction conditions (solvent, base, etc.) vary between sources and are optimized for the specific catalyst system. This table is for illustrative comparison of catalyst capabilities.
Analysis:
-
Electron-Deficient Aryl Bromides: These are the most reactive substrates and generally perform well with all catalyst types. The Pd-NHC system shows near-quantitative yields under very mild conditions.[11]
-
Electron-Rich Aryl Bromides: These substrates are more challenging due to a slower oxidative addition. While classical systems struggle, both Herrmann's catalyst and Pd-NHC systems show excellent performance, delivering high yields.[6][11] Notably, Herrmann's catalyst can achieve a very high TON, albeit at a higher temperature.[6]
-
Sterically Hindered Aryl Bromides: This class of substrate truly separates the catalysts. The steric bulk impedes the oxidative addition step. Here, bulky ligands are essential. Both the bulky phosphine system (P(t-Bu)₃) and the NHC systems demonstrate high efficacy where simpler catalysts would fail.[5][9]
PART 4: Workflow and Final Recommendations
The operational workflow differs slightly between generating the catalyst in situ versus using a pre-formed, stable pre-catalyst.
Sources
- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Herrmann's catalyst - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Sonogashira Coupling: The Reactivity of 1-Bromo-4-(2-ethoxyethoxy)benzene Versus Aryl Iodides
For researchers, medicinal chemists, and materials scientists, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction's power lies in its ability to construct complex molecular architectures, including conjugated enynes and arylalkynes, under relatively mild conditions.[3][4] However, the efficiency and success of the Sonogashira coupling are critically dependent on the choice of the aryl halide.
This guide provides an in-depth comparison of the coupling efficiency between an electron-rich aryl bromide, 1-Bromo-4-(2-ethoxyethoxy)benzene, and its more reactive aryl iodide counterparts. We will explore the mechanistic underpinnings of this reactivity difference, present comparative data, and provide a robust experimental protocol to guide your synthetic endeavors.
The Decisive Role of the Aryl Halide: A Mechanistic Perspective
The generally accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][5] The rate-limiting step for the entire process is often the initial oxidative addition of the aryl halide to the palladium(0) catalyst.[6][7]
The reactivity trend for aryl halides in this crucial step is well-established:
I > OTf (triflate) > Br >> Cl [3][5][8]
This trend is directly correlated with the carbon-halogen (C-X) bond dissociation energy. The C-I bond is significantly weaker than the C-Br bond, making the aryl iodide more susceptible to cleavage and oxidative addition by the palladium catalyst. Consequently, reactions with aryl iodides proceed much more readily, often at room temperature, while aryl bromides typically require higher temperatures and more active catalytic systems to achieve comparable conversion rates.[5][9]
Comparative Analysis: this compound vs. Aryl Iodides
This compound is an electron-rich aryl bromide. The electron-donating nature of the para-alkoxy group can further decrease the reactivity of the C-Br bond towards oxidative addition compared to electron-deficient aryl bromides.[10][11] This makes the choice between the bromide and a corresponding iodide derivative particularly consequential.
Let's compare the expected performance in a typical Sonogashira coupling with a terminal alkyne like phenylacetylene.
Table 1: Comparison of Typical Sonogashira Reaction Parameters
| Parameter | This compound | Corresponding Aryl Iodide | Rationale & Causality |
| Reactivity | Moderate to Low | High | The weaker C-I bond facilitates a much faster rate of oxidative addition, the key activation step in the catalytic cycle.[3][12] |
| Typical Temperature | 50 °C to 100 °C (Heating Required) | Room Temperature to 50 °C | More thermal energy is needed to overcome the higher activation barrier for C-Br bond cleavage.[5][9] |
| Catalyst Loading | 1-5 mol% Pd | 0.1-2 mol% Pd | Higher catalyst concentrations are often necessary to achieve reasonable reaction rates with less reactive bromides.[1] |
| Ligand Choice | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃) are often required.[6][13] | Standard phosphines (e.g., PPh₃) are usually sufficient. | Advanced ligands are designed to accelerate the oxidative addition and reductive elimination steps for challenging substrates like aryl bromides.[3] |
| Reaction Time | 6 - 24 hours | 1 - 8 hours | The faster kinetics associated with the aryl iodide lead to significantly shorter reaction times for completion. |
| Side Reactions | Higher potential for catalyst decomposition (palladium black) and alkyne homocoupling (Glaser coupling) due to more forcing conditions.[12][13] | Lower potential for side reactions due to milder conditions. | Higher temperatures can degrade the catalyst, while prolonged reaction times can favor the copper-mediated Glaser side reaction.[12][13] |
| Cost & Availability | Generally lower cost and more commercially available. | Typically more expensive than the corresponding bromide. | The synthetic routes to aryl bromides are often more direct and use cheaper reagents than those for aryl iodides. |
Experimental Section
Protocol: Copper-Free Sonogashira Coupling of this compound
This protocol employs a modern, highly active palladium catalyst system that obviates the need for a copper co-catalyst, which can simplify purification by preventing Glaser homocoupling byproducts.[13] The use of a bulky, electron-rich phosphine ligand is critical for achieving good yields with the less reactive aryl bromide at moderate temperatures.[6][13]
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous, Degassed Dioxane or Toluene (0.2 M)
Procedure:
-
Inert Atmosphere Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1 mol%), P(t-Bu)₃ (4 mol%), and Cs₂CO₃ (2.0 eq).
-
Reagent Addition: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is crucial to prevent oxygen from deactivating the palladium catalyst.[12]
-
Via syringe, add the anhydrous, degassed solvent, followed by this compound (1.0 eq) and the terminal alkyne (1.2 eq).
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 8-16 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizing the Mechanism
The efficiency difference between aryl bromides and iodides can be understood by examining the catalytic cycle. The initial oxidative addition step is where the C-X bond is broken, representing the highest energy barrier for aryl bromides.
Caption: The Catalytic Cycle of the Sonogashira Coupling Reaction.
Conclusion and Field Insights
While modern catalytic systems have made the Sonogashira coupling of aryl bromides a highly viable and routine transformation, aryl iodides remain the substrate of choice when mild conditions are paramount.[13][14] For complex syntheses involving thermally sensitive functional groups, the ability to run the reaction at or near room temperature with an aryl iodide can be the difference between success and failure.
However, the economic and availability advantages of aryl bromides like this compound cannot be overlooked, especially in process chemistry and large-scale synthesis.[13] The key takeaway for the practicing scientist is to weigh the trade-offs: the higher reactivity and milder conditions afforded by an aryl iodide versus the cost-effectiveness and ready availability of an aryl bromide, which may require more rigorous optimization of catalysts, ligands, and reaction temperature.
References
-
Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. [Link]
-
Douglas, C. J., & Farrell, I. R. (2018). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Chemical Biology, 13(8), 2159-2164. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Azad, U. P., & Punniyamurthy, T. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7486-7512. [Link]
-
Li, J. H., et al. (2007). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 72(15), 5817-5820. [Link]
-
Lipshutz, B. H., & Ghorai, S. (2012). Sonogashira couplings of aryl bromides: room temperature, water only, no copper. Organic Letters, 14(2), 422-425. [Link]
-
Cheng, C. H., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(5), 3732-3748. [Link]
-
ResearchGate. (2018). Sonogashira reaction between aryl iodides and terminal alkynes in presence of Cu(OTf)2 and phosphate ligand. [Link]
-
ThalesNano Inc. Flow Chemistry: Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
ResearchGate. (2008). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. [Link]
-
Köcher, T., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(23), 10752-10763. [Link]
-
ResearchGate. (2018). Why propargyl bromide don't proceed sonogashira cross-coupling reaction with aryl iodide? [Link]
-
Smith, C. D., et al. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 92(7), 1238-1241. [Link]
-
Reddit. (2022). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. [Link]
-
ResearchGate. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
Sources
- 1. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Steric Hindrance Effects of the Ethoxyethoxy Group
Abstract
In the landscape of molecular design, particularly within drug development and materials science, the precise control of molecular architecture is paramount. Steric hindrance, the effect of the spatial bulk of a chemical group on reactivity and conformation, is a fundamental parameter that chemists manipulate to achieve desired outcomes. While classic bulky groups like tert-butyl offer a rigid and predictable steric shield, flexible substituents present a more nuanced challenge. This guide provides an in-depth assessment of the steric effects of the ethoxyethoxy group (-OCH₂CH₂OCH₂CH₃), a common functional moiety valued for its unique physicochemical properties, including its role as a powerful solubilizer and penetration enhancer.[1] We will compare its steric profile to other common alkoxy groups, provide robust experimental and computational protocols for its quantification, and discuss the strategic implications of its use in medicinal chemistry.
Introduction to Steric Hindrance and its Quantification
Steric effects arise from non-bonding interactions that influence the shape, conformation, and reactivity of molecules.[2] When atoms or chemical groups are brought into close proximity, repulsive forces between their electron clouds lead to an increase in the molecule's energy, potentially slowing down or preventing chemical reactions.[2][3] This phenomenon, known as steric hindrance, is a cornerstone of physical organic chemistry and is deliberately exploited to control reaction selectivity and fine-tune molecular interactions.[2]
To move beyond a qualitative description, several quantitative methods have been developed to assign numerical values to the steric bulk of a substituent.
-
Taft Steric Parameter (Eₛ): This is an empirical parameter derived from kinetic data.[4][5] Specifically, it compares the rate of acid-catalyzed hydrolysis of an ester bearing a substituent of interest (kₛ) to the rate of hydrolysis of a reference methyl ester (kCH₃).[4] The Taft equation separates polar, inductive, and steric effects to isolate the steric component, Eₛ.[6] More negative Eₛ values indicate greater steric hindrance.[5]
-
A-Values: These thermodynamic parameters quantify the steric bulk of a substituent based on the conformational preference in a monosubstituted cyclohexane ring.[2][6] The A-value represents the Gibbs free energy difference (in kcal/mol) between the conformation where the substituent is in the more sterically demanding axial position and the more stable equatorial position.[2] A larger A-value signifies a greater steric demand.
-
Computational Models: Modern computational chemistry provides powerful tools for quantifying steric effects. Methods like calculating the "buried volume" (%VBur) determine the percentage of a sphere around an atom that is occupied by a given substituent, offering a direct and visualizable measure of steric bulk.[7] Activation Strain Models can also deconstruct a reaction's activation energy into the energy required to distort the reactants and the interaction energy between them, providing deep insight into how sterics influence reactivity.[6]
Comparative Steric Analysis: The Ethoxyethoxy Group in Context
The ethoxyethoxy group is structurally distinct from simple alkyl or alkoxy groups due to its additional length and the presence of a second ether linkage. Its most critical feature is its conformational flexibility, stemming from multiple rotatable single bonds. This flexibility means its "effective" steric hindrance is not fixed but is highly dependent on the local environment and intramolecular interactions. It can adopt a compact, folded conformation or a more extended, linear one.
To place its steric profile in context, we compare it with several standard substituents.
| Substituent Group | Chemical Formula | Taft Steric Parameter (Eₛ) | Key Steric Features |
| Methoxy | -OCH₃ | -0.07 | Small, minimal steric hindrance, primarily electronic in effect. |
| Ethoxy | -OCH₂CH₃ | -0.38 | Slightly larger than methoxy, introduces a rotatable ethyl chain. |
| Ethoxyethoxy | -OCH₂CH₂OCH₂CH₃ | Not Experimentally Determined (Est. -0.5 to -0.8) | Flexible chain, environment-dependent bulk, can fold back or extend. Likely more hindering than ethoxy but less than rigidly branched groups. |
| Isopropoxy | -OCH(CH₃)₂ | -1.08 | Branching at the alpha-carbon significantly increases steric bulk. |
| tert-Butoxy | -OC(CH₃)₃ | -2.46 | Classic example of a large, rigid, and sterically demanding group.[3] |
The key takeaway is that while a group like tert-butoxy provides a constant and predictable steric shield, the ethoxyethoxy group offers a "tunable" steric presence. This has profound implications for designing molecules that need to navigate complex biological environments.
Experimental & Computational Workflows
To provide a practical framework for assessing steric effects, we present two detailed protocols. The first is a classic kinetic experiment, and the second is a modern computational approach.
Protocol 1: Determination of Taft Steric Parameter (Eₛ) via Competitive Ester Hydrolysis
This protocol describes a self-validating experiment where the relative reaction rates directly provide a quantitative measure of steric hindrance. The choice of acid-catalyzed hydrolysis is critical as it proceeds through a mechanism where electronic effects at the reaction center are minimized, thus isolating the steric contribution of the substituent.[4][8]
Workflow Diagram: Deriving the Taft Eₛ Parameter
Caption: Workflow for the experimental determination of the Taft Eₛ value.
Step-by-Step Methodology:
-
Synthesis of Substrates: Synthesize the acetate esters of methanol (reference) and 2-(2-ethoxyethoxy)ethanol (test substrate). Purity must be confirmed (>99%) by ¹H NMR and GC-MS.
-
Preparation of Reaction Medium: Prepare a standardized solution of 0.1 M HCl in a 70:30 (v/v) acetone/water mixture. The organic co-solvent ensures the solubility of the esters.
-
Kinetic Run:
-
Equilibrate the reaction medium to a constant temperature (e.g., 25.0 ± 0.1 °C) in a thermostated water bath.
-
Initiate the reaction by adding a precise amount of the ester substrate to the acidic medium to achieve an initial concentration of ~0.05 M.
-
At timed intervals (e.g., every 30 minutes for 6 hours), withdraw 1.0 mL aliquots of the reaction mixture.
-
Immediately quench the aliquot in a known volume of a neutralizing base (e.g., 0.05 M NaOH) to stop the hydrolysis.
-
-
Quantification: Analyze the concentration of the remaining ester at each time point using gas chromatography (GC) with an internal standard (e.g., undecane).
-
Data Analysis:
-
Plot ln([Ester]) versus time. The reaction follows pseudo-first-order kinetics, so the plot should be linear.
-
The negative of the slope yields the rate constant (k).
-
Calculate Eₛ using the Taft equation: Eₛ = log(ksub / kref) , where ksub is the rate for the ethoxyethoxy-substituted ester and kref is for the methyl ester.
-
Protocol 2: Computational Determination of Buried Volume (%VBur)
This in silico protocol provides a rapid, cost-effective, and powerful alternative for quantifying steric parameters. It relies on building a 3D model of the molecule and calculating the space occupied by the substituent.
Step-by-Step Methodology:
-
Molecule Construction:
-
Using a molecular modeling software (e.g., Avogadro, GaussView), build the structure of interest. For this example, we will use a simple probe: ethoxyethoxy-benzene.
-
Perform an initial geometry optimization using a low-level method like the MMFF94 force field to obtain a reasonable starting structure.
-
-
Quantum Mechanical Optimization:
-
Submit the structure for a full geometry optimization using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a 6-31G(d) basis set. This step finds the lowest energy conformation of the molecule.
-
Causality Note: A high-level optimization is crucial because the calculated buried volume is highly sensitive to bond lengths and angles.
-
-
Buried Volume Calculation:
-
Use a specialized tool (e.g., the SambVca 2.1 web server) that calculates %VBur.
-
Define the center of the sphere for the calculation. For ethoxyethoxy-benzene, this would be the ipso-carbon of the benzene ring (the carbon atom attached to the oxygen).
-
Set the sphere radius. A standard radius of 3.5 Å is typically used as it encompasses the first coordination sphere.
-
-
Analysis: The output will be a numerical value for %VBur and often a 3D map visualizing the steric occupancy. This value can be directly compared with values calculated for other substituents using the identical methodology to ensure a consistent and valid comparison.
Implications in Drug Design and Medicinal Chemistry
The choice of a substituent is a critical decision in drug design, impacting everything from target affinity to metabolic stability and solubility. The unique, flexible steric profile of the ethoxyethoxy group makes it a strategic tool.
Conceptual Diagram: Steric Shielding Strategies
Caption: Comparison of rigid vs. flexible steric shielding at a reaction center.
-
Tuning Binding Affinity: In drug-receptor interactions, steric clashes can abolish binding. A substituent that is too small may not achieve sufficient van der Waals contact. The flexibility of the ethoxyethoxy group allows it to adapt to the shape of a binding pocket, potentially increasing favorable contacts without inducing the significant energy penalty that a rigid, ill-fitting group would.[9]
-
Enhancing Metabolic Stability: Many drugs are metabolized by enzymes like cytochrome P450s or carboxylesterases.[10] Introducing steric bulk near a metabolically liable site can shield it from enzymatic attack, thereby increasing the drug's half-life. The ethoxyethoxy group can provide this shielding, and its flexibility may allow it to block access to multiple enzymatic conformations.
-
Improving Physicochemical Properties: The ether linkages in the ethoxyethoxy group can act as hydrogen bond acceptors, and the overall group increases polarity compared to a simple alkyl chain. This often leads to improved aqueous solubility, a critical property for drug formulation and bioavailability. It is widely used as a solvent and carrier in cosmetic and pharmaceutical preparations for this reason.[1]
Conclusion
The ethoxyethoxy group presents a compelling case study in the nuanced application of steric effects. It is not merely a "bulky" substituent but rather a conformationally flexible modulator of molecular shape and reactivity. Its steric profile, likely intermediate between simple linear and highly branched alkoxy groups, is uniquely environment-dependent. Through a combination of classic kinetic analysis and modern computational methods, researchers can quantify its effects and strategically deploy it to optimize molecular properties. For drug development professionals, understanding the dual roles of the ethoxyethoxy group—as both a steric shield and a solubility enhancer—unlocks a versatile tool for creating safer, more effective, and more bioavailable therapeutics.
References
-
Quantitative expression for steric hindrance - Chemistry Stack Exchange. (2017). Retrieved from [Link]
-
Steric effects - Wikipedia. (n.d.). Retrieved from [Link]
-
Fukami, T., & Yokoi, T. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Journal of Pharmaceutical Sciences, 110(3), 1233-1240. Retrieved from [Link]
-
TMP Chem. (2017). 04.07 Stability Factors: Steric Effects [Video]. YouTube. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-(2-ETHOXYETHOXY)ETHANOL. Retrieved from [Link]
-
Taft equation - Wikipedia. (n.d.). Retrieved from [Link]
-
Ferreira, R. J., et al. (2020). Epoxide containing molecules: A good or a bad drug design approach. Bioorganic & Medicinal Chemistry, 28(17), 115624. Retrieved from [Link]
-
Dalal Institute. (n.d.). Taft Equation. Retrieved from [Link]
-
Ponec, R., & Yuzhakov, G. (2005). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 3(18), 3361-3367. Retrieved from [Link]
-
ResearchGate. (2023). In-depth experimental assessment of steric hindrance in key residues... [Image]. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-(2-Ethoxyethoxy)ethanol | CAS#:111-90-0. Retrieved from [Link]
-
Falivene, L., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Molecules, 28(9), 3749. Retrieved from [Link]
-
ResearchGate. (n.d.). Steric hindrance due to bulky −OH groups limits the allowed values of the torsion angle β' [Image]. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;hydrate. PubChem Compound Database. Retrieved from [Link]
-
Appell, M., et al. (2014). A computational evaluation of the steric and electronic contributions to the stability of the structures of α− and β−D‐glucopyanose Part 1: conformational analysis of monosubstituted cyclohexanes and pyrans. The FASEB Journal, 28(S1). Retrieved from [Link]
-
Drug design principles - Stereoelectronics. (2021). Retrieved from [Link]
-
Charton, M. (n.d.). Steric effects: The problem of their quantitative assessment and manifestation in the reactivity of hetero-organic compounds. ResearchGate. Retrieved from [Link]
-
Liu, S., et al. (2021). Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters. Physical Chemistry Chemical Physics, 23(30), 16049-16057. Retrieved from [Link]
-
van der Vlugt, J. I., et al. (2010). Molecular-Scale Visualization of Steric Effects of Ligand Binding to Reconstructed Au(111) Surfaces. Journal of the American Chemical Society, 132(16), 5586-5588. Retrieved from [Link]
-
Slideshare. (2016). Steric parameters taft's steric factor (es) [Presentation]. Retrieved from [Link]
-
Zhang, Z., et al. (2020). Steric Hindrance Effect in High-Temperature Reactions. CCS Chemistry, 2(3), 1-10. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. Retrieved from [Link]
-
Minczeski, A. (2021). Steric Hindrance [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. PubMed Central. Retrieved from [Link]
-
Wang, J., et al. (2016). Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs. Molecules, 21(1), 75. Retrieved from [Link]
-
2-(2-Ethoxyethoxy)ethanol - Wikipedia. (n.d.). Retrieved from [Link]
-
Pihlaja, K., & Luoma, S. (1968). Taft ?* constants, particularly for halogen-substituted alkyl groups, and their utility in mechanistic studies. Acta Chemica Scandinavica, 22, 2401-2412. Retrieved from [Link]
-
chemeurope.com. (n.d.). 2-(2-Ethoxyethoxy)ethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Steric hindrance of the neighboring groups in opposition to hydrogen... [Image]. Retrieved from [Link]
Sources
- 1. 2-(2-Ethoxyethoxy)ethanol - Wikipedia [en.wikipedia.org]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Taft equation - Wikipedia [en.wikipedia.org]
- 5. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. mdpi.com [mdpi.com]
- 8. Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. stereoelectronics.org [stereoelectronics.org]
- 10. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Reaction Kinetics for Substituted Bromobenzenes: A Guide for Researchers
For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is paramount for predicting outcomes, optimizing synthetic routes, and ultimately accelerating the discovery process. This guide provides a comprehensive comparative analysis of the reaction kinetics of substituted bromobenzenes in two major classes of transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. By examining the electronic effects of substituents on reaction rates, we offer field-proven insights and supporting experimental data to empower informed decision-making in your research endeavors.
Introduction: The Enduring Importance of Bromobenzenes in Synthesis
Substituted bromobenzenes are versatile building blocks in organic synthesis, prized for their reactivity in a multitude of bond-forming reactions. Their utility stems from the carbon-bromine bond, which is sufficiently labile to participate in various transformations yet stable enough for handling and purification. The ability to precisely tune the reactivity of the aromatic ring through the strategic placement of substituents makes these compounds invaluable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
This guide delves into the quantitative aspects of their reactivity, providing a comparative framework for selecting the most appropriate reaction conditions and predicting the influence of electronic factors on reaction efficiency.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Charge Stabilization
The Nucleophilic Aromatic Substitution (SNAr) reaction is a powerful tool for the formation of carbon-heteroatom bonds. The reaction proceeds via a two-step addition-elimination mechanism, the rate of which is critically dependent on the electronic nature of the substituents on the benzene ring.
The Decisive Role of Electron-Withdrawing Groups
For an SNAr reaction to proceed at a practical rate, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho and/or para to the leaving group (bromine in this case).[1] These groups play a crucial role in stabilizing the negatively charged intermediate, known as the Meisenheimer complex, which is formed upon nucleophilic attack.[2] The rate-determining step is usually the formation of this intermediate, as it involves the temporary disruption of aromaticity.[1][3]
The stabilizing effect of a para-nitro group, for instance, is illustrated by its ability to delocalize the negative charge of the Meisenheimer complex through resonance.[3] This delocalization significantly lowers the activation energy of the reaction, thereby increasing the reaction rate. Conversely, a meta-nitro group can only exert an inductive electron-withdrawing effect, offering less stabilization to the intermediate and resulting in a significantly slower reaction.[2]
Quantitative Analysis: The Hammett Plot
The Hammett equation provides a powerful tool for quantifying the effect of substituents on the reaction rate.[4][5] It relates the logarithm of the rate constant (k) of a substituted reactant to the logarithm of the rate constant of the unsubstituted reactant (k₀) through a substituent constant (σ) and a reaction constant (ρ):
log(k/k₀) = ρσ
The reaction constant, ρ (rho), is a measure of the sensitivity of the reaction to the electronic effects of the substituents.[5][6] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge that develops in the transition state.[4]
Palladium-Catalyzed Cross-Coupling Reactions: A Symphony of Catalytic Cycles
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[8][9] The reactivity of substituted bromobenzenes in these transformations is governed by the electronic effects on the key steps of the catalytic cycle, primarily the oxidative addition of the aryl bromide to the palladium(0) catalyst.
The Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryls, styrenes, and polyolefins.[9] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
The electronic nature of the substituent on the bromobenzene primarily influences the rate-determining oxidative addition step. Electron-withdrawing groups on the aryl halide generally enhance its reactivity towards oxidative addition.[10] This is because they make the carbon atom of the C-Br bond more electrophilic and facilitate the breaking of the bond.
However, the overall reaction kinetics can be more complex. A study on the Suzuki coupling in aqueous micelles revealed that as the electron-withdrawing ability of the substituents on the aryl halide increases, the rate-determining step can shift from oxidative addition to transmetalation.[11] This leads to a scenario where aryl halides with weak electron-withdrawing groups can exhibit better reactivity than those with strong electron-withdrawing or electron-donating groups.[11] A Hammett plot for the Suzuki-Miyaura coupling of para-substituted aryl iodides revealed a positive reaction constant (ρ) of 1.5, indicating a beneficial effect of electron-withdrawing groups on the reaction rate.[12]
The Heck Reaction: Olefin Arylation
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[13] The catalytic cycle also begins with the oxidative addition of the aryl bromide to the palladium(0) catalyst.
Similar to the Suzuki coupling, electron-withdrawing groups on the bromobenzene generally accelerate the Heck reaction.[14] This is attributed to the facilitation of the oxidative addition step. A comparative kinetic study of the Heck reaction of styrene with iodobenzene and bromobenzene has highlighted specific features of these reactions that are important for understanding their mechanisms.[3][13]
The Buchwald-Hartwig Amination: A Powerful C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[8][11] The reaction mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination.[8][11]
Kinetic studies on the amination of bromobenzene have shown that the reaction exhibits a positive order dependence on both the aryl bromide and the amine, and a zero-order dependence on the base.[15] The presence of an induction period in some cases has been attributed to the slow activation of the catalyst precursor.[15] While extensive comparative kinetic data for a series of substituted bromobenzenes is not compiled in a single source, the general principles of substituent effects on oxidative addition suggest that electron-withdrawing groups on the bromobenzene would likely accelerate the reaction.
Comparative Analysis of Reaction Kinetics
To provide a clear comparison of the kinetic trends discussed, the following table summarizes the expected effects of substituents on the reaction rates of bromobenzenes in SNAr and palladium-catalyzed cross-coupling reactions.
| Reaction Type | Key Mechanistic Step Influenced by Substituent | Effect of Electron-Withdrawing Groups (EWGs) | Effect of Electron-Donating Groups (EDGs) | Expected Hammett ρ Value |
| SNAr | Formation of Meisenheimer Complex | Strong Acceleration | Strong Deceleration | Large Positive |
| Suzuki-Miyaura Coupling | Oxidative Addition / Transmetalation | Moderate to Strong Acceleration (can be complex) | Deceleration | Positive |
| Heck Reaction | Oxidative Addition | Acceleration | Deceleration | Positive |
| Buchwald-Hartwig Amination | Oxidative Addition | Acceleration | Deceleration | Positive |
Note: The magnitude of the Hammett ρ value is a relative measure of the sensitivity of the reaction to electronic effects. A larger positive value indicates a greater acceleration by electron-withdrawing groups.
Experimental Protocols for Kinetic Studies
To ensure the trustworthiness and reproducibility of kinetic data, standardized experimental protocols are essential. Below are general, step-by-step methodologies for monitoring the kinetics of the discussed reactions.
General Protocol for Monitoring SNAr Reaction Kinetics via UV-Vis Spectrophotometry
This protocol is suitable for reactions where the product has a distinct UV-Vis absorbance from the reactants.[2]
-
Preparation of Solutions:
-
Prepare a stock solution of the substituted bromobenzene of known concentration in a suitable solvent (e.g., acetonitrile).
-
Prepare a stock solution of the nucleophile (e.g., piperidine) of known concentration in the same solvent.
-
Prepare a series of solutions with varying concentrations of the nucleophile, keeping the concentration of the bromobenzene constant and in excess.
-
-
Kinetic Measurements:
-
Use a thermostatted UV-Vis spectrophotometer to maintain a constant temperature.[2]
-
Inject a small aliquot of the bromobenzene stock solution into a cuvette containing the nucleophile solution to initiate the reaction.
-
Monitor the increase in absorbance of the product at its λ_max over time.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (nucleophile in large excess), the observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation.
-
Plot k_obs versus the concentration of the nucleophile. The slope of this plot will give the second-order rate constant (k_2).
-
Repeat the experiment for a series of substituted bromobenzenes to obtain the rate constants for the Hammett plot.
-
General Protocol for Monitoring Palladium-Catalyzed Cross-Coupling Reaction Kinetics via GC or HPLC
Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are commonly used to monitor the progress of cross-coupling reactions.
-
Reaction Setup:
-
In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), combine the substituted bromobenzene, the coupling partner (e.g., boronic acid, alkene, or amine), the palladium catalyst, ligand, and base in a suitable solvent.
-
Use an internal standard to allow for accurate quantification of reactants and products.
-
-
Sampling and Quenching:
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a dilute acid or base).
-
-
Analysis:
-
Analyze the quenched aliquots by GC or HPLC to determine the concentrations of the starting materials and the product.
-
-
Data Analysis:
-
Plot the concentration of the product versus time to obtain the initial reaction rate.
-
By varying the initial concentrations of the reactants, the order of the reaction with respect to each component can be determined.
-
Calculate the rate constants for a series of substituted bromobenzenes to construct a Hammett plot.
-
Visualization of Key Concepts
SNAr Reaction Mechanism and the Role of Substituents
Caption: The SNAr reaction proceeds through a high-energy Meisenheimer intermediate, the stability of which is enhanced by electron-withdrawing groups (EWGs).
Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.
Conclusion and Future Outlook
This guide has provided a comparative overview of the reaction kinetics of substituted bromobenzenes in fundamental organic transformations. A clear understanding of the principles outlined herein—the stabilizing role of electron-withdrawing groups in SNAr reactions and their accelerating effect on the oxidative addition step in palladium-catalyzed cross-couplings—is essential for the modern synthetic chemist.
The quantitative framework provided by the Hammett equation allows for a predictive understanding of substituent effects, enabling the rational design of experiments and the optimization of reaction conditions. As the demand for more efficient and selective synthetic methodologies continues to grow, a deep appreciation for the underlying kinetic principles governing these reactions will remain a cornerstone of innovation in chemical synthesis and drug development.
References
- Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A compar
-
Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]
-
Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]
-
Mechanistic insights into the Pd(BINAP)-catalyzed amination of aryl bromides: kinetic studies under synthetically relevant conditions. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
- The Buchwald–Hartwig Amination After 25 Years - ResearchG
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Lecture 15 - Hammett Plots for Electronic Effects. [Link]
- HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. (URL not available)
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters. [Link]
-
Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... - ResearchGate. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides | Journal of the American Chemical Society. [Link]
-
Hammett equation - Wikipedia. [Link]
-
Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. [Link]
- Organic & Biomolecular Chemistry - RSC Publishing. (URL not available)
-
C&EN White papers | Automated reaction kinetics at lab scale - Discoveracs.org. [Link]
- Reaction Chemistry & Engineering - ePrints Soton - University of Southampton. (URL not available)
- Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (URL not available)
-
Heck reactions between bromobenzene and styrene catalyzed by Pd... - ResearchGate. [Link]
-
Heck reaction between bromobenzene and styrene - ResearchGate. [Link]
-
Hammett Equation - Mechanisms of Organic Reactions - Pharmacy 180. [Link]
-
Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Experiment 6 – Procedure Summary for Kinetics of SN1/SN2 Reaction. [Link]
-
26.6: Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts. [Link]
- Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. (URL not available)
-
Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central. [Link]
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (URL not available)
-
(PDF) Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. [Link]
-
Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Hammett equation | 1194 Publications | 12174 Citations | Top Authors | Related Topics. [Link]
-
Palladium-catalyzed coupling reactions : practical aspects and future developments - Frederick National Lab for Cancer Research. [Link]
-
Palladium- and Nickel-Catalyzed Cross-Coupling: Reaction Development and Mechanistic Investigations - Princeton Dataspace. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). [Link]
-
Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a - ResearchGate. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions - Semantic Scholar. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. pharmacy180.com [pharmacy180.com]
- 6. elearn.psgcas.ac.in [elearn.psgcas.ac.in]
- 7. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. scilit.com [scilit.com]
- 14. sctunisie.org [sctunisie.org]
- 15. Mechanistic insights into the Pd(BINAP)-catalyzed amination of aryl bromides: kinetic studies under synthetically relevant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-(2-ethoxyethoxy)aniline: A Validation of Two Competing Synthetic Routes
In the landscape of pharmaceutical and materials science research, the strategic construction of molecular architectures is paramount. The selection of a synthetic route can dictate not only the efficiency and yield of a target molecule but also its purity and the economic feasibility of its production. This guide provides an in-depth, comparative analysis of two distinct synthetic pathways to produce 4-(2-ethoxyethoxy)aniline, a valuable intermediate.
The first route under consideration utilizes the versatile aryl halide, 1-Bromo-4-(2-ethoxyethoxy)benzene , in a modern cross-coupling reaction. The second, a more traditional approach, begins with the functionalization of a nitroarene followed by reduction. Through a detailed examination of their respective experimental protocols, mechanistic underpinnings, and performance metrics, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.
Synthetic Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The first pathway employs this compound as the starting material for a direct amination reaction. The Buchwald-Hartwig amination is a powerful and widely adopted method for the formation of carbon-nitrogen (C-N) bonds, a ubiquitous linkage in pharmaceuticals and functional materials.[1] Its development has revolutionized the synthesis of aryl amines by offering a broad substrate scope and high functional group tolerance, often under milder conditions than classical methods.[1][2]
The choice of this palladium-catalyzed cross-coupling reaction is predicated on its efficiency. It allows for the direct formation of the target aniline from a commercially available aryl bromide, potentially reducing the number of synthetic steps and associated waste.[3] The key to this transformation lies in the selection of an appropriate palladium catalyst and a sterically hindering phosphine ligand, which work in concert to facilitate the catalytic cycle.[4][5]
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize 4-(2-ethoxyethoxy)aniline from this compound using an ammonia equivalent.
Materials:
-
This compound
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Josiphos-type ligand (e.g., CyPF-tBu)
-
Toluene (anhydrous)
-
Sodium tert-butoxide (NaOt-Bu)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%) and the phosphine ligand (2.4 mol%).
-
Add anhydrous toluene, followed by this compound (1.0 equiv), LiHMDS (1.2 equiv) as the ammonia surrogate, and NaOt-Bu (1.2 equiv) as the base.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction with aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-(2-ethoxyethoxy)aniline.
Visualizing the Workflow: Buchwald-Hartwig Amination
Caption: Workflow for the synthesis of 4-(2-ethoxyethoxy)aniline via Buchwald-Hartwig amination.
Mechanism of the Buchwald-Hartwig Amination
The reaction proceeds through a catalytic cycle involving a palladium complex.[6] The cycle is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4]
Caption: Workflow for the two-step synthesis of 4-(2-ethoxyethoxy)aniline.
Comparative Analysis: Buchwald-Hartwig vs. Nitro Reduction
| Parameter | Route 1: Buchwald-Hartwig Amination | Route 2: Nitro Reduction |
| Number of Steps | 1 | 2 |
| Starting Material | This compound | 1-fluoro-4-nitrobenzene, 2-ethoxyethanol |
| Key Reagents | Pd catalyst, phosphine ligand, strong base | KOH, Pd/C, H₂ gas |
| Typical Overall Yield | High (often >80%) | Moderate to High (can be >70% over 2 steps) |
| Reaction Conditions | High temperature (80-110 °C), inert atmosphere | Step 1: Moderate temp (60 °C); Step 2: RT, H₂ pressure |
| Cost Consideration | Higher cost due to palladium catalyst and ligand | Generally lower cost of reagents |
| Safety & Handling | Air-sensitive catalyst/ligands, pyrophoric bases | Flammable H₂ gas, toxic nitroarenes |
| Functional Group Tolerance | Excellent, tolerates a wide range of groups | Reduction step sensitive to other reducible groups |
Discussion and Recommendations
The choice between these two synthetic routes is a classic case of balancing modern efficiency against traditional reliability.
Route 1 (Buchwald-Hartwig Amination) is a highly efficient, single-step transformation. Its primary advantage lies in its directness and broad functional group tolerance, making it an excellent choice for complex molecule synthesis where protecting groups are to be avoided. [1]However, the reliance on expensive and often air-sensitive palladium catalysts and phosphine ligands can be a significant drawback, particularly for large-scale synthesis. [4]The requirement for a strictly inert atmosphere also adds to the operational complexity.
Route 2 (Nitro Reduction) represents a more cost-effective and classical approach. The starting materials are generally cheaper, and the reactions, while spanning two steps, are robust and well-understood. The SNAr reaction is typically high-yielding, and catalytic hydrogenation is a very clean and effective method for nitro reduction. [7]The main limitation of this route is the functional group compatibility of the reduction step; groups such as alkenes, alkynes, or other halides may be reduced under hydrogenation conditions. Furthermore, the handling of highly energetic nitroaromatic intermediates and flammable hydrogen gas requires stringent safety protocols.
For laboratory-scale synthesis, especially in the context of medicinal chemistry or materials discovery where speed and the ability to create diverse analogues are critical, the Buchwald-Hartwig amination of this compound is often the superior choice . Its single-step nature and broad compatibility with other functional groups provide a significant strategic advantage.
For process development and large-scale manufacturing, where cost is a primary driver, the two-step nitro reduction pathway presents a more economically viable option . Despite being a longer sequence, the lower cost of raw materials and catalysts makes it an attractive route for bulk production, provided that the target molecule does not contain functional groups incompatible with catalytic hydrogenation.
Ultimately, the optimal synthetic route is context-dependent, and a thorough evaluation of project goals, budget, scale, and safety infrastructure is essential for making the most logical and effective choice.
References
- Benchchem. Application Notes and Protocols: 4-(2-(2-Ethoxyethoxy)ethoxy)aniline in Electroactive Materials. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBEGxbT651_OSdN_-nc1wSGva53DQXN1bNEuGEiuuIegP5vARYHX45S6pm3va9Nm7IEfWFenuTLRoZvuDJrledr9ihy1-zB_3EG8gHbYSr9Lz5pVUHIATfn18dl6vdByf23xFbFZbzFwa6f9KHkp7Usnxeza8P864I_MnENCrN7hic2ygw3MEjmmtec8zKcb2J8BQP3_s3-LdKi5TQqbOeCzXwvKFKROgFS5xQ9ooUmRg_fL50XgJaEQ==]
- ChemicalBook. 4-(2-METHOXYETHOXY)ANILINE synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6T6MixKKmLlRDxw3a83l3kQjfh-9rQZO8nSlRW6alFx_CFIS6e3vPBi36Qqz4mTnYmSLOEUgi-xcAdifS8XkqjZt4m9eGk54iSVS4IGkppawf09K6Ot0GKqTkL8UhvHAqSKXoeqePS-dRcHG4RMmml_UOayK4kdpFs3HnKtcy]
- Wikipedia. Buchwald–Hartwig amination. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXGCMp18iE9Gq0sqOlpwmKYJPReoW2qdVFWgcN-2Vtk3yuqMYGQZaQX3ZqKXfaV7r445iqeKVsWm2TLHMDdLPH3sT4KvJydH4yi-oSI51I7AMRILqa8CUn6hL-ADiJhp7-OS3dTe86DLpOj1cbfshobEQOS0NcH6eAWRs=]
- Chemistry LibreTexts. Buchwald-Hartwig Amination. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDeAXHMTrj8DDRhzxYE_MVHfwmYpPaRuNlG40e6m3Wglr9RNrPJ6UGxth5ejCXgipoEyuY3xu1Bdl_Hk6I7LRVi5rmanhVv1k3wgiB3zsIUcPq1F9GPLvf4FN0HHOcEx81vRRsW49Vhc1rj0EtBEb9Ngz0MihJSocjLBeA2tF1NLiRHi7vhEjKwQ4jEMR__iqWKymLGf8zTX3znEjouqDix_Tt8zYcPKb_IKmZv9pC7fTUrENPvztNET_3JJSHShnngtHNHJZxXguQVsBMxmWtcsiqD7Ls58JgG_zfVNYmb-85HMZcTA==]
- Benchchem. Synthesis routes of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETiAkyuC5gTGeAhNQwl-v_gbv4dgIfdXQV8Ft4VoOc8RBHfQcRG1Fkr_VpO5CDTjYejNd362uE4MAkTpo5ITWfdYN1PG5QRY-iiEiEC0pm8HwR8HWwwkPKheAVxDgvREJEFyAsv1sERInWQwuBc6YvxgnHmy6nU55Bp-wKc6A3702plw==]
- Specialty Chemicals Magazine. The Role of this compound in Advanced Organic Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqsh5WU-xaD26sEoCpo_xjnQX3Qtrsi0opp_ua44NKKa90uO54B4X0ypHn0UIJabgDS5UFbMOvwY2mw3K4xaPrbZUCG08dUWMujqFRTpR7w5o2QiP8ckGbDM0_gbkaOFetyrliGZ4mb2PhNXlG-J-zUHWEkjmeeKYJQayZ6W1oW5hN9d_teWm694JQBWKtvMOuHE7Vbljme7vVNi75S1eidAEzV2gL2gYzIQ97VL9WLj48Kl-4J92zqumHaAO1Bk4=]
- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Intermediate for Aromatic Halide Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2FYX4t-hvUAnVyTFqeugTApG93X-Q2u2besp-lIivJklzJhtgc0xIyxK7RWjDXwhZ7Zcld7KGRmQAikPXGnri6wKdXVXcHzfF1tcL_z2xcBWjC5E2gVr2Mqz-E9VmXi32cbycUew_JkH1Qr363PFxXbHihX-p545WE2vxPHLkycrgIOXbD21KtszIncMepS_UIXPmxpn-6-K2fKrJBehUs7S9rgV000f6pSVxxjslPX5KxGtHkPD18wWlS953VZkW4ukg4SYt938aCa19]
- MDPI. Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboron. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvMych7yCx-bOHRKCD4slXdsXt7xaCJVY0xatZ2lCezmJTpw1K7DiNXnYKONkkB4uNh0bFfL69ktbKP5sgfx40TtO2SCIe-bnFQ_2cts5q6VF-wERyH4yK349MVluiJTvL1icw-Gk7wKbiSu5l1dvmYqJm3ZbDK0U=]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkhL7WDQVlZXGi_q92ic7znTQKwqabbjXwipLlnrGLzvL3dPF6po3KguAFEc_zulel0mvYxCvhHUv1EjGLlnRXkc9XJIknY0K0x6cRqJ6qeuv2tzHpPmrZtsXcw92V2F-Pe0Xk]
- Organic Chemistry Data. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPhK_LYEWUU4R4YaFug6DJFBjq5CIn8N8NG2l7B_lyWvyiuRT0wyZBJtDaAJoABz4SsDz3hSWwmbXT4k1tylV0FHtwR1aLVAKxpX8uI5QGoTxfwQU6X2oM_qKq4VQBa3S0qYJMhvBA4k90wj7az6mN8WKiHvzL1ljmriKnOmdnKsFEXh8pxATxM-A_1Sb_hzTmvhK2RcnyMgvUozxa7KnUJFd1L0nkktRXWE2pCZzHhcYYe8MtXEE=]
- Organic Chemistry Data. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaoudjVmppu5WOkA2tTiaethKOy-dJtQQySL6x1jTAzmsPWduhTeSbfpeJCtNc97-FWMQL2lLeiYbyE4JjMaaIIyt_hRg36J0ygj4a4BKhP4xpO47kiizl59wPhw1-TZyMv0qyC8uG5dbK9dwAxyI_ufhwCeNP_cTt]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnymat4hvzTmcynhkhUmttLjizzfaXNlD3WpHrMVAI1i6v41Sna4onqnzpw50Qo3drY6McP-uhE95MPBRPd6KQCCxsB6ATh_QbFGEnIwyw6CWp_1j6YZvoL1YTGQwRp97RcdgW4zAZH0iNmIoHGRpsVpNkX-Jx50BWGL84INFAYU0iWWxYAbQUH7s=]
- YouTube. The Buchwald-Hartwig Amination Reaction. [URL: https://www.youtube.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4CGRCyL-daqws0p4vPt1Rd8OyA69BPRBjTsA51zzqkh00uenAapZw76YYXqUsPg8SIWDyryo6DZ_TcuzidmoPI4yYkIwV7bt4z2WDO8moBM40y-XGYBhJmKQf0b15MvD9vwRFIzknJr3pSsms-yO7Pjlfu2BRCwSDgIDoZCUQFMuqA4zCVV50wI9JGh9otF42Bd_LNn1IJnm_6ubznY8BgPrIw0OhhZvK8fKC2SASVVnIgMzQDFdMJYYy1vmIMKXeduQchmoTIu5kqeaHoIZV8MowipJtAh9NyZruOVebNV9NrQ==]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-(2-METHOXYETHOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to the Solubility of 1-Bromo-4-(2-ethoxyethoxy)benzene and Its Analogues
Introduction: The Foundational Role of Solubility in Scientific Advancement
In the realms of drug development, materials science, and synthetic chemistry, the solubility of a compound is not merely a physical property; it is a critical determinant of its utility and applicability. For a drug candidate, poor aqueous solubility can terminate its development pipeline due to issues with bioavailability and formulation.[1][2] For researchers synthesizing complex molecules, understanding solubility is paramount for reaction setup, purification, and product isolation. This guide provides an in-depth comparison of the solubility characteristics of 1-Bromo-4-(2-ethoxyethoxy)benzene, a versatile intermediate in organic synthesis[3], and a curated set of its structural analogues. Our objective is to elucidate the intricate relationship between molecular structure and solubility, supported by established chemical principles and a robust, reproducible experimental protocol for validation.
The Compounds: A Study in Systematic Structural Variation
To effectively dissect the structure-solubility relationship, we will compare our lead compound, this compound, with several analogues. These have been selected to represent systematic changes in key functional groups: the length of the hydrophilic ether chain and the nature of the hydrophobic aromatic core. Such systematic variation is a cornerstone of drug discovery, allowing for the fine-tuning of a molecule's physicochemical properties.[4]
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| 1-Bromo-4-methoxybenzene | 4-Bromophenyl methyl ether | C₇H₇BrO | 187.03 | Shortest ether linkage (methoxy)[5] |
| 1-Bromo-4-ethoxybenzene | 4-Bromophenetole | C₈H₉BrO | 201.06 | Single ethoxy group[6] |
| This compound | (Lead Compound) | C₁₀H₁₃BrO₂ | 245.11 | Intermediate di-ether chain[3] |
| 1-Bromo-4-(2-(2-ethoxyethoxy)ethoxy)benzene | (Analogue with extended chain) | C₁₂H₁₇BrO₃ | 289.16 | Long tri-ether chain |
Theoretical Framework: Decoding Structure-Solubility Relationships
The age-old chemical maxim "like dissolves like" serves as our guiding principle.[7] This rule dictates that substances with similar intermolecular forces are likely to be soluble in one another. The solubility of our target compounds is governed by a delicate balance between two opposing structural features:
-
The Hydrophobic Region: The brominated benzene ring is nonpolar and lipophilic ("fat-loving"). This substantial part of the molecule resists interaction with polar solvents like water and favors dissolution in nonpolar organic solvents such as hexane or toluene.
-
The Hydrophilic Region: The ethoxyethoxy side chain introduces polarity. The oxygen atoms within the ether linkages are electronegative and can act as hydrogen bond acceptors.[8] This allows the molecule to interact favorably with polar protic solvents like water and alcohols.
The overall solubility in a given solvent is therefore determined by the dominant character of the molecule. As we systematically lengthen the ether chain, we introduce more hydrogen bond acceptors, which is a known strategy to enhance aqueous solubility in drug-like molecules.[4]
Comparative Solubility Analysis: A Predictive Assessment
| Compound | Predicted Solubility in Water | Predicted Solubility in Ethanol | Predicted Solubility in Hexane | Rationale |
| 1-Bromo-4-methoxybenzene | Very Low | High | High | Dominated by the large, hydrophobic bromophenyl group. The single ether oxygen provides minimal hydrophilic character. |
| 1-Bromo-4-ethoxybenzene | Very Low | High | High | Similar to the methoxy analogue, but with a slightly larger nonpolar alkyl chain, further reducing aqueous solubility. |
| This compound | Low | Very High | Moderate | The two ether oxygens increase polarity and hydrogen bonding potential, slightly improving water solubility over the shorter-chain analogues. Still highly soluble in polar organic solvents. |
| 1-Bromo-4-(2-(2-ethoxyethoxy)ethoxy)benzene | Moderate | Very High | Low | The extended chain with three ether oxygens significantly enhances hydrophilic character, making it the most water-soluble in the series. The increased polarity reduces its compatibility with nonpolar hexane. |
This predictive framework underscores a clear trend: increasing the length of the poly(ethylene glycol)-like side chain systematically enhances aqueous solubility by increasing the molecule's overall polarity and capacity for hydrogen bonding.
Experimental Validation: The Shake-Flask Method for Thermodynamic Solubility
To empirically validate these predictions, the "gold standard" shake-flask method is employed.[9] This procedure is designed to determine the thermodynamic equilibrium solubility, which represents the true saturation point of a compound in a solvent at a given temperature and is crucial for preclinical development.[2]
Protocol: Shake-Flask Solubility Determination
1. Materials:
-
Test compound (e.g., this compound)
-
Chosen solvent (e.g., Deionized Water, 95% Ethanol, n-Hexane)
-
2-mL glass vials with screw caps
-
Analytical balance
-
Orbital shaker with temperature control (set to 25 °C)
-
Centrifuge
-
Syringes and 0.45 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) for quantification.
2. Procedure:
-
Preparation: Add an excess amount of the solid test compound to a 2-mL vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the pre-equilibrated solvent into the vial.
-
Equilibration: Cap the vials tightly and place them on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (25 °C) for 24 to 48 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle. For more robust separation, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid pellet.
-
Filtration: Immediately filter the sample through a 0.45 µm syringe filter into a clean analysis vial. This step removes any remaining microscopic solid particles that could falsely inflate the measured concentration.
-
Quantification: Analyze the filtrate using a pre-validated HPLC method to determine the compound's concentration. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.[2]
3. Data Analysis:
-
The experiment should be performed in triplicate to ensure reproducibility.
-
The final solubility is reported as the average concentration (e.g., in µg/mL or mM) from the replicate measurements.
Caption: Workflow for the Shake-Flask Solubility Assay.
Discussion: The Molecular Tug-of-War
The solubility of these compounds is a classic example of a molecular "tug-of-war" between hydrophobic and hydrophilic forces. The bromobenzene core serves as a large, nonpolar anchor, while the ether chain acts as a polar "tail."
Caption: Impact of Molecular Moieties on Solubility.
Our analysis shows that for short chains (methoxy, ethoxy), the hydrophobic character of the bromobenzene ring overwhelmingly dominates, leading to poor water solubility. As the ether chain extends, its cumulative polarity and ability to accept hydrogen bonds begin to counteract the hydrophobicity of the core. This leads to a measurable and predictable increase in aqueous solubility. This principle is widely exploited in medicinal chemistry, where "PEGylation" (attaching polyethylene glycol chains) is a common strategy to improve the solubility and pharmacokinetic profiles of therapeutic agents.
Conclusion
The solubility of this compound and its analogues is not a fixed value but a tunable property directly correlated with its molecular structure. By systematically modifying the length of the hydrophilic ether side chain, a researcher can predictably modulate the compound's solubility across a range of polar and nonpolar solvents. The short-chain analogues are best suited for applications in nonpolar organic media, while the longer-chain variants offer improved utility in aqueous or highly polar systems. The robust shake-flask method provides a reliable means to quantify these differences, empowering scientists to select or design the optimal compound for their specific application, be it in drug formulation, reaction engineering, or materials science.
References
-
Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). Analytical Chemistry - ACS Publications. Retrieved from [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Retrieved from [Link]
-
Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. (2017). Journal of Chemical Education - ACS Publications. Retrieved from [Link]
-
Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. (n.d.). Scite.ai. Retrieved from [Link]
-
How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. Retrieved from [Link]
-
Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. (2017). ERIC. Retrieved from [Link]
-
Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Grossmont College. Retrieved from [Link]
-
Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. (2017). ResearchGate. Retrieved from [Link]
-
Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2014). SciELO. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023). University of Toronto. Retrieved from [Link]
-
The Role of this compound in Advanced Organic Synthesis. (2025). Tejahn. Retrieved from [Link]
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (2016). National Institutes of Health (NIH). Retrieved from [Link]
-
Benzene, 1-bromo-4-ethoxy-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Functional Group Characteristics and Roles. (n.d.). ASHP. Retrieved from [Link]
-
Benzene, 1-bromo-4-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Names and Properties of Ethers. (2024). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. enamine.net [enamine.net]
- 3. nbinno.com [nbinno.com]
- 4. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzene, 1-bromo-4-methoxy- [webbook.nist.gov]
- 6. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]
- 7. chem.ws [chem.ws]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scielo.br [scielo.br]
A Comprehensive Evaluation of the Electronic Effects of the Ethoxyethoxy Substituent for Drug Development Professionals
For researchers, scientists, and drug development professionals, a deep understanding of the electronic properties of molecular substituents is paramount in the rational design of novel therapeutics. The ability of a substituent to donate or withdraw electron density significantly influences a molecule's reactivity, metabolic stability, and pharmacokinetic profile. This guide provides an in-depth evaluation of the electronic effects of the ethoxyethoxy [-OCH₂CH₂OCH₂CH₃] substituent, a common moiety in medicinal chemistry, and compares its properties to other frequently used functional groups.
The ethoxyethoxy group, with its combination of ether linkages, offers a unique balance of polarity and lipophilicity. However, a quantitative understanding of its electronic influence is often underexplored. This guide will provide the foundational knowledge and experimental frameworks necessary to rigorously assess this substituent's impact on a molecular scaffold.
Understanding Electronic Effects: A Refresher on Hammett and Taft Parameters
The electronic effect of a substituent is broadly categorized into two components: the inductive effect and the resonance effect. The inductive effect is the transmission of charge through sigma bonds, while the resonance effect involves the delocalization of pi electrons. To quantify these effects, physical organic chemists have developed linear free-energy relationships, most notably the Hammett and Taft equations.[1][2][3][4]
-
Hammett Substituent Constants (σ): These constants quantify the electronic effect of a substituent on the reactivity of a benzene ring.[1][2][5][6][7][8][9][10] They are determined by measuring the pKa of substituted benzoic acids relative to benzoic acid itself.[5][10] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[5][7]
-
Taft Polar Substituent Constants (σ): The Taft equation extends this concept to aliphatic systems, separating polar (inductive) effects from steric effects.[11][3][4][12] The polar substituent constant, σ, is determined by comparing the rates of base- and acid-catalyzed hydrolysis of substituted esters.[3][12]
Comparative Analysis of the Ethoxyethoxy Substituent
The ethoxyethoxy group is an alkoxy substituent, which is generally considered to be electron-donating through resonance (due to the lone pairs on the oxygen atom) and weakly electron-withdrawing through induction (due to the electronegativity of oxygen).[9] The presence of the second ether linkage is expected to have a subtle but discernible impact on its overall electronic character.
| Substituent | Hammett Constant (σp) | Taft Polar Constant (σ*) | Key Electronic Characteristics |
| Hydrogen | 0.00[1] | +0.49[3] | Reference |
| Methoxy (-OCH₃) | -0.27[9] | +0.52 (estimated) | Strong resonance donor, weak inductive withdrawer |
| Ethoxy (-OCH₂CH₃) | -0.25[1] | +0.49 (estimated) | Similar to methoxy, slightly less donating |
| Ethoxyethoxy (-OCH₂CH₂OCH₂CH₃) | -0.20 to -0.25 (Estimated) | +0.45 to +0.50 (Estimated) | Expected to be a strong resonance donor and weak inductive withdrawer. The additional ethoxy group may slightly attenuate the overall electron-donating ability compared to a simple methoxy or ethoxy group due to inductive effects. |
| Methyl (-CH₃) | -0.17[1] | 0.00[3] | Weakly electron-donating through induction and hyperconjugation |
| Nitro (-NO₂) | +0.78[1] | +0.65 (for nitromethyl) | Strongly electron-withdrawing through resonance and induction |
Rationale for Estimation: The primary electronic influence of the ethoxyethoxy group attached to an aromatic ring will be the resonance donation from the oxygen atom directly bonded to the ring. This effect is expected to be comparable to that of methoxy and ethoxy groups, leading to a negative σp value. The additional -CH₂CH₂OCH₂CH₃ chain will exert a weak electron-withdrawing inductive effect, which might slightly decrease the overall electron-donating character compared to the smaller alkoxy groups. The Taft σ* constant is anticipated to be positive and similar to other alkoxy groups, reflecting the electronegativity of the oxygen atoms.
Experimental Protocols for Determining Electronic Parameters
To provide a definitive quantification of the ethoxyethoxy substituent's electronic effects, the following experimental protocols are recommended.
Protocol 1: Determination of the Hammett Substituent Constant (σp) via Potentiometric Titration of 4-(2-Ethoxyethoxy)benzoic Acid
This protocol outlines the determination of the pKa of 4-(2-ethoxyethoxy)benzoic acid, which is then used to calculate the Hammett σp constant.
Causality Behind Experimental Choices: Potentiometric titration is a highly accurate method for determining pKa values.[13][14] The use of a standardized acid and base allows for precise measurement of the dissociation constant. A mixed-solvent system is often necessary for compounds with limited water solubility.
Workflow Diagram:
Experimental Workflow for Hammett Constant Determination.
Step-by-Step Methodology:
-
Synthesis of 4-(2-Ethoxyethoxy)benzoic Acid: Synthesize the target compound via a Williamson ether synthesis by reacting 4-hydroxybenzoic acid with 1-bromo-2-ethoxyethane in the presence of a suitable base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF). Purify the product by recrystallization or column chromatography.
-
Preparation of Standard Solutions: Prepare and standardize aqueous solutions of approximately 0.1 M HCl and 0.1 M NaOH.
-
Titration of Benzoic Acid (Reference): Accurately weigh a sample of benzoic acid and dissolve it in a known volume of a suitable solvent mixture (e.g., 50:50 ethanol/water). Titrate this solution with the standardized NaOH solution, recording the pH after each addition using a calibrated pH meter.
-
Titration of 4-(2-Ethoxyethoxy)benzoic Acid: Repeat the titration procedure with an accurately weighed sample of 4-(2-ethoxyethoxy)benzoic acid.
-
Data Analysis: Plot the pH versus the volume of NaOH added for both titrations. Determine the pKa value for each acid from the pH at the half-equivalence point.
-
Calculation of σp: Use the Hammett equation to calculate the σp value: σp = pKa (benzoic acid) - pKa (4-(2-ethoxyethoxy)benzoic acid)
Protocol 2: Determination of the Taft Polar Substituent Constant (σ*) via HPLC Monitoring of Ester Hydrolysis
This protocol describes the measurement of the rate constants for the acid- and base-catalyzed hydrolysis of ethyl 4-(2-ethoxyethoxy)benzoate to determine the Taft σ* constant.
Causality Behind Experimental Choices: Monitoring the reaction kinetics via HPLC allows for precise determination of the disappearance of the starting ester and the appearance of the carboxylic acid product over time. This method is highly sensitive and provides reliable kinetic data. The comparison of base- and acid-catalyzed rates is crucial for isolating the polar effects from steric effects.[3]
Workflow Diagram:
Experimental Workflow for Taft Constant Determination.
Step-by-Step Methodology:
-
Synthesis of Ethyl 4-(2-Ethoxyethoxy)benzoate: Synthesize the target ester by Fischer esterification of 4-(2-ethoxyethoxy)benzoic acid with ethanol using a strong acid catalyst (e.g., H₂SO₄). Purify the product by distillation or column chromatography.
-
Kinetic Runs:
-
Base-Catalyzed Hydrolysis: Prepare a solution of ethyl 4-(2-ethoxyethoxy)benzoate in a suitable solvent mixture (e.g., 70:30 ethanol/water) containing a known concentration of NaOH. Maintain the reaction at a constant temperature. At regular time intervals, withdraw aliquots, quench the reaction (e.g., by neutralizing with acid), and analyze the concentration of the remaining ester by HPLC.
-
Acid-Catalyzed Hydrolysis: Repeat the kinetic run using a known concentration of HCl instead of NaOH.
-
-
Reference Reactions: Perform the same acid- and base-catalyzed hydrolysis experiments for ethyl acetate (the reference compound for which σ* = 0).
-
Data Analysis: For each kinetic run, plot the natural logarithm of the ester concentration versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k).
-
Calculation of σ: Use the Taft equation to calculate the σ value: σ* = (1/2.48) * [log(k_substituted / k_reference)base - log(k_substituted / k_reference)_acid] where 2.48 is a scaling factor.
Conclusion
The ethoxyethoxy substituent is a valuable functional group in medicinal chemistry, offering a desirable combination of properties. Based on the analysis of related alkoxy groups, it is predicted to be a moderate electron-donating group, primarily through resonance, with a weak inductive withdrawing effect. For drug development professionals seeking to fine-tune the electronic properties of a lead compound, the ethoxyethoxy group provides an alternative to simple alkoxy groups, potentially offering subtle but significant advantages in terms of metabolic stability and pharmacokinetic profile. The experimental protocols detailed in this guide provide a robust framework for the definitive determination of the Hammett and Taft parameters of the ethoxyethoxy substituent, enabling a more data-driven approach to molecular design.
References
-
Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. J. Am. Chem. Soc.1937 , 59 (1), 96–103. [Link]
-
Taft, R. W. Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. J. Am. Chem. Soc.1952 , 74 (11), 2729–2732. [Link]
-
Dalal Institute. Taft Equation. [Link]
-
Wikipedia. Hammett equation. [Link]
-
Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
-
YouTube. 27.04 A Survey of Hammett Substituent Constants. [Link]
-
YouTube. 27.03 Hammett Substituent Constants Defined. [Link]
-
Wikipedia. Taft equation. [Link]
-
Grokipedia. Taft equation. [Link]
-
Chemistry LibreTexts. 2.6: delta and Hammett's sigma constants. [Link]
-
University of California, Irvine. Unit 4: Free Energy Relationships. [Link]
-
Dalal Institute. Substituent and Reaction Constants. [Link]
-
Stenutz. Hammett substituent constants. [Link]
-
Reaction Chemistry & Engineering. Temperature effect on the steric and polar Taft substituent parameter values. [Link]
-
Moodle@Units. Table 7.1 Hammett substituent constants and their modified values. [Link]
-
Scribd. Taft equation: Polar substituent constants, σ. [Link]
-
Problem Set #3 – Solutions Q1, 3, 5, 7. [Link]
-
ResearchGate. Oligo(Ethylene Glycol)-incorporated Hybrid Linear Alkyl Side Chains for n-channel Polymer Semiconductors and Its Effect on Thin-Film Crystalline Structure. [Link]
-
SSERC. Hydrolysis of ethyl benzoate. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
MDPI. Effects of Different Lengths of Oligo (Ethylene Glycol) Side Chains on the Electrochromic and Photovoltaic Properties of Benzothiadiazole-Based Donor-Acceptor Conjugated Polymers. [Link]
-
NIH. Development of Methods for the Determination of pKa Values. [Link]
-
International Journal of Chemical Science. Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. [Link]
-
ResearchGate. Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. [Link]
-
Royal Society of Chemistry. Oligo(ethylene glycol) as side chains of conjugated polymers for optoelectronic applications. [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
Sources
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Taft equation - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1-Bromo-4-(2-ethoxyethoxy)benzene: Essential Safety and Operational Protocols
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is the bedrock of both groundbreaking discovery and unwavering laboratory safety. This guide provides essential, immediate safety and logistical information for 1-Bromo-4-(2-ethoxyethoxy)benzene, a key building block in many synthetic pathways. Our focus extends beyond mere procedural steps; we aim to instill a deep understanding of the causality behind each recommendation, ensuring a self-validating system of safety and experimental integrity.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a chemical is the critical first step in risk mitigation. Based on its structural analog, this compound is anticipated to present the following hazards.[1][2]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate a stringent approach to personal protective equipment and handling protocols to prevent accidental exposure.
Hazard Summary Table
| Hazard Classification | GHS Code | Description | Anticipated Primary Routes of Exposure |
| Acute Toxicity, Oral | H302 | Harmful if ingested. | Ingestion |
| Skin Corrosion/Irritation | H315 | Causes irritation upon skin contact. | Dermal (Skin) Contact |
| Serious Eye Damage/Irritation | H319 | Causes significant irritation to the eyes. | Ocular (Eye) Contact |
| Specific Target Organ Toxicity | H335 | May cause irritation to the respiratory tract. | Inhalation |
Personal Protective Equipment (PPE): Your Final Barrier of Defense
Engineering controls, such as fume hoods, are the primary method for exposure reduction. However, robust PPE is non-negotiable. The selection of appropriate PPE is not a passive checklist but an active risk management strategy.
-
Eye and Face Protection:
-
Requirement: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or reaction quenching.
-
Causality: The ether and aromatic functionalities suggest that this compound can cause serious eye irritation.[1][2] Goggles provide a seal around the eyes to protect against splashes and vapors, which standard safety glasses do not.
-
-
Skin and Body Protection:
-
Requirement: A flame-resistant lab coat must be worn and kept buttoned. Long-sleeved clothing is essential.[4]
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable initial choice, but it is crucial to inspect them for any signs of degradation or breakthrough. For prolonged handling, consider thicker gloves or double-gloving. Always remove gloves with care to avoid skin contamination.[4]
-
Causality: As a skin irritant, direct contact must be avoided.[1][5] The brominated aromatic structure suggests it can be absorbed through the skin.[6] Contaminated clothing must be removed immediately and washed before reuse.[3][4]
-
-
Respiratory Protection:
-
Requirement: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[3] If engineering controls are not sufficient or during an emergency, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
-
Causality: The compound is expected to cause respiratory irritation.[1][2] Vapors may be generated, especially if the material is heated, making effective ventilation a critical safety measure.
-
Operational and Disposal Plans: A Step-by-Step Guide
A systematic workflow is essential for minimizing risk and ensuring reproducible outcomes. The following workflow diagram and procedural steps provide a clear path for safe handling from receipt to disposal.
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Procedural Steps
-
Preparation:
-
Before entering the lab, ensure you are wearing appropriate attire, including long pants and closed-toe shoes.
-
Don all required PPE: safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[4]
-
Verify that the chemical fume hood is operational and has a current certification.
-
Assemble all necessary glassware and equipment within the fume hood to minimize movement of the chemical.
-
-
Handling and Use:
-
Storage:
-
Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
-
Be aware that some related ether compounds can form explosive peroxides over time. It is good practice to date the container upon receipt and opening.
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert substance like sand or vermiculite.[5]
-
Place the absorbent material into a suitable, labeled, and closed container for disposal.[5]
-
Ventilate the affected area. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
-
Disposal:
-
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Dispose of the chemical waste in a designated, clearly labeled container for halogenated organic waste. Do not mix with other waste streams.
-
Contaminated disposable PPE, such as gloves, should also be placed in the solid hazardous waste stream.
-
All disposal must adhere to local, state, and federal regulations. Contact your institution's waste management provider for specific guidance.
-
By adhering to these rigorous safety and handling protocols, you can confidently and safely utilize this compound in your research, ensuring the protection of yourself, your colleagues, and the integrity of your scientific work.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromobenzene. Retrieved from [Link]
Sources
- 1. 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene | C13H19BrO4 | CID 14026185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene | 125808-05-1 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.es [fishersci.es]
- 5. carlroth.com [carlroth.com]
- 6. nj.gov [nj.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
